molecular formula C10H13ClN2O B1589515 5-Chloro-2-(piperidin-4-yloxy)pyridine CAS No. 260441-44-9

5-Chloro-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1589515
CAS No.: 260441-44-9
M. Wt: 212.67 g/mol
InChI Key: AMZYBOJPLHNYJD-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yloxy)pyridine (CAS 260441-44-9) is a versatile chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 10 H 13 ClN 2 O and an average mass of 212.677 Da . Its structural framework, comprising a pyridine ring linked via an ether bond to a piperidine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This compound serves as a key synthetic intermediate in the development of therapeutic agents. Patent literature demonstrates its utility as a building block for metalloproteinase inhibitors , which represent a promising class of compounds for treating respiratory conditions such as asthma, as well as inflammatory and skeletal disorders. Furthermore, structural analogs of this piperidinyloxy-pyridine scaffold have been investigated as potent G-protein-coupled receptor 119 (GPR119) agonists , with one such analog (BMS-903452) advancing as a clinical candidate for type 2 diabetes treatment due to its dual mechanism of stimulating glucose-dependent insulin release and promoting incretin GLP-1 secretion. Researchers value this compound for its dual functionality: the chloro-substituted pyridine ring offers a site for nucleophilic aromatic substitution, while the secondary amine of the piperidine ring facilitates the formation of amides, sulfonamides, and other derivatives. This reactivity profile enables diverse structural modifications, making it particularly useful in drug discovery programs focused on central nervous system targets, metabolic diseases, and inflammation. The product is provided with the understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, and appropriate handling procedures should be followed for laboratory chemicals of unknown toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZYBOJPLHNYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460500
Record name 5-Chloro-2-(piperidin-4-yloxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260441-44-9
Record name 5-Chloro-2-(piperidin-4-yloxy)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(piperidin-4-yloxy)pyridine
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Foundational & Exploratory

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine (CAS: 260441-44-9)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. This compound is a quintessential example of such a scaffold. Its elegant fusion of a reactive chloropyridine ring with a versatile piperidine moiety via a stable ether linkage provides a powerful platform for generating novel therapeutic agents. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, moving beyond simple data recitation to explain the causality behind its synthesis, purification, and strategic application in pharmaceutical R&D. We will explore the practical considerations that make this intermediate a valuable asset in the quest for new medicines.

Core Physicochemical & Structural Characteristics

A foundational understanding of a molecule begins with its intrinsic properties. This compound is a heterocyclic compound whose structure is primed for synthetic elaboration. The key features include an electron-deficient pyridine ring activated by a chloro substituent, making the C2 position susceptible to nucleophilic attack, and a secondary amine within the piperidine ring that serves as a handle for a multitude of chemical transformations.[1]

PropertyValueSource
CAS Number 260441-44-9[2]
Molecular Formula C₁₀H₁₃ClN₂O[1][2]
Molecular Weight 212.68 g/mol [1][3]
IUPAC Name This compound[2]
SMILES C1CNCCC1OC2=NC=C(C=C2)Cl[2]
Appearance Typically an off-white to pale yellow solidN/A
Solubility Soluble in organic solvents like DCM, MeOH, DMSON/A

Synthesis Strategy: A Self-Validating Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the inherent reactivity of 2-halopyridines. The electron-withdrawing nature of the ring nitrogen atom activates the C2 position for substitution. For process efficiency and to avoid undesired side reactions on the piperidine nitrogen, a protecting group strategy is paramount.

Representative Synthesis Workflow

The following workflow outlines a robust and logical pathway from common starting materials to the final, unprotected intermediate. The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the basic conditions of the coupling reaction but can be removed under acidic conditions with minimal side-product formation.

G cluster_1 Reaction & Purification SM1 2,5-Dichloropyridine Intermediate Protected Intermediate (Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine) SM1->Intermediate S_NAr Coupling SM2 N-Boc-4-hydroxypiperidine SM2->Intermediate Product Final Product This compound Intermediate->Product Boc Deprotection (Acidic Conditions) G cluster_0 Core Intermediate cluster_1 Synthetic Elaboration Intermediate This compound Derivatization Derivatization Step (e.g., Nucleophilic Substitution) Intermediate->Derivatization React with Electrophile API Final Active Pharmaceutical Ingredient (e.g., GPR119 Agonist) Derivatization->API

Sources

An In-depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 5-Chloro-2-(piperidin-4-yloxy)pyridine has emerged as a significant intermediate, valued for its unique structural features that offer synthetic handles for diversification and lead optimization. This technical guide provides an in-depth analysis of the core attributes of this compound, including its chemical properties, a representative synthetic protocol, and its critical role in the synthesis of advanced drug candidates. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this compound.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional molecule featuring a chloro-substituted pyridine ring linked via an ether bond to a piperidine moiety.[1] This arrangement provides two key points for chemical modification: the pyridine ring is susceptible to nucleophilic aromatic substitution, and the secondary amine of the piperidine ring is readily derivatized.[1]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂OPubChem CID 11264329[2]
Molecular Weight 212.67 g/mol PubChem CID 11264329[2]
Exact Mass 212.0716407 DaPubChem CID 11264329[2]
CAS Number 260441-44-9ECHEMI[3]
Computed Physicochemical Properties

The following table summarizes key computed properties that predict the compound's behavior in various chemical and biological systems. These values are computationally derived and provide a valuable starting point for experimental design.

PropertyValueSource
XLogP3 1.9PubChem CID 11264329[2]
Hydrogen Bond Donor Count 1PubChem CID 11264329[2]
Hydrogen Bond Acceptor Count 3PubChem CID 11264329[2]
Rotatable Bond Count 2PubChem CID 11264329[2]
Topological Polar Surface Area 34.2 ŲPubChem CID 11264329[2]

Synthesis and Purification: A Representative Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative example based on established chemical principles for the formation of aryl ethers.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,5-dichloropyridine and 4-hydroxypiperidine.

Materials:

  • 2,5-dichloropyridine

  • 4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide: To a solution of 4-hydroxypiperidine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add a solution of 2,5-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile.

  • DMF is an ideal polar aprotic solvent for this SₙAr reaction as it effectively solvates the sodium cation without deactivating the nucleophile.

  • Heating the reaction facilitates the displacement of the chloride at the 2-position of the pyridine ring, which is activated towards nucleophilic attack.

G cluster_reactants Reactants cluster_process Reaction Steps 2,5-dichloropyridine 2,5-dichloropyridine Nucleophilic Attack Nucleophilic Attack 2,5-dichloropyridine->Nucleophilic Attack 1.0 eq 4-hydroxypiperidine 4-hydroxypiperidine Alkoxide Formation Alkoxide Formation 4-hydroxypiperidine->Alkoxide Formation 1.1 eq NaH NaH NaH->Alkoxide Formation 1.2 eq in DMF DMF DMF Alkoxide Formation->Nucleophilic Attack Piperidin-4-oxide Workup & Extraction Workup & Extraction Nucleophilic Attack->Workup & Extraction Crude Product Purification Purification Workup & Extraction->Purification Extracted Product Final Product This compound Purification->Final Product Column Chromatography

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Case Study with GPR119 Agonists

A significant application of this compound is its use as a scaffold in the development of G-protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a promising target for the treatment of type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin release and promoting the secretion of the incretin glucagon-like peptide-1 (GLP-1).[4][5]

Synthesis of a GPR119 Agonist Precursor

The piperidine nitrogen of this compound serves as a nucleophile for further functionalization. For instance, in the synthesis of the clinical candidate BMS-903452, a related piperidinyloxy-pyridine core is coupled with another heterocyclic system.[4] The following is a representative synthetic step illustrating the utility of the title compound's core structure.

Protocol: N-Arylation of the Piperidine Moiety

  • Reactant Preparation: Dissolve this compound (1.0 equivalent) and 5-chloro-2-iodopyrimidine (1.1 equivalents) in dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Isolation: After cooling, the product can be isolated using standard aqueous workup and purification by chromatography.

G Start 5-Chloro-2- (piperidin-4-yloxy)pyridine Coupling N-Arylation Start->Coupling Reagent 5-chloro-2-iodopyrimidine DIPEA, DMF Reagent->Coupling Product Coupled Product (GPR119 Agonist Precursor) Coupling->Product

Caption: N-Arylation of this compound.

Mechanism of Action of GPR119 Agonists

The derivatives synthesized from this compound that act as GPR119 agonists exert their therapeutic effect through a dual pathway that enhances glucose homeostasis.

G cluster_pancreas Pancreatic β-cell cluster_gut Enteroendocrine L-cell GPR119_P GPR119 AC_P Adenylate Cyclase GPR119_P->AC_P activates cAMP_P ↑ cAMP AC_P->cAMP_P Insulin Insulin Secretion cAMP_P->Insulin Glucose Homeostasis Glucose Homeostasis Insulin->Glucose Homeostasis GPR119_G GPR119 AC_G Adenylate Cyclase GPR119_G->AC_G activates cAMP_G ↑ cAMP AC_G->cAMP_G GLP1 GLP-1 Secretion cAMP_G->GLP1 GLP1->Glucose Homeostasis Agonist GPR119 Agonist (Derivative) Agonist->GPR119_P Agonist->GPR119_G

Caption: Dual mechanism of action of GPR119 agonists.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound stands out as a valuable and versatile building block in the field of medicinal chemistry. Its dual reactivity allows for the systematic and efficient exploration of chemical space, which is a cornerstone of modern drug discovery programs. The successful application of its structural motif in the development of potent GPR119 agonists for the treatment of type 2 diabetes exemplifies its importance. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its utility for researchers and scientists dedicated to advancing therapeutic innovation.

References

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Synthesis and transformations of 5-chloro-2,2'-dipyrrins and their boron complexes, 8-chloro-BODIPYs. PubMed. [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. [Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. [Link]

  • Synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring. ResearchGate. [Link]

  • Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. PubMed. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [https://www.researchgate.net/publication/349480927_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. pubs.acs.org. [Link]

  • 5-Chloro-2-hydrazinylpyridine. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(piperidin-4-yloxy)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

5-Chloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile intermediate in the synthesis of a range of therapeutic agents.[1] Its molecular architecture, which marries a chloro-substituted pyridine ring with a piperidine moiety via an ether linkage, provides a scaffold ripe for derivatization in drug discovery programs targeting metabolic diseases, inflammation, and central nervous system disorders.[1] The successful progression of this molecule through synthetic pathways and its ultimate formulation into viable drug candidates are critically dependent on a thorough understanding of its physicochemical properties, chief among them being its solubility in various organic solvents.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the molecular determinants of its solubility, offering a predictive framework grounded in its structural attributes. Furthermore, it equips researchers with robust, step-by-step protocols for the empirical determination of its solubility, ensuring that experimental design is both efficient and accurate. This resource is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this key intermediate's behavior in solution.

Physicochemical Properties: The Molecular Blueprint for Solubility

To understand the solubility of this compound, we must first examine its fundamental physicochemical properties. These parameters provide the basis for predicting its interactions with various organic solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂OPubChem[2]
Molecular Weight 212.67 g/mol PubChem[2]
Predicted XlogP 1.9PubChem[2]
Topological Polar Surface Area (TPSA) 34.2 ŲPubChem[2]

The predicted XlogP of 1.9 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water. The presence of two nitrogen atoms and an oxygen atom in the structure, contributing to a TPSA of 34.2 Ų, allows for hydrogen bonding, which will influence its solubility in protic solvents.

Predicted Solubility Profile in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleThe high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar functionalities of the target molecule. DMSO is a common solvent for a wide range of organic compounds.[4]
Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is a potent polar aprotic solvent capable of solvating a wide array of compounds. Its use in reactions with related chloro-pyridine derivatives suggests good solubility.[3]
Methanol / Ethanol Polar ProticSolubleThe alcohol's ability to act as both a hydrogen bond donor and acceptor will facilitate the dissolution of the molecule, which contains hydrogen bond acceptors (N, O) and a donor (N-H on the piperidine ring).
Dichloromethane (DCM) HalogenatedSolubleDCM's moderate polarity and ability to engage in dipole-dipole interactions make it a likely good solvent for this compound. It is a common solvent for a variety of organic reactions and purifications.
Ethyl Acetate (EtOAc) EsterModerately SolubleAs a moderately polar solvent, ethyl acetate should be capable of dissolving the compound, although likely to a lesser extent than more polar solvents like alcohols or aprotic solvents like DMSO.
Acetone KetoneSolubleAcetone's polarity is sufficient to interact favorably with the polar groups of the molecule.
Toluene Aromatic HydrocarbonSparingly SolubleThe non-polar nature of toluene makes it a less effective solvent for a molecule with significant polarity and hydrogen bonding potential.
Heptane / Hexane Aliphatic HydrocarbonInsolubleThese non-polar solvents are unlikely to effectively solvate the polar functional groups of this compound.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The predicted solubility profile above is a direct consequence of the interplay between the solute's structure and the solvent's properties. The principle of "like dissolves like" serves as a foundational guide.

The structure of this compound presents several key features that dictate its solubility:

  • The Pyridine Ring: The electronegative nitrogen atom in the pyridine ring makes the molecule polar. Pyridine itself is miscible with a vast range of organic solvents.[5][6]

  • The Piperidine Moiety: The saturated piperidine ring also contains a basic nitrogen atom capable of hydrogen bonding. Piperidine is highly soluble in many organic solvents.[7]

  • The Chloro Substituent: The chlorine atom adds to the molecule's polarity and molecular weight.

  • The Ether Linkage: The ether oxygen is a hydrogen bond acceptor, further contributing to the molecule's ability to interact with polar solvents.

The interplay of these features results in a molecule with a balanced polarity, making it amenable to dissolution in a variety of polar aprotic and polar protic solvents. Solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute will be the most effective.

Experimental Protocol for Solubility Determination: An Empirical Approach

To move from prediction to precise quantification, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent. This method is based on the well-established saturation shake-flask technique, which is considered a gold standard for equilibrium solubility measurements.[8]

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument (e.g., NMR)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to facilitate the initial dispersion of the solid.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached a state of thermodynamic equilibrium. The agitation should be continuous but not overly vigorous to avoid the formation of fine particles that can be difficult to filter.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom of the vial.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Dilute a known aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated HPLC method or another suitable quantitative technique to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL or mol/L, based on the concentration determined in the previous step.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the conceptual underpinnings of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh Excess Solute B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Settle Excess Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Aliquot E->F G Analyze via HPLC/NMR F->G H Calculate Concentration G->H

Caption: Experimental workflow for determining solubility.

solubility_factors cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Solubility Solvent_Polarity Polarity Solute->Solvent_Polarity 'Like dissolves like' Solvent_H_Bonding H-Bonding Capacity Solute->Solvent_H_Bonding Polarity Polarity (N, O, Cl) Polarity->Solute H_Bonding H-Bonding (N-H, N, O) H_Bonding->Solute Lipophilicity Lipophilicity (XlogP ~1.9) Lipophilicity->Solute

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By integrating physicochemical data with established solubility principles, a predictive framework has been established to guide solvent selection. The provided experimental protocol offers a clear and reliable method for obtaining precise quantitative solubility data, which is indispensable for process development, formulation, and quality control in the pharmaceutical industry. A thorough understanding and empirical validation of solubility are paramount to harnessing the full potential of this valuable chemical intermediate in the advancement of new medicines.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Scientific Research, 16(3), 1017-1024. [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

Sources

The Spectroscopic Signature of a Key Pharmaceutical Building Block: A Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, the precise characterization of molecular intermediates is paramount to ensuring the synthesis of safe and effective therapeutics. This technical guide provides an in-depth analysis of the spectral data for 5-Chloro-2-(piperidin-4-yloxy)pyridine, a crucial building block in the synthesis of innovative drug candidates, including metalloproteinase inhibitors and G-protein-coupled receptor 119 (GPR119) agonists.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this versatile compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₁₀H₁₃ClN₂O and a molecular weight of 212.67 g/mol , has emerged as a valuable scaffold in medicinal chemistry.[2] Its structure, featuring a chloro-substituted pyridine ring linked to a piperidine moiety via an ether bond, provides medicinal chemists with a versatile platform for structural modification. This adaptability is crucial in the design and synthesis of targeted therapies for a range of diseases.

The chloro-substituent on the pyridine ring offers a reactive site for nucleophilic aromatic substitution, while the secondary amine of the piperidine ring is readily derivatized, allowing for the exploration of a wide chemical space. A notable application of this compound is as a key intermediate in the synthesis of complex molecules such as BMS-903452, a clinical candidate for the treatment of type 2 diabetes.[3] The precise and thorough characterization of this intermediate is therefore a critical step in the drug development pipeline, ensuring the identity, purity, and stability of the subsequent active pharmaceutical ingredient (API).

This guide will delve into the core spectroscopic techniques used to elucidate the structure and confirm the identity of this compound, providing a foundational understanding for its application in pharmaceutical research and development.

Molecular Structure and Elucidation Workflow

The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation:

The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine ring and the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Chemical Shift
~8.0d1HH-6 (Pyridine)Deshielded due to the electronegativity of the adjacent nitrogen and the electron-withdrawing effect of the chlorine atom.
~7.5dd1HH-4 (Pyridine)Influenced by the adjacent chlorine atom and coupling to H-3 and H-6.
~6.7d1HH-3 (Pyridine)Shielded relative to other pyridine protons due to the electron-donating effect of the ether oxygen.
~5.2m1HH-4' (Piperidine)Deshielded due to the direct attachment to the electronegative oxygen atom.
~3.2m2HH-2', H-6' (axial, Piperidine)Protons on the carbons adjacent to the nitrogen atom.
~2.8m2HH-2', H-6' (equatorial, Piperidine)Protons on the carbons adjacent to the nitrogen atom.
~2.0m2HH-3', H-5' (axial, Piperidine)Methylene protons on the piperidine ring.
~1.8m2HH-3', H-5' (equatorial, Piperidine)Methylene protons on the piperidine ring.
~1.7br s1HNH (Piperidine)Broad signal due to quadrupolar relaxation and potential exchange with trace water.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR analysis. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentCausality Behind the Chemical Shift
~163C-2 (Pyridine)Directly attached to the electronegative oxygen and nitrogen atoms.
~145C-6 (Pyridine)Influenced by the adjacent nitrogen and chlorine atoms.
~138C-4 (Pyridine)Deshielded due to the electron-withdrawing effect of the chlorine atom.
~120C-5 (Pyridine)Carbon bearing the chlorine atom.
~112C-3 (Pyridine)Shielded due to the electron-donating effect of the ether oxygen.
~72C-4' (Piperidine)Carbon directly attached to the ether oxygen.
~44C-2', C-6' (Piperidine)Carbons adjacent to the nitrogen atom.
~30C-3', C-5' (Piperidine)Methylene carbons in the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

Data Interpretation:

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonInterpretation
213.0790[M+H]⁺ (³⁵Cl)Protonated molecular ion containing the ³⁵Cl isotope. This is the base peak.
215.0761[M+H]⁺ (³⁷Cl)Protonated molecular ion containing the ³⁷Cl isotope. The relative intensity of this peak will be approximately one-third of the [M+H]⁺ (³⁵Cl) peak, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Analysis:

Under higher energy conditions (tandem MS or MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation pattern provides valuable structural information.

MS_Fragmentation M_H [M+H]⁺ m/z 213 Frag1 Loss of Piperidine (C₅H₁₀N) M_H->Frag1 Cleavage of C-O bond Frag2 Loss of Chloropyridine (C₅H₄ClN) M_H->Frag2 Cleavage of O-Py bond Result1 m/z 128 Frag1->Result1 Result2 m/z 86 Frag2->Result2

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol:

An IR spectrum can be obtained from a solid sample (using a KBr pellet or as a thin film) or from a solution. The spectrum is a plot of the amount of transmitted light versus the wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300-3400N-H StretchSecondary Amine (Piperidine)Indicates the presence of the piperidine ring. This peak is often broad.
3000-3100C-H StretchAromatic (Pyridine)Confirms the presence of the pyridine ring.
2850-2960C-H StretchAliphatic (Piperidine)Indicates the saturated piperidine ring.
1600-1650C=N StretchPyridine RingCharacteristic stretching vibration of the pyridine ring.
1450-1550C=C StretchAromatic RingConfirms the aromatic nature of the pyridine ring.
1200-1300C-O StretchAryl-Alkyl EtherStrong absorption indicating the ether linkage between the pyridine and piperidine rings.
1000-1100C-N StretchAliphatic Amine (Piperidine)Confirms the piperidine structure.
700-850C-Cl StretchAryl HalideIndicates the presence of the chlorine substituent on the pyridine ring.

Conclusion

The comprehensive spectral analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides an unambiguous confirmation of its molecular structure. This detailed characterization is a cornerstone of synthetic chemistry and drug development, ensuring the quality and identity of this critical pharmaceutical intermediate. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this compound, facilitating its effective use in the synthesis of next-generation therapeutics.

References

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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The Unseen Architect: An In-depth Technical Guide to the Core Mechanism of Action of 5-Chloro-2-(piperidin-4-yloxy)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Core Scaffold

In the intricate world of medicinal chemistry, the journey to a novel therapeutic often begins not with the final, complex molecule, but with a foundational scaffold—a structural cornerstone upon which activity and specificity are built. 5-Chloro-2-(piperidin-4-yloxy)pyridine is one such pivotal entity. While not a therapeutic agent in its own right, its true significance lies in its role as a versatile chemical intermediate, a privileged structure that imparts favorable properties to and serves as a launching point for the synthesis of highly targeted and potent drug candidates.[1] This guide delves into the mechanistic contributions of this scaffold, exploring how its inherent chemical functionalities are leveraged to create sophisticated molecules with profound biological effects. We will dissect its role in the development of G-protein-coupled receptor 119 (GPR119) agonists for metabolic diseases and its utility as a building block for metalloproteinase inhibitors.

Case Study 1: Engineering a Dual-Action Antidiabetic Agent through GPR119 Agonism

The management of type 2 diabetes mellitus (T2DM) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies with unique mechanisms of action.[2] One of the most promising targets to emerge in this landscape is G-protein-coupled receptor 119 (GPR119), a receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2][3] The activation of GPR119 presents a powerful dual mechanism for glycemic control:

  • Direct stimulation of glucose-dependent insulin release from pancreatic β-cells.

  • Promotion of incretin (GLP-1) secretion from the gastrointestinal tract, which in turn enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[2][3]

The this compound scaffold has been instrumental in the discovery of potent GPR119 agonists, most notably in the development of the clinical candidate BMS-903452.[2][3]

The Structural Contribution of the Scaffold

The this compound core provides a rigid and chemically versatile foundation. Its key features are:

  • A Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with the receptor binding pocket. The chloro-substituent offers a site for potential metabolic stability and can influence the electronic properties of the ring system.

  • A Piperidine Ring: The secondary amine of the piperidine ring is a critical handle for further chemical modification.[1] It allows for the attachment of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

  • An Ether Linkage: The ether bond connecting the two ring systems provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the GPR119 binding site.

Signaling Pathway of GPR119 Agonists

The binding of a GPR119 agonist, built upon the this compound scaffold, to the receptor initiates a cascade of intracellular events. This signaling pathway is primarily mediated by the G protein Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP is the key second messenger that triggers the downstream effects of insulin and GLP-1 release.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., BMS-903452) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Enteroendocrine L-cell) PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 agonist signaling pathway.

Experimental Protocol: In Vitro GPR119 Functional Assay (cAMP Accumulation)

To determine the potency of a novel compound synthesized from the this compound scaffold as a GPR119 agonist, a cell-based functional assay measuring the accumulation of cAMP is a standard method.

Objective: To quantify the EC50 (half-maximal effective concentration) of a test compound at the human GPR119 receptor.

Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) recombinantly expressing the human GPR119 receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Assay Incubation: Remove the culture medium from the cells and add the diluted test compound. Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Assay_Workflow A 1. Culture GPR119-expressing cells B 2. Seed cells into microplate A->B D 4. Treat cells with compound and incubate B->D C 3. Prepare serial dilutions of test compound C->D E 5. Lyse cells and detect cAMP levels D->E F 6. Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for a cAMP accumulation assay.

Case Study 2: A Foundation for Metalloproteinase Inhibitors

Beyond metabolic diseases, the this compound scaffold has been identified in patent literature as a valuable building block for the synthesis of metalloproteinase inhibitors.[1] Metalloproteinases, such as matrix metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinase), are a family of enzymes involved in the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological conditions, including:

  • Respiratory diseases: Asthma, chronic obstructive pulmonary disease (COPD)

  • Inflammatory disorders: Rheumatoid arthritis

  • Skeletal disorders

In this context, the piperidine nitrogen of the scaffold is typically functionalized to introduce a metal-chelating group (e.g., a hydroxamate or a carboxylate) that can bind to the active site of the metalloproteinase, thereby inhibiting its enzymatic activity. The pyridine ring and other substituents can be modified to enhance binding affinity and selectivity for the target enzyme.

Conclusion

This compound is a testament to the power of scaffold-based drug design. While it may not possess intrinsic biological activity, its true mechanism of action is one of enablement. By providing a chemically tractable and structurally sound foundation, it allows medicinal chemists to construct highly specialized molecules that can potently and selectively modulate the activity of key biological targets. Its demonstrated success in the development of GPR119 agonists and its potential in the field of metalloproteinase inhibition underscore its importance as a privileged scaffold in the ongoing quest for novel and effective therapeutics. The insights gained from studying the application of this core structure provide a valuable blueprint for the future design and synthesis of next-generation medicines.

References

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

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The Biological Versatility of the 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-chloro-2-(piperidin-4-yloxy)pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a halogenated pyridine ring and a reactive piperidine moiety, provide a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide offers an in-depth exploration of the biological significance of this scaffold, with a primary focus on its role in the development of G-protein coupled receptor 119 (GPR119) agonists for metabolic disorders and its potential as a backbone for metalloproteinase (MMP) inhibitors. We will delve into the mechanism of action, key structure-activity relationships, and detailed experimental protocols for the synthesis and biological evaluation of compounds derived from this promising chemical entity.

Physicochemical Properties of the Core Scaffold

The foundational molecule, this compound, possesses the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.67 g/mol [1]
CAS Number 260441-44-9[1]
IUPAC Name This compound[1]

This scaffold serves as a crucial synthetic intermediate in the generation of more complex, biologically active molecules.[2][3]

I. GPR119 Agonism: A New Frontier in Type 2 Diabetes Treatment

The most extensively documented biological application of this compound derivatives is in the development of GPR119 agonists for the treatment of type 2 diabetes mellitus.[4][5][6]

Mechanism of Action: The Dual Incretin and Pancreatic Effect

GPR119 is a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[4][7][8] Its activation triggers a signaling cascade that results in the elevation of intracellular cyclic AMP (cAMP). This increase in cAMP has a dual-pronged therapeutic effect on glucose homeostasis:

  • Direct Pancreatic β-Cell Stimulation: In the pancreas, elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).[3][4]

  • Incretin Hormone Release: In the gut, GPR119 activation stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][9] These incretins, in turn, act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[4]

This dual mechanism of action makes GPR119 an attractive target for developing antidiabetic agents with a potentially lower risk of hypoglycemia compared to other secretagogues.[5]

GPR119_Mechanism cluster_L_Cell Enteroendocrine L-Cell cluster_Beta_Cell Pancreatic β-Cell Agonist_L GPR119 Agonist GPR119_L GPR119 Agonist_L->GPR119_L binds AC_L Adenylyl Cyclase GPR119_L->AC_L activates cAMP_L ↑ cAMP AC_L->cAMP_L produces GLP1_GIP GLP-1 & GIP Secretion cAMP_L->GLP1_GIP Insulin Insulin Secretion (Glucose-Dependent) GLP1_GIP->Insulin potentiates Agonist_B GPR119 Agonist GPR119_B GPR119 Agonist_B->GPR119_B binds AC_B Adenylyl Cyclase GPR119_B->AC_B activates cAMP_B ↑ cAMP AC_B->cAMP_B produces cAMP_B->Insulin Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose

Figure 1: Dual mechanism of action of GPR119 agonists.
Key Derivatives and Structure-Activity Relationship (SAR)

A prominent example of a potent GPR119 agonist derived from the this compound scaffold is BMS-903452 (Compound 42 in the original publication) .[7][8]

Structure of BMS-903452: 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

The development of BMS-903452 and related analogs has provided valuable insights into the SAR of this chemical series. Modifications at both the piperidine nitrogen and the pyridine ring are crucial for optimizing potency and pharmacokinetic properties.[2]

Derivative ModificationImpact on Activity
Piperidine N-substitution Introduction of a 5-chloropyrimidin-2-yl group significantly enhances potency.[8]
Pyridine Core The pyridin-2(1H)-one core is a key feature of this class of GPR119 agonists.[7]
Aryl Substitution on Pyridone Nitrogen A 2-fluoro-4-(methylsulfonyl)phenyl group contributes to high affinity and favorable in vivo efficacy.[7][8]
Experimental Protocols for Biological Evaluation

A general synthetic route to the core scaffold can be adapted from standard procedures in pyridine and piperidine chemistry.

Synthesis_Core Start 2,5-Dichloropyridine Product This compound Start->Product NaH, DMF Intermediate1 N-Boc-4-hydroxypiperidine Intermediate1->Product Deprotection Deprotection (e.g., TFA or HCl) Product->Deprotection Intermediate Deprotection->Product Final Product

Figure 2: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Coupling: Allow the mixture to stir at room temperature for 30 minutes, then add a solution of 2,5-dichloropyridine in DMF. Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc protected intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free base, this compound.

This assay quantifies the ability of a compound to stimulate cAMP production in cells expressing GPR119.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in a suitable culture medium.

  • Cell Seeding: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Incubation: Add the diluted compounds to the cells and incubate for 30 minutes at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This assay measures the ability of a compound to induce GLP-1 release from enteroendocrine cells.

Protocol:

  • Cell Culture: Culture murine STC-1 or GLUTag cells in a suitable medium in 24- or 48-well plates until they reach confluence.[5]

  • Pre-incubation: Wash the cells with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with fresh buffer containing various concentrations of the test compound and incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant, and to prevent GLP-1 degradation, add a DPP-4 inhibitor.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[10]

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content in each well and determine the dose-response relationship.

The oGTT is a standard preclinical model to assess the in vivo efficacy of antidiabetic agents.[9][11]

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize male C57BL/6J mice for at least one week. Fast the mice for 6-16 hours prior to the test, with free access to water.[9][11]

  • Baseline Measurement: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose levels using a glucometer.

  • Compound Administration: Administer the test compound orally (p.o.) via gavage at the desired dose.

  • Glucose Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg) orally.[9]

  • Blood Glucose Monitoring: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[9][11]

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the glucose AUC compared to the vehicle control indicates efficacy.

II. Metalloproteinase Inhibition: An Emerging Application

Patent literature suggests that the this compound scaffold is also a valuable building block for the synthesis of metalloproteinase (MMP) inhibitors.[2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[12] Their dysregulation is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases.[12][13]

Mechanism of Inhibition

While specific derivatives of the core scaffold targeting MMPs are not extensively detailed in peer-reviewed literature, the general mechanism of MMP inhibitors involves binding to the catalytic zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity.[12] The design of selective MMP inhibitors is an active area of research to minimize off-target effects.[14]

Experimental Protocols for Evaluation

A common method to assess the inhibitory potential of compounds against specific MMPs is using a fluorogenic substrate.

Protocol:

  • Enzyme and Substrate Preparation: Reconstitute the recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13) and a specific fluorogenic substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, add the MMP enzyme, the test compound, and pre-incubate for a defined period. Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP releases a fluorophore, resulting in an increase in fluorescence intensity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the development of novel therapeutics. Its successful application in the discovery of potent GPR119 agonists, such as BMS-903452, for the treatment of type 2 diabetes underscores its significance in medicinal chemistry. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate new derivatives based on this core structure. Furthermore, the emerging potential of this scaffold in the design of MMP inhibitors opens up new avenues for its application in oncology and inflammatory diseases. As our understanding of the biological targets and structure-activity relationships continues to evolve, the this compound core is poised to remain a cornerstone in the quest for innovative medicines.

References

  • Semple, G. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Current Opinion in Drug Discovery & Development, 11(4), 519-32.
  • Jones, R. M., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(9), 965–970.
  • Kang, S. U., et al. (2015). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2015, 296531.
  • Flock, G. B., et al. (2015). Gastrointestinal hormonal responses on GPR119 activation in lean and diseased rodent models of type 2 diabetes. Molecular Metabolism, 4(10), 717-727.
  • Patel, M., & D'Souza, B. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates.
  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508.
  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fields, G. B. (1999). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Current Protocols in Protein Science, 21(1), 21.11.1-21.11.17.
  • ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. Retrieved from [Link]

  • Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion.
  • Lin, D. C., et al. (2015). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. SLAS Discovery, 20(5), 656-666.
  • Dufour, A., & Overall, C. M. (2013). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Pharmaceuticals (Basel, Switzerland), 6(2), 135–174.
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Putative targets of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Targets of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Abstract

This compound is a heterocyclic chemical intermediate whose true value in medicinal chemistry is realized not through its own direct biological activity, but as a foundational scaffold for the synthesis of potent and selective modulators of critical therapeutic targets. This technical guide provides an in-depth analysis of the putative molecular targets for which this scaffold has been successfully employed, offering researchers, scientists, and drug development professionals a comprehensive overview of the underlying biology, experimental validation workflows, and broader pharmacological context. The primary focus is on G-protein-coupled receptor 119 (GPR119), a key target in metabolic diseases, for which a clinical candidate was developed using this core structure. Secondary and related applications, including the development of metalloproteinase (MMP) inhibitors and the general utility of its constituent motifs in targeting other protein classes, are also explored. This guide is structured to provide not just protocols, but the causal logic behind experimental design, ensuring a self-validating and authoritative narrative.

Part 1: GPR119 - A Primary Putative Target for Type 2 Diabetes

The most significant and clinically advanced application of the this compound scaffold is in the development of agonists for G-protein-coupled receptor 119 (GPR119). This receptor has emerged as a highly promising target for the treatment of type 2 diabetes mellitus (T2DM) due to its unique dual-action mechanism.[1][2]

The Scientific Rationale: Why Target GPR119?

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by an agonist offers a powerful two-pronged approach to glycemic control:

  • Direct Pancreatic Action : In pancreatic β-cells, GPR119 activation stimulates glucose-dependent insulin secretion. This glucose dependency is a critical safety feature, as it minimizes the risk of hypoglycemia that can occur with other insulin secretagogues.

  • Indirect Incretin Effect : In the gastrointestinal tract, GPR119 agonism promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1] GLP-1 further enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to lowering blood glucose levels.[3]

This dual mechanism makes GPR119 agonists an attractive therapeutic strategy. The clinical candidate BMS-903452 is a potent and selective GPR119 agonist that was developed from a pyridone class of compounds, showcasing the utility of the core piperidinyloxy-pyridine structure.[1][2]

Target Validation Workflow: A Self-Validating Experimental Cascade

Identifying and characterizing a GPR119 agonist requires a multi-step process where functional and binding assays provide complementary evidence to build a conclusive profile. The causality is key: a functional response (cAMP increase) should be directly linked to the compound binding to the receptor.

GPR119_Validation_Workflow cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Confirmation of Direct Interaction cluster_2 Phase 3: In Vivo Efficacy A Synthesize Compound Library (e.g., BMS-903452 Analogs) B Primary Functional Assay: cAMP Accumulation A->B Test Compounds C Radioligand Binding Assay (Competition) B->C Validate 'Hits' with Direct Binding D Determine Binding Affinity (Ki value) C->D Analyze Data E Rodent Models of Diabetes D->E Advance Validated Leads F Measure Glucose Lowering & GLP-1 Secretion E->F Administer Compound

Figure 1: Experimental workflow for GPR119 agonist validation.
GPR119 Signaling Pathway

GPR119 activation leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that mediates the downstream effects on insulin and GLP-1 secretion.[3]

GPR119_Signaling_Pathway Agonist GPR119 Agonist (e.g., BMS-903452) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response: ↑ Insulin Secretion (β-cell) ↑ GLP-1 Secretion (L-cell) PKA->Response Leads to

Figure 2: Simplified GPR119 signaling cascade via Gαs coupling.
Quantitative Data

The potency of compounds derived from the this compound scaffold is typically quantified by their EC50 value in functional assays.

CompoundTargetAssay TypePotency (EC50)Source
BMS-903452GPR119cAMP Accumulation14 nM[4]
Experimental Protocols

This protocol is designed to measure the increase in intracellular cAMP following receptor activation by an agonist.

Rationale: Since GPR119 couples to Gαs, a direct and quantifiable consequence of agonist binding is the production of cAMP. This assay provides a robust measure of the functional potency (EC50) of a test compound.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR119, such as HEK293 or U2OS cells.[5] Culture cells to near confluence in 384-well plates.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., BMS-903452) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: Remove culture medium from cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that gives 50% of the maximal response.[6]

This protocol determines the binding affinity (Ki) of a non-radiolabeled test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

Rationale: A functional response does not definitively prove that a compound acts directly at the receptor of interest. A binding assay provides this crucial evidence. By showing that the test compound displaces a known GPR119 radioligand, we can confirm direct interaction and quantify its binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing a high density of GPR119. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay binding buffer.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a known GPR119 radioligand (e.g., a tritiated or iodinated agonist), and varying concentrations of the unlabeled test compound.[7]

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

  • Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter. The membranes and the bound radioligand are trapped on the filter, while the unbound passes through.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which the compound displaces 50% of the radioligand is the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Part 2: Metalloproteinases - A Secondary Putative Target Class

Patent literature indicates that the this compound scaffold serves as a valuable building block for the synthesis of metalloproteinase (MMP) inhibitors.

The Scientific Rationale: Why Target MMPs?

MMPs are a family of zinc-dependent endopeptidases that are crucial for remodeling the extracellular matrix (ECM).[8] While essential for normal physiological processes like wound healing, their overexpression or dysregulation is implicated in numerous pathologies, including:

  • Inflammatory Disorders: In conditions like rheumatoid arthritis, MMPs degrade cartilage and bone.

  • Cancer: MMPs facilitate tumor invasion, metastasis, and angiogenesis by breaking down the ECM and basement membranes.[8]

Therefore, inhibitors of specific MMPs are sought after as therapeutic agents for these conditions.

Target Validation Workflow: Screening for MMP Inhibition

The standard approach to identify MMP inhibitors involves a direct enzymatic assay.

MMP_Inhibition_Workflow A Synthesize Compound Library from Scaffold B Primary Screen: Generic MMP Activity Assay (FRET-based) A->B Test Compounds C Identify 'Hits' (Compounds reducing signal) B->C Analyze Fluorescence D Secondary Screen: MMP Subtype Selectivity Panel (e.g., MMP-2, MMP-9, MMP-13) C->D Profile Hits E Determine IC50 Values for Specific MMPs D->E Quantify Potency

Figure 3: General workflow for identifying MMP inhibitors.
Experimental Protocol: Generic MMP Activity Assay (FRET-based)

Rationale: This assay provides a direct measure of an enzyme's catalytic activity. It relies on a fluorogenic substrate that is cleaved by active MMPs. A test compound that inhibits the MMP will prevent substrate cleavage, resulting in a reduced fluorescent signal. This method is highly sensitive and suitable for high-throughput screening.

Methodology:

  • Reagent Preparation:

    • MMP Enzyme: Use a purified, recombinant human MMP (e.g., MMP-9).

    • Fluorogenic Substrate: Use a FRET peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor.

    • Assay Buffer: Prepare a buffer compatible with MMP activity (e.g., Tris-HCl with CaCl₂, ZnCl₂).[9]

    • Test Compound: Prepare serial dilutions of the inhibitor candidate.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound dilutions, and the MMP enzyme. Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm). The rate of fluorescence increase is proportional to MMP activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC50 value, the concentration of inhibitor required to reduce MMP activity by 50%.

Part 3: Broader Pharmacological Context and Other Potential Targets

The chemical motifs within this compound—namely the substituted pyridine and the piperidine ring—are privileged structures in medicinal chemistry, appearing in ligands for a wide range of targets.

Histone Deacetylases (HDACs)

The 5-chloropyrimidine fragment (a close isostere of 5-chloropyridine) is used as a "cap group" in the design of potent Histone Deacetylase (HDAC) inhibitors.[10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[11] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[11] HDAC inhibitors reverse this, leading to cell cycle arrest and apoptosis in cancer cells, making them a validated class of anti-cancer drugs.[10][12] The chloro-substituted aromatic ring of the scaffold can engage in hydrophobic interactions within the cap region of the HDAC active site.[10]

Sigma Receptors (σR)

The piperidine moiety is a classic pharmacophore for ligands targeting sigma receptors (σ₁R and σ₂R).[13][14] These receptors are implicated in a variety of central nervous system disorders, including neuropathic pain and neurodegenerative diseases.[15] The basic nitrogen of the piperidine ring is often crucial for forming a key salt bridge interaction within the sigma receptor binding pocket (specifically with residue Glu172 in σ₁R), which is a primary determinant of high-affinity binding.[14][15] The development of selective sigma receptor ligands often involves modifying the substituents on the piperidine ring and the aromatic system it is connected to.[13][16]

Conclusion

While this compound is not a therapeutic agent itself, it is a high-value synthetic intermediate that provides a robust and versatile framework for drug discovery. The evidence strongly supports its utility in generating potent agonists for GPR119 , a primary target for T2DM, as exemplified by the clinical candidate BMS-903452. Furthermore, its application as a scaffold for metalloproteinase inhibitors highlights its potential in developing treatments for inflammatory diseases and cancer. The prevalence of its core motifs in ligands for other important target classes, such as HDACs and sigma receptors , underscores the broader significance of this chemical architecture in medicinal chemistry. This guide provides the foundational knowledge and experimental framework for researchers looking to leverage this scaffold in their own drug development programs.

References

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  • Khan, S., et al. (2018). Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega.
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  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.
  • Semple, G., et al. (2015). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • Shukla, K., et al. (2023).
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  • Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology.
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  • Sahnoun, S., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
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  • Szałkowska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
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  • Liu, T., et al. (2022). Histone Deacetylase Inhibitors (HDACi) Promote KLF5 Ubiquitination and Degradation in Basal-like Breast Cancer.
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  • Szałkowska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.
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An In-Depth Technical Guide to the GPR119 Agonist Activity of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating 5-Chloro-2-(piperidin-4-yloxy)pyridine

The landscape of therapeutic interventions for type 2 diabetes (T2D) is continually evolving, driven by the need for safer, more effective, and durable glycemic control. The G protein-coupled receptor 119 (GPR119) has emerged as a compelling target due to its unique dual mechanism of action that addresses key aspects of T2D pathophysiology.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.[1] Its activation stimulates glucose-dependent insulin secretion from β-cells and the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from L-cells. This dual action offers the potential for robust glucose-lowering effects with a reduced risk of hypoglycemia, a significant advantage over some traditional T2D therapies.

The chemical scaffold of this compound represents a promising starting point for the development of novel GPR119 agonists. Patent literature indicates its utility as a foundational structure in the synthesis of potent GPR119 modulators.[2] This guide provides a comprehensive technical overview of the core principles and methodologies required to thoroughly characterize the GPR119 agonist activity of this compound. We will delve into its mechanism of action, propose a robust synthetic route, and detail the essential in vitro and in vivo assays necessary to establish its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of metabolic therapeutics.

The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

GPR119 is a class A (rhodopsin-type) GPCR that primarily couples to the stimulatory G protein, Gαs.[3] Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP is the central node from which the dual therapeutic effects of GPR119 agonism emanate.

In Pancreatic β-Cells: The increase in cAMP sensitizes the β-cell to ambient glucose levels. In a high-glucose environment, the elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, as it minimizes the risk of inducing hypoglycemia in the fasting state.

In Intestinal L-Cells: In the enteroendocrine L-cells of the gut, the cAMP surge triggers the secretion of GLP-1. GLP-1 is a powerful incretin hormone that further enhances glucose-dependent insulin secretion from the pancreas, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

The following diagram illustrates the GPR119 signaling cascade:

GPR119_Signaling cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist_P This compound GPR119_P GPR119 Agonist_P->GPR119_P binds Gas_P Gαs GPR119_P->Gas_P activates AC_P Adenylyl Cyclase Gas_P->AC_P stimulates cAMP_P ↑ cAMP AC_P->cAMP_P produces Insulin Glucose-Dependent Insulin Secretion cAMP_P->Insulin potentiates Agonist_G This compound GPR119_G GPR119 Agonist_G->GPR119_G binds Gas_G Gαs GPR119_G->Gas_G activates AC_G Adenylyl Cyclase Gas_G->AC_G stimulates cAMP_G ↑ cAMP AC_G->cAMP_G produces GLP1 GLP-1 Secretion cAMP_G->GLP1 triggers

Caption: GPR119 signaling in pancreatic β-cells and intestinal L-cells.

Synthesis of this compound

A plausible and efficient synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages commercially available starting materials and generally proceeds with good yields.

Proposed Synthetic Pathway:

Synthesis_Workflow node1 2,5-Dichloropyridine node3 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) node1->node3 node2 4-Hydroxypiperidine node2->node3 node4 This compound node3->node4 SNAr Reaction

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Preparation: To a solution of 4-hydroxypiperidine (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the piperidin-4-oxide alkoxide.

  • SNAr Reaction: Add a solution of 2,5-dichloropyridine (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

In Vitro Characterization: Establishing Potency and Mechanism

A tiered approach to in vitro testing is essential to confirm GPR119 agonism, determine potency, and elucidate the mechanism of action.

Primary Assay: Quantifying GPR119-Mediated cAMP Production

The foundational experiment is to measure the compound's ability to stimulate cAMP production in a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

Workflow for cAMP Assay:

cAMP_Assay_Workflow start Seed HEK293-hGPR119 cells in 384-well plates step1 Incubate cells for 24h start->step1 step2 Add serial dilutions of This compound step1->step2 step3 Incubate for 30 min at 37°C step2->step3 step4 Lyse cells and add HTRF detection reagents step3->step4 step5 Read plate on HTRF-compatible plate reader step4->step5 end Calculate EC50 value step5->end

Caption: Workflow for the HTRF-based cAMP assay.

Step-by-Step Protocol (HTRF-based):

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR119 into 384-well plates at an appropriate density and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Data Acquisition: After a further incubation period (e.g., 60 minutes) at room temperature, read the plate on an HTRF-compatible microplate reader.

  • Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Expected Data and Interpretation:

A potent GPR119 agonist would be expected to elicit a robust, concentration-dependent increase in cAMP with a low nanomolar to micromolar EC50 value.

CompoundTargetAssay TypeEC50 (nM)% Maximal Response
This compound hGPR119cAMP HTRFTo be determinedTo be determined
Reference Agonist (e.g., AR231453)hGPR119cAMP HTRF~50100% (by definition)
Functional Assays: Assessing Physiological Responses

A. Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells

This assay determines if the compound can potentiate insulin secretion in a glucose-dependent manner. The MIN6 mouse insulinoma cell line is a suitable model.

Step-by-Step Protocol:

  • Cell Culture: Culture MIN6 cells to ~80% confluency.

  • Pre-incubation: Wash the cells and pre-incubate for 2 hours in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate buffer (KRBH).

  • Stimulation: Replace the buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with and without various concentrations of this compound.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection & Analysis: Collect the supernatant and measure the insulin concentration using a commercially available ELISA or HTRF kit.

B. GLP-1 Secretion in Enteroendocrine L-Cells

This assay evaluates the compound's ability to stimulate GLP-1 release. The GLUTag mouse enteroendocrine cell line is a commonly used model.

Step-by-Step Protocol:

  • Cell Culture: Culture GLUTag cells in 24-well plates until confluent.

  • Pre-incubation: Wash and pre-incubate the cells in serum-free DMEM for 2 hours.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection & Analysis: Collect the supernatant and measure the active GLP-1 concentration using a specific ELISA kit.

Expected Data and Interpretation:

AssayCell LineConditionExpected Outcome
GSISMIN6Low Glucose (2.8 mM)No significant increase in insulin secretion.
GSISMIN6High Glucose (16.8 mM)Dose-dependent potentiation of insulin secretion.
GLP-1 SecretionGLUTagBasalDose-dependent increase in GLP-1 secretion.

In Vivo Evaluation: Assessing Antihyperglycemic Efficacy

The primary in vivo experiment to assess the acute efficacy of a GPR119 agonist is the oral glucose tolerance test (OGTT) in a relevant rodent model.

Oral Glucose Tolerance Test (OGTT)

The OGTT measures the ability of the compound to improve glucose disposal following an oral glucose challenge.

Workflow for Oral Glucose Tolerance Test:

OGTT_Workflow start Fast C57BL/6 mice overnight (16h) step1 Administer vehicle or This compound by oral gavage (t=-30 min) start->step1 step2 Measure baseline blood glucose (t=0 min) step1->step2 step3 Administer glucose solution (2 g/kg) by oral gavage step2->step3 step4 Measure blood glucose at 15, 30, 60, 90, 120 min step3->step4 end Calculate glucose AUC and % glucose reduction step4->end

Caption: Workflow for an in vivo oral glucose tolerance test (OGTT).

Step-by-Step Protocol:

  • Animal Model: Use male C57BL/6J mice, a standard model for metabolic studies.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Dose the mice by oral gavage with either vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) 30-60 minutes prior to the glucose challenge.

  • Glucose Challenge: Administer an oral bolus of glucose solution (e.g., 2 g/kg).

  • Blood Glucose Monitoring: Measure blood glucose from tail vein blood at baseline (t=0) and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.

  • Data Analysis: Plot the blood glucose excursion over time. Calculate the area under the curve (AUC) for each treatment group and compare it to the vehicle control to determine the percentage of glucose reduction.

Expected Data and Interpretation:

An effective GPR119 agonist will show a dose-dependent reduction in the glucose excursion and a significant decrease in the glucose AUC compared to the vehicle-treated group.

Treatment Group (Dose)Glucose AUC (mg/dL * min)% Glucose Reduction vs. Vehicle
VehicleTo be determined (e.g., 25000)0%
Compound (3 mg/kg) To be determinedTo be determined
Compound (10 mg/kg) To be determinedTo be determined
Compound (30 mg/kg) To be determinedTo be determined

Concluding Remarks and Future Directions

While the success of GPR119 agonists in clinical trials has been challenging, the therapeutic rationale remains strong.[3] Issues in translation from rodent models to humans may be due to species differences in receptor pharmacology or expression levels. Therefore, a thorough and rigorous preclinical evaluation, as outlined in this guide, is paramount. The investigation of this compound, a promising chemical scaffold, should be pursued with a clear understanding of both the potential and the pitfalls of this target class. Future work should focus on optimizing potency, pharmacokinetic properties, and exploring potential combination therapies, for instance, with DPP-4 inhibitors, to maximize the therapeutic window and achieve durable clinical efficacy.

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  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. PubMed. Available at: [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators. MDPI. Available at: [Link]

  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Research Explorer - The University of Manchester. Available at: [Link]

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An In-depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(piperidin-4-yloxy)pyridine, a key building block in contemporary medicinal chemistry. We delve into its chemical and physical properties, outline a robust synthetic protocol, and present its characteristic analytical data. The guide further explores the strategic application of this versatile intermediate in the synthesis of high-value pharmaceutical targets, including G-protein-coupled receptor 119 (GPR119) agonists and metalloproteinase inhibitors. Through detailed experimental procedures, reaction pathway visualizations, and a thorough discussion of its reactivity, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidinyloxy-Pyridine Scaffold

The pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. In this context, privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—are of immense value. The piperidinyloxy-pyridine moiety has emerged as one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This compound (Figure 1) is a prime exemplar of this class, serving as a versatile intermediate in the synthesis of a diverse array of biologically active molecules.[1]

This guide will provide an in-depth exploration of this compound, from its fundamental characteristics to its practical application in the synthesis of complex pharmaceutical agents.

Figure 1: Chemical Structure of this compound

G cluster_0 Williamson Ether Synthesis cluster_1 Deprotection Boc-4-hydroxypiperidine Boc-4-hydroxypiperidine Protected Intermediate Protected Intermediate Boc-4-hydroxypiperidine->Protected Intermediate NaH, DMF This compound This compound Protected Intermediate->this compound HCl in Dioxane 2,5-Dichloropyridine 2,5-Dichloropyridine 2,5-Dichloropyridine->Protected Intermediate G mol This compound N_amine Secondary Amine (Piperidine) N_amine->mol Cl_pyridine Chloro-substituted Pyridine Cl_pyridine->mol G This compound This compound N-arylated Derivative N-arylated Derivative This compound->N-arylated Derivative 5-chloro-2-iodopyrimidine, DIPEA, DMF GPR119 Agonist Core GPR119 Agonist Core N-arylated Derivative->GPR119 Agonist Core Further Elaboration

Sources

Methodological & Application

Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine, a valuable building block in contemporary drug discovery. This versatile intermediate is a key component in the development of therapeutic agents targeting a range of conditions, including metabolic and inflammatory diseases.[1] This document outlines two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, with a detailed, field-proven protocol provided for the latter. The rationale behind experimental choices, including the use of protecting groups and specific reagents, is discussed to provide a deeper understanding of the synthetic process. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways. Its structural features, a halogenated pyridine ring coupled to a piperidine moiety via an ether linkage, offer multiple points for diversification, making it an attractive starting point for the generation of compound libraries in lead optimization campaigns. Notably, this scaffold is a key component in the development of potent G-protein-coupled receptor 119 (GPR119) agonists, which are under investigation as potential treatments for type 2 diabetes.[1] Furthermore, its derivatives have been explored as metalloproteinase inhibitors for the treatment of inflammatory conditions.[1] The strategic synthesis of this key intermediate is therefore of paramount importance to researchers in these fields.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached through two primary and well-established synthetic disconnections, as illustrated below. Both the Williamson ether synthesis and the Mitsunobu reaction offer viable pathways, each with its own set of advantages and considerations.

Retrosynthesis cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction target This compound williamson_reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) target->williamson_reagents C-O bond formation (SN2) mitsunobu_reagents PPh3, DEAD/DIAD Solvent (e.g., THF) target->mitsunobu_reagents C-O bond formation (Redox condensation) start_williamson_1 5-Chloro-2-hydroxypyridine williamson_reagents->start_williamson_1 start_williamson_2 Protected 4-halopiperidine or 4-hydroxypiperidine tosylate williamson_reagents->start_williamson_2 start_mitsunobu_1 5-Chloro-2-hydroxypyridine mitsunobu_reagents->start_mitsunobu_1 start_mitsunobu_2 Protected 4-hydroxypiperidine mitsunobu_reagents->start_mitsunobu_2

Caption: Retrosynthetic analysis of this compound.

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a sulfonate ester.[3] In the context of our target molecule, this would entail the deprotonation of 5-chloro-2-hydroxypyridine with a suitable base to form the corresponding pyridinolate, which would then react with a piperidine derivative bearing a good leaving group at the 4-position, such as a halide or a tosylate. A key consideration for this approach is the potential for competing elimination reactions, especially if the piperidine derivative is sterically hindered.[3]

The Mitsunobu Reaction Approach

The Mitsunobu reaction provides a powerful and often milder alternative for the formation of ethers from alcohols.[4] This redox-condensation reaction, mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), allows for the direct coupling of an alcohol with a pronucleophile.[4][5] For the synthesis of our target molecule, 5-chloro-2-hydroxypyridine would act as the pronucleophile and a protected 4-hydroxypiperidine as the alcohol. The Mitsunobu reaction generally proceeds with clean inversion of stereochemistry at the alcohol center, although this is not a factor for the achiral 4-hydroxypiperidine.[4] A significant advantage of this method is its tolerance of a wide range of functional groups and its typically high yields under mild conditions.[6][7][8]

Recommended Synthetic Protocol: A Three-Stage Approach via Mitsunobu Reaction

Based on literature precedents for similar structures and the desire for a robust and high-yielding procedure, a three-stage synthesis commencing from commercially available starting materials is detailed below. This protocol utilizes a Boc-protecting group strategy to ensure selective reaction at the desired positions.

Workflow cluster_stage1 Stage 1: Preparation of Starting Materials cluster_stage2 Stage 2: Mitsunobu Reaction cluster_stage3 Stage 3: Deprotection start1 2-Amino-5-chloropyridine product1 5-Chloro-2-hydroxypyridine start1->product1 Diazotization reagents PPh3, DIAD, THF product1->reagents start2 4-Hydroxypiperidine product2 N-Boc-4-hydroxypiperidine start2->product2 Boc Protection product2->reagents product3 N-Boc-5-Chloro-2- (piperidin-4-yloxy)pyridine reagents->product3 deprotection_reagents TFA or HCl in Dioxane product3->deprotection_reagents final_product This compound deprotection_reagents->final_product

Caption: Three-stage synthetic workflow for this compound.

Stage 1: Preparation of Key Starting Materials

This protocol is adapted from established diazotization procedures for the conversion of aminopyridines to hydroxypyridines.[9]

  • Materials:

    • 2-Amino-5-chloropyridine

    • Sulfuric acid (concentrated)

    • Sodium nitrite

    • Deionized water

    • Ice

    • Sodium hydroxide (for neutralization)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-amino-5-chloropyridine to a solution of concentrated sulfuric acid in water, maintaining the temperature below 10 °C with an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a concentrated solution of sodium hydroxide until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-hydroxypyridine.

The Boc protection of 4-hydroxypiperidine is a standard procedure to prevent N-alkylation in subsequent steps.

  • Materials:

    • 4-Hydroxypiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-hydroxypiperidine in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine as a solid or oil, which can often be used without further purification.

Stage 2: Mitsunobu Reaction for Ether Formation

This protocol is based on general Mitsunobu reaction conditions and is analogous to procedures used for the synthesis of similar aryl ethers.[6][7][8]

  • Materials:

    • 5-Chloro-2-hydroxypyridine

    • N-Boc-4-hydroxypiperidine

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-chloro-2-hydroxypyridine and N-Boc-4-hydroxypiperidine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

    • Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford N-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine.

Stage 3: Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Materials:

    • N-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected intermediate in dichloromethane (if using TFA) or use the HCl/dioxane solution directly.

    • Add trifluoroacetic acid or the HCl/dioxane solution and stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification by crystallization or chromatography may be necessary.

Data Summary and Characterization

The following table summarizes the key reactants and expected products for the recommended synthetic route.

Stage Starting Material(s) Key Reagents Product Typical Yield Analytical Characterization
1a 2-Amino-5-chloropyridineH₂SO₄, NaNO₂5-Chloro-2-hydroxypyridine70-85%¹H NMR, ¹³C NMR, MS
1b 4-HydroxypiperidineBoc₂O, NaHCO₃N-Boc-4-hydroxypiperidine>95%¹H NMR, ¹³C NMR, MS
2 5-Chloro-2-hydroxypyridine, N-Boc-4-hydroxypiperidinePPh₃, DIADN-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine60-80%¹H NMR, ¹³C NMR, LC-MS
3 N-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridineTFA or HCl/dioxaneThis compound>90%¹H NMR, ¹³C NMR, HRMS, Elemental Analysis

Scientific Rationale and Troubleshooting

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is employed to protect the piperidine nitrogen. This is crucial to prevent N-arylation, which would compete with the desired O-arylation during the ether formation step. The Boc group is stable under the basic or neutral conditions of the Mitsunobu reaction and can be readily removed under acidic conditions without affecting the final product.

  • Williamson vs. Mitsunobu: While the Williamson ether synthesis is a viable option, the Mitsunobu reaction is often preferred for the synthesis of aryl ethers from secondary alcohols due to its milder reaction conditions and reduced likelihood of elimination side reactions.[4] The in-situ activation of the alcohol in the Mitsunobu reaction avoids the need to pre-form a reactive electrophile from the piperidine moiety.

  • Troubleshooting:

    • Low yield in Mitsunobu reaction: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The order of addition of reagents can also be critical; typically, the phosphine is added to a solution of the alcohol and the pronucleophile before the azodicarboxylate is introduced.

    • Incomplete Boc deprotection: If the deprotection is sluggish, the reaction time can be extended, or a stronger acidic condition (e.g., neat TFA) can be employed, provided the target molecule is stable under these conditions.

    • Purification challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification. Careful column chromatography is usually effective in separating these from the desired product.

Conclusion

The synthesis of this compound is a critical process for the advancement of several drug discovery programs. The three-stage protocol detailed in this guide, centered around a key Mitsunobu reaction, provides a reliable and efficient route to this valuable intermediate. By understanding the underlying chemical principles and the rationale for the chosen synthetic strategy, researchers can confidently and successfully produce this important building block for the development of novel therapeutics.

References

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • The Williamson Ether Synthesis. University of California, Davis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Growing Science. [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry. [Link]

  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. ResearchGate. [Link]

  • WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. National Institutes of Health. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

  • 2-chloro-5-ethyl pyridine preparation method.

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Application Notes & Protocols: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Scaffold in Medicinal Chemistry

5-Chloro-2-(piperidin-4-yloxy)pyridine is a pivotal intermediate in contemporary drug discovery.[1] Its structure, which marries a reactive chloro-substituted pyridine ring with a versatile piperidine moiety via an ether linkage, serves as a valuable scaffold for developing novel therapeutic agents.[1] This compound is a key building block for molecules targeting a range of conditions, including respiratory diseases, inflammatory disorders, and metabolic diseases like type 2 diabetes.[1]

The primary synthetic challenge lies in the efficient and selective formation of the aryl-ether bond between the C2 position of the pyridine ring and the oxygen of the 4-hydroxypiperidine. This guide provides a detailed exploration of the predominant synthetic strategies, offering in-depth protocols, mechanistic insights, and field-proven advice to guide researchers in its preparation.

Core Synthetic Strategies: A Comparative Overview

The formation of the C(aryl)-O bond is the linchpin of this synthesis. Three primary methodologies are prevalent, each with distinct advantages and considerations regarding starting material availability, reaction conditions, and scalability.

  • Williamson Ether Synthesis (via SNAr): A robust and classical approach involving the reaction of an alkoxide with an activated aryl halide. This method is often the first choice due to its simplicity and cost-effectiveness.

  • Mitsunobu Reaction: A powerful redox-condensation reaction that couples a weakly acidic nucleophile (a hydroxypyridine) with an alcohol under mild, neutral conditions. It offers an excellent alternative when strong bases are incompatible with the substrates.[2][3][4]

  • Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed cross-coupling reaction. While renowned for C-N bond formation, its principles are readily adapted for C-O coupling, providing a highly versatile and often high-yielding route.[5][6]

The choice of strategy is dictated by factors such as functional group tolerance, desired scale, and the specific precursors available. For this target molecule, the piperidine nitrogen's nucleophilicity necessitates the use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, in all strategies to prevent competitive N-arylation.

Strategy 1: Williamson Ether Synthesis (SNAr Approach)

Mechanistic Principle

This synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction leverages the activation of the pyridine ring by both the ring nitrogen and the electron-withdrawing chloro group at C5. This electronic setup makes the C2 position highly electrophilic and susceptible to attack by a potent nucleophile, in this case, the alkoxide of N-Boc-4-hydroxypiperidine.

Experimental Design & Rationale

The most direct pathway involves the reaction between 2,5-dichloropyridine and the sodium or potassium salt of N-Boc-4-hydroxypiperidine.

  • Pyridine Precursor: 2,5-Dichloropyridine is a commercially available and logical starting material. Its two chlorine atoms have different reactivities, with the C2 position being more activated towards nucleophilic attack.

  • Piperidine Precursor: N-Boc-4-hydroxypiperidine is used to prevent the secondary amine from acting as a competing nucleophile, which would lead to undesired N-arylation products.[7][8]

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of the piperidinol, generating the alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they can dissolve the ionic intermediates and are stable to the strong base.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_deprotection Deprotection (Optional) cluster_products Products BocPip N-Boc-4-hydroxypiperidine Deprotonation Deprotonation (Formation of Alkoxide) 0 °C to RT BocPip->Deprotonation DCP 2,5-Dichloropyridine SNAr SNAr Reaction (Ether Formation) Heat (e.g., 80-100 °C) DCP->SNAr Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SNAr Alkoxide Intermediate Workup Aqueous Workup & Extraction SNAr->Workup Purification1 Column Chromatography Workup->Purification1 ProtectedProduct N-Boc-5-chloro-2- (piperidin-4-yloxy)pyridine Purification1->ProtectedProduct Deprotect Acidic Deprotection (e.g., TFA or HCl) RT Workup2 Basification & Extraction Deprotect->Workup2 FinalProduct This compound Workup2->FinalProduct ProtectedProduct->Deprotect

Caption: Workflow for Williamson ether synthesis of the target compound.

Detailed Protocol: Williamson Ether Synthesis

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2,5-Dichloropyridine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (Synthesis of Boc-Protected Intermediate):

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add a solution of 2,5-dichloropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield N-Boc-5-chloro-2-(piperidin-4-yloxy)pyridine.

Procedure (Boc Deprotection):

  • Dissolve the purified Boc-protected intermediate in DCM.

  • Add an excess of TFA (5-10 eq) or 4M HCl in Dioxane and stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

ParameterConditionRationale
Base NaH, KOtBuStrong, non-nucleophilic base required to generate the alkoxide.
Solvent Anhydrous DMF, DMSOPolar aprotic solvent stabilizes ionic intermediates. Must be anhydrous.
Temperature 80-100 °CThermal energy is needed to overcome the activation barrier of the SNAr reaction.
Stoichiometry Slight excess of aryl halideEnsures complete consumption of the more valuable piperidinol alkoxide.
Workup NH₄Cl QuenchSafely neutralizes excess NaH.

Strategy 2: The Mitsunobu Reaction

Mechanistic Principle

The Mitsunobu reaction is a cornerstone of modern organic synthesis for forming C-O bonds under mild, neutral conditions.[3] It involves the in situ activation of an alcohol (N-Boc-4-hydroxypiperidine) by a phosphine/azodicarboxylate system, rendering it susceptible to nucleophilic attack by a weakly acidic pronucleophile (5-chloro-2-hydroxypyridine). The key is a redox process where triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO) and the azodicarboxylate (e.g., DEAD) is reduced.[2][4]

Experimental Design & Rationale

This approach reverses the roles of the pyridine and piperidine moieties compared to the Williamson synthesis.

  • Pyridine Precursor: 5-Chloro-2-hydroxypyridine (or its tautomer, 5-chloro-2-pyridone) serves as the acidic pronucleophile.

  • Piperidine Precursor: N-Boc-4-hydroxypyridine is the alcohol component.

  • Reagents: The classic combination is triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For less acidic phenols, stronger betaine-forming reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can improve yields and reduce side reactions.[2][3][4]

  • Solvent: Anhydrous ethereal solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard.

Diagram: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻(CO₂Et)N(CO₂Et)] PPh3->Betaine Nucleophilic Attack DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair Proton Transfer Hydrazine Hydrazine (Byproduct) Betaine->Hydrazine Protonation during workup Pyridone 5-Chloro-2-hydroxypyridine (Pronucleophile) Pyridone->IonPair Oxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-O-Pip(Boc)] IonPair->Oxyphosphonium Salt Formation SN2 SN2 Attack IonPair->SN2 Pyridonate attacks Alcohol N-Boc-4-hydroxypyridine (Alcohol) Alcohol->Oxyphosphonium Oxyphosphonium->SN2 Activation Product Protected Ether Product SN2->Product TPPO TPPO (Byproduct) SN2->TPPO

Sources

Purification methods for 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic building block of significant interest in the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a chloro-substituted pyridine ring with a piperidine moiety via an ether linkage, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1] It serves as a key scaffold in the development of therapeutic agents, including metalloproteinase inhibitors for respiratory and inflammatory disorders and G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1][2]

Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and potentially introduce toxic byproducts into the final drug substance. This document provides a comprehensive guide for researchers and drug development professionals on robust, validated methods for the purification of this compound, ensuring its suitability for downstream applications. We will explore purification strategies based on the compound's fundamental physicochemical properties, focusing on liquid-liquid extraction, column chromatography, and recrystallization.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) is the most critical feature influencing its behavior during purification.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[3]
Molecular Weight 212.67 g/mol [3]
CAS Number 260441-44-9[3]
Appearance White to off-white solid (Typical)Inferred
XLogP3 1.9[3]
pKa (Predicted) ~8.5 (Piperidine N), ~3.5 (Pyridine N)Inferred from similar structures
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Methanol. Sparingly soluble in hexanes. Soluble in acidic aqueous solutions.Inferred

Anticipated Impurity Profile

Effective purification requires an understanding of potential impurities arising from the synthesis. A common synthetic route involves the coupling of a 4-hydroxypiperidine derivative with a 2,5-dichloropyridine or 5-chloro-2-hydroxypyridine.[2] Therefore, the crude product may contain:

  • Unreacted Starting Materials: Such as 5-chloro-2-pyridone or N-protected 4-hydroxypiperidine.[4]

  • Inorganic Salts: Byproducts from the reaction, such as cesium carbonate or sodium hydride reaction products.[5]

  • Solvents: Residual solvents from the reaction and workup (e.g., DMF, THF, Dichloromethane).[5]

  • Side-Products: Isomers or products from undesired side reactions.

Purification Strategy 1: pH-Mediated Liquid-Liquid Extraction (LLE)

Principle: This is the most effective initial purification step for removing neutral organic impurities. The basic nitrogen atoms of the piperidine and pyridine rings can be protonated in an acidic aqueous solution, rendering the molecule water-soluble. Neutral impurities, lacking a basic handle, will remain in the organic phase and can be discarded. Subsequent basification of the aqueous layer deprotonates the target compound, allowing it to be re-extracted into a fresh organic solvent. A similar strategy has been successfully employed for purifying structurally related compounds.[6]

LLE Workflow Diagram

LLE_Workflow A Crude Product in Organic Solvent (e.g., DCM) B Add Acidic Solution (e.g., 1M HCl) A->B Wash C Separate Layers B->C D Aqueous Layer (Protonated Product) C->D Collect E Organic Layer (Neutral Impurities) C->E Collect G Add Base (e.g., 10% NaOH) to Aqueous Layer (pH > 10) D->G Neutralize F Discard E->F H Extract with Fresh Organic Solvent G->H I Combine Organic Extracts H->I J Dry (Na2SO4), Filter, & Evaporate I->J K Purified Product J->K

Caption: Workflow for pH-mediated Liquid-Liquid Extraction.

Protocol for LLE
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated, water-soluble product. The upper organic layer, containing neutral impurities, should be discarded.

  • Back-Extraction (Optional): To maximize recovery, wash the discarded organic layer once more with a small volume of 1M HCl and combine this aqueous wash with the first aqueous extract.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 10% aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the pH is greater than 10 (verify with pH paper). A precipitate or cloudiness may appear as the free base is formed.

  • Product Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification Strategy 2: Flash Column Chromatography

Principle: Flash chromatography is used to separate the target compound from impurities with different polarities. For basic compounds like this compound, a significant challenge is the interaction between the basic nitrogen atoms and acidic silanol groups on the surface of standard silica gel, which can lead to severe peak tailing and poor separation.[7]

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel (SiO₂) is typically used.

  • Mobile Phase Modifier: To mitigate peak tailing, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase (typically 0.5-1% v/v).[7] The competing base preferentially binds to the active silanol sites, minimizing their interaction with the target compound and resulting in more symmetrical peaks.[7]

  • Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes or DCM in methanol. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for the target compound.

Chromatography Workflow Diagram

Chromatography_Workflow A Determine Eluent System (via TLC, Rf ≈ 0.25) B Prepare Slurry (Silica Gel + Eluent) A->B C Pack Column B->C E Load Sample onto Column D Dissolve Crude Product in Minimal Solvent D->E F Elute with Mobile Phase (+1% Triethylamine) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I Pool if pure J Evaporate Solvent I->J K Purified Product J->K

Caption: Workflow for Flash Column Chromatography.

Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the product from impurities. Test solvent systems like Hexane/Ethyl Acetate or DCM/Methanol. Add 1% TEA to the TLC developing jar.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Purification Strategy 3: Recrystallization

Principle: Recrystallization is an excellent final polishing step to obtain a highly crystalline, pure solid. It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[8]

Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the compound in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes). An ideal solvent will fully dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment Methods

It is critical to assess purity before and after any purification procedure.

Thin-Layer Chromatography (TLC)

A quick and effective method to qualitatively assess purity and monitor reaction progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate), often with 1% triethylamine (TEA) to improve peak shape.[7]

  • Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate or iodine).

High-Performance Liquid Chromatography (HPLC)

Provides quantitative purity data. Due to the basic nature of the compound, a well-designed method is necessary to avoid poor peak shape.[9]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase chromatography.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Phosphate Buffer (pH ~3)Low pH protonates residual silanols on the column, minimizing tailing.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic modifier.
Gradient 10% B to 90% B over 15-20 minTo elute compounds across a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 30 °CFor reproducible retention times.
Detection UV at 270 nm (or wavelength of max absorbance)For detection of the pyridine chromophore.
Overall Purification and Analysis Strategy

Caption: Decision workflow for selecting a purification strategy.

References

  • Benchchem.
  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • Interchim.
  • LookChem. Purification of Pyridine . Chempedia. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation . National Library of Medicine. [Link]

  • Chromatography Forum. Method for pyridine amine derivative . [Link]

  • PubChemLite. This compound . [Link]

  • ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 . Journal of Medicinal Chemistry. [Link]

  • PubChem. 5-Chloro-2-pyridone . National Center for Biotechnology Information. [Link]

  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine . [Link]

  • Google Patents.
  • Chemsrc. 5-Chloro-2-(piperidin-2-yl)pyridine . [Link]

  • Organic Syntheses. N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE . [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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  • NIOSH. Pyridine 1613 . Centers for Disease Control and Prevention. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . [Link]

  • Google Patents.
  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Cynor Laboratories. 2- Hydroxy-5-Chloro Pyridine(4214-79-3) . [Link]

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Analytical techniques for 5-Chloro-2-(piperidin-4-yloxy)pyridine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a chloro-substituted pyridine ring linked via an ether to a piperidine moiety, makes it a versatile intermediate for synthesizing a wide range of therapeutic agents.[1] This compound serves as a critical scaffold in the development of molecules targeting various diseases, including metalloproteinase inhibitors for respiratory and inflammatory disorders and potent G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1][2]

Given its significance in the pharmaceutical pipeline, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This application note provides a comprehensive guide for researchers and drug development professionals, detailing a multi-technique approach for the definitive analysis of this compound. The methodologies herein are designed to provide orthogonal data, ensuring the highest confidence in the material's quality.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before commencing analytical work. These properties influence the selection of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂OPubChem[3]
CAS Number 260441-44-9ECHEMI[4]
Molecular Weight 212.67 g/mol PubChem[3]
Exact Mass 212.0716407 DaPubChem[3]
Appearance Typically a solid at room temperatureGeneral Knowledge
Key Structural Features Chloropyridine, Ether, Secondary Amine (Piperidine)Benchchem[1]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reversed-phase method is most suitable due to the compound's moderate polarity.

Rationale for Method Development

The presence of the basic piperidine nitrogen necessitates the use of a buffered mobile phase to prevent peak tailing and ensure reproducible retention times. A C18 stationary phase provides excellent hydrophobic retention for the aromatic and aliphatic portions of the molecule. UV detection is appropriate due to the chromophoric pyridine ring. A sensitive LC-MS/MS method can also be developed for detecting and quantifying trace-level genotoxic impurities.[5]

Recommended HPLC-UV Protocol

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

Materials:

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent)[6]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 240 nm[6]
Gradient Program 20% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure the baseline is clean.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive structural information, confirming the identity and connectivity of the molecule.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to gain structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the readily protonated piperidine nitrogen.

Expected Results:

  • Full Scan (Positive ESI): A prominent ion at m/z 213.079, corresponding to the protonated molecule [M+H]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 213 and 215.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the parent ion (m/z 213.079) can provide key structural fragments. The ether linkage and the piperidine ring are likely sites for fragmentation.[7]

Proposed Fragmentation Pathway:

G parent [M+H]⁺ m/z = 213.079 frag1 Fragment A C₅H₃ClN-O⁺ m/z = 128.99 parent->frag1 Loss of Piperidine frag2 Fragment B C₅H₁₀N⁺ m/z = 84.08 parent->frag2 Ether Cleavage frag3 Fragment C C₅H₈N⁺ m/z = 82.07 frag2->frag3 - H₂ cluster_0 Initial Screening & Purity cluster_1 Identity & Structural Confirmation cluster_2 Final Decision Sample Sample Received HPLC HPLC-UV Analysis Sample->HPLC Purity Purity > 99%? HPLC->Purity LCMS LC-MS Purity->LCMS Yes Fail Reject / Repurify Purity->Fail No NMR ¹H & ¹³C NMR LCMS->NMR FTIR FTIR NMR->FTIR Data Data Consistent? FTIR->Data Pass Release Batch Data->Pass Yes Data->Fail No

Caption: Integrated workflow for the complete characterization of this compound.

Potential Impurities

A robust analytical method should also be capable of detecting and resolving potential impurities from the main compound peak. Potential impurities could include:

  • Starting Materials: 4-Hydroxypiperidine and 2,5-dichloropyridine.

  • By-products: Isomeric products or compounds formed from incomplete reactions.

  • Degradants: Hydrolysis of the ether linkage could lead to the formation of 5-chloro-2-pyridone. [8] The developed HPLC method should be challenged with these potential impurities, if available, to ensure specificity and demonstrate its stability-indicating nature.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: 5-Chloro-2-pyridone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: The FTIR Spectra of Pyridine and Pyridine-d5 Source: Semantic Scholar URL: [Link]

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed, National Library of Medicine URL: [Link]

  • Title: HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS Source: PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS URL: [Link]

  • Title: FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS Source: PubMed, National Library of Medicine URL: [Link]

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Application Notes and Protocols for In Vitro Assay of α7 Nicotinic Acetylcholine Receptor Modulators Derived from a 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold

The this compound scaffold is a recognized "privileged structure" in medicinal chemistry. Its inherent structural and physicochemical properties make it an ideal starting point for the synthesis of novel therapeutic agents.[1][2] The piperidine ring offers a versatile anchor for various substitutions, while the chloropyridine moiety provides a reactive handle for further chemical modifications.[1] This scaffold is a key component in the development of compounds targeting a range of biological entities, including G-protein-coupled receptors and metalloproteinases.[1]

This guide provides detailed in vitro protocols for the characterization of a hypothetical novel compound, "CPyP-Analog-A7," derived from the this compound core. We will explore its activity as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a critical target for neurological and inflammatory disorders.[3][4]

Scientific Background: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, playing a pivotal role in cognitive processes, inflammation, and neurotransmission.[4][5][6][7] Native activation of the α7 nAChR by its endogenous agonist, acetylcholine, leads to rapid channel opening followed by a swift desensitization, which limits the duration of the signal.[3][8] This characteristic has made the development of direct agonists challenging.

Positive allosteric modulators (PAMs) represent an advanced therapeutic strategy.[3][4] PAMs bind to a site on the receptor distinct from the agonist binding site, and they do not activate the receptor on their own. Instead, they enhance the receptor's response to the endogenous agonist.[3][4] They are broadly classified into two types:

  • Type I PAMs: Primarily increase the peak agonist-evoked current with minimal effect on desensitization.[8]

  • Type II PAMs: Not only increase the peak current but also significantly slow the receptor's desensitization, leading to a prolonged signal.[8][9]

The following protocols are designed to identify and characterize CPyP-Analog-A7 as a potential α7 nAChR PAM.

Experimental Workflow for Characterization of CPyP-Analog-A7

A multi-step approach is essential for the comprehensive characterization of a novel modulator. The workflow begins with a high-throughput screening assay to identify potential activity, followed by more detailed electrophysiological studies to elucidate the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Final Characterization HTS High-Throughput Screening (Calcium Flux Assay) Hit_ID Hit Identification (Potentiation of Agonist Response) HTS->Hit_ID Electrophys Electrophysiology (Two-Electrode Voltage Clamp) Hit_ID->Electrophys Advance Hit Compound MoA Mechanism of Action (PAM Type I vs. Type II) Electrophys->MoA Dose_Response Dose-Response Curves (EC50/IC50 Determination) MoA->Dose_Response Selectivity Selectivity Profiling (Other nAChR Subtypes) Dose_Response->Selectivity

Caption: Overall workflow for the characterization of a novel α7 nAChR modulator.

Protocol 1: High-Throughput Calcium Flux Assay for PAM Activity

This assay is designed for the initial screening of compounds to detect their ability to modulate α7 nAChR activity. It relies on a cell line stably expressing the human α7 nAChR and a fluorescent calcium indicator. An increase in intracellular calcium upon receptor activation is measured as a change in fluorescence.[10][11][12] A PAM will significantly enhance the calcium influx in response to a sub-maximal concentration of an agonist like acetylcholine (ACh).[11][13]

Principle of the Calcium Flux Assay

G cluster_0 Cell Membrane Receptor α7 nAChR Ca_in Ca²⁺ (intracellular) Receptor->Ca_in increases Agonist Agonist (ACh) Agonist->Receptor binds PAM PAM (CPyP-Analog-A7) PAM->Receptor binds allosterically Ca_out Ca²⁺ (extracellular) Ca_out->Receptor influx Fluorescence Fluorescence Signal Ca_in->Fluorescence generates

Caption: Mechanism of the fluorescence-based calcium flux assay for α7 nAChR PAMs.

Step-by-Step Protocol
  • Cell Culture:

    • Culture GH4C1 or SH-EP1 cells stably expressing the human α7 nAChR in a T-75 flask using standard cell culture conditions (e.g., DMEM/F12 with 10% FBS, 37°C, 5% CO₂).

    • 48 hours prior to the assay, supplement the media with 0.5 mM sodium butyrate to enhance receptor expression.[14]

    • On the day of the assay, harvest cells and plate them in a 384-well black-walled, clear-bottom plate at a density of 20,000 cells per well.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-8 AM) according to the manufacturer's instructions in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound and Agonist Preparation:

    • Prepare a 10 mM stock solution of CPyP-Analog-A7 in DMSO.

    • Perform serial dilutions in the physiological salt solution to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Prepare an agonist solution of acetylcholine (ACh) at a concentration that elicits a sub-maximal response (EC₂₀), typically around 30-100 µM. This concentration should be predetermined in a separate agonist dose-response experiment.

  • Assay Execution using a FLIPR (Fluorometric Imaging Plate Reader):

    • Place the cell plate and the compound/agonist plates into the FLIPR instrument.

    • Set the instrument to record baseline fluorescence for 10 seconds.

    • Initiate the first addition: 10 µL of the CPyP-Analog-A7 dilution (or vehicle control) is added to the wells.

    • Incubate for 3-5 minutes while continuing to record fluorescence. A true PAM should not elicit a response on its own.[11]

    • Initiate the second addition: 10 µL of the EC₂₀ ACh solution is added to all wells.

    • Record the fluorescence signal for at least 60-120 seconds to capture the peak response and observe the duration of the signal.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔRFU against the concentration of CPyP-Analog-A7.

    • A potentiation of the ACh response in the presence of CPyP-Analog-A7 indicates PAM activity.

Hypothetical Data Summary
ConditionAgonist (ACh)Test Compound (CPyP-Analog-A7)Peak Fluorescence (ΔRFU)Fold Potentiation
Vehicle Control100 µM0 µM5,0001.0
PAM Test100 µM1 µM30,0006.0
PAM Test100 µM10 µM55,00011.0
Compound Alone0 µM10 µM< 100N/A

Protocol 2: Electrophysiological Characterization with Two-Electrode Voltage Clamp (TEVC)

Following a positive result in the screening assay, TEVC in Xenopus laevis oocytes is the gold-standard method for detailed mechanistic studies of ion channels.[8] This technique allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the α7 nAChRs.

Workflow for TEVC Experiments

G Oocyte_Prep Oocyte Harvesting and Preparation cRNA_Inject cRNA Injection (h-α7 nAChR + h-RIC-3) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording Current Recording (Agonist +/- PAM) TEVC_Setup->Recording Analysis Data Analysis (Current Amplitude, Kinetics) Recording->Analysis

Caption: Step-by-step workflow for TEVC analysis of α7 nAChR modulators.

Step-by-Step Protocol
  • Oocyte Preparation and Injection:

    • Harvest oocytes from a Xenopus laevis frog.

    • Prepare cRNA for both the human α7 nAChR subunit and the human chaperone protein RIC-3 (which enhances receptor expression) via in vitro transcription.

    • Inject each oocyte with approximately 50 nL of a solution containing both α7 and RIC-3 cRNA.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.

  • Electrophysiology Rig Setup:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the oocyte's membrane potential at a holding potential of -60 mV.

  • Recording Protocol:

    • Baseline Response: Perfuse the oocyte with an EC₅₀ concentration of ACh (e.g., 100 µM) for 2-3 seconds and record the inward current. Wash with Ringer's solution until the current returns to baseline. Repeat 2-3 times to establish a stable baseline response.

    • PAM Application: Pre-incubate the oocyte by perfusing with a solution containing CPyP-Analog-A7 (e.g., 10 µM) for 60-90 seconds.

    • Co-application: While still in the presence of CPyP-Analog-A7, co-apply the EC₅₀ concentration of ACh.

    • Record the resulting current. A significant increase in the peak current amplitude and/or a slowing of the current decay (desensitization) is indicative of PAM activity.[8][9][15]

    • Washout: Perfuse with standard Ringer's solution to wash out the compound and agonist, and periodically test with ACh to confirm the return to the baseline response.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in both the absence and presence of CPyP-Analog-A7.

    • Measure the rate of current decay to assess the effect on desensitization.

    • Calculate the percent potentiation of the peak current.

    • Construct dose-response curves for ACh in the presence of a fixed concentration of CPyP-Analog-A7 to determine the shift in the agonist's EC₅₀.

Hypothetical Data and Interpretation
ParameterACh Alone (100 µM)ACh (100 µM) + CPyP-Analog-A7 (10 µM)Interpretation
Peak Current (nA) -250 nA-2800 nA>10-fold potentiation of current
Desensitization Rate (τ) 150 ms2500 msSignificant slowing of desensitization
ACh EC₅₀ 120 µM15 µMLeftward shift in agonist potency

The combination of a large increase in peak current and a dramatic slowing of the desensitization rate strongly indicates that CPyP-Analog-A7 is a Type II Positive Allosteric Modulator of the α7 nAChR.[8][9]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of novel compounds derived from the versatile this compound scaffold. By employing a high-throughput calcium flux assay for initial screening, followed by detailed mechanistic investigation using two-electrode voltage clamp electrophysiology, researchers can effectively identify and characterize potent and selective modulators of the α7 nicotinic acetylcholine receptor. This systematic approach is crucial for advancing drug discovery efforts for a range of neurological and inflammatory conditions.

References

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One. Available at: [Link]

  • Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies. Available at: [Link]

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. Semantic Scholar. Available at: [Link]

  • Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PLoS One. Available at: [Link]

  • Data from: Calcium imaging with genetically encoded sensor Case12: facile analysis of α7/α9 nAChR mutants. Zenodo. Available at: [Link]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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  • Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 5-Chloro-2-(piperidin-4-yloxy)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

5-Chloro-2-(piperidin-4-yloxy)pyridine is a key chemical intermediate recognized for its role as a structural backbone in the synthesis of pharmacologically active molecules.[1] Its utility has been notably demonstrated in the development of potent and selective agonists for G-protein coupled receptors (GPCRs), particularly GPR119, a validated target for the treatment of type 2 diabetes and metabolic disorders.[2] Given that the biological activity of derivatives of this compound is of significant interest, this guide provides a comprehensive suite of cell-based assays to characterize the efficacy and potency of compounds derived from this scaffold, with a focus on GPR119 and the related orphan receptor, GPR139.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for robust and reproducible cell-based assays, explains the scientific rationale behind the chosen methodologies, and provides guidance on data analysis and interpretation.

Scientific Rationale: Selecting the Appropriate Assay for Your Target

The choice of a cell-based assay is dictated by the signaling pathway of the target receptor. For compounds derived from this compound, the primary targets of interest are GPCRs that modulate key physiological processes.

  • GPR119: This receptor is predominantly coupled to the Gαs protein.[3] Agonist binding triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Therefore, the most direct and reliable method to quantify GPR119 activation is to measure the intracellular accumulation of cAMP.[5][6]

  • GPR139: The signaling of this orphan receptor is more complex, with reports indicating coupling to Gαq/11 and Gαi/o proteins.[7][8] The Gαq/11 pathway activation leads to the stimulation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[9] Consequently, a calcium mobilization assay is a primary method for detecting GPR139 agonist activity.[10]

  • β-Arrestin Recruitment: As a universal mechanism for GPCR desensitization and signaling, β-arrestin recruitment assays offer a G-protein-independent readout of receptor activation.[11][12] This assay is valuable for identifying biased agonists, which preferentially activate one signaling pathway over another, and can be applied to both GPR119 and GPR139.[13]

Experimental Workflows and Signaling Pathways

To visually represent the experimental logic and the underlying biological mechanisms, the following diagrams are provided.

GPR119_Signaling_and_Assay cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase ATP ATP G_alpha_s->AC Stimulates cAMP cAMP ATP->cAMP Converts AC Reporter cAMP Assay (e.g., HTRF, Luciferase) cAMP->Reporter Detected by

Caption: GPR119 signaling pathway and corresponding cAMP assay workflow.

GPR139_Signaling_and_Assay cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR139 GPR139 Agonist->GPR139 Binds G_alpha_q Gαq/11 GPR139->G_alpha_q Activates PLC Phospholipase C PIP2 PIP2 G_alpha_q->PLC Stimulates IP3 IP3 PIP2->IP3 Cleaves PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Reporter Calcium Mobilization Assay (e.g., FLIPR) Ca2->Reporter Detected by

Caption: GPR139 signaling pathway and corresponding calcium mobilization assay workflow.

Beta_Arrestin_Workflow Start Start: Seed Cells Incubate Incubate Cells (24-48h) Start->Incubate Add_Compound Add Test Compound (e.g., from 5-Chloro-2- (piperidin-4-yloxy)pyridine series) Incubate->Add_Compound Incubate_Compound Incubate with Compound Add_Compound->Incubate_Compound Add_Substrate Add Detection Substrate Incubate_Compound->Add_Substrate Measure_Signal Measure Signal (Luminescence/Fluorescence) Add_Substrate->Measure_Signal Analyze Analyze Data: EC50/IC50 Determination Measure_Signal->Analyze

Caption: General workflow for a β-arrestin recruitment assay.

Detailed Protocols

Protocol 1: GPR119 Agonist Activity via cAMP Accumulation Assay

This protocol is designed to quantify the increase in intracellular cAMP levels following GPR119 activation. A commonly used method is a competitive immunoassay using Homogeneous Time Resolved Fluorescence (HTRF).

Materials and Reagents:

  • HEK293 cell line stably expressing human GPR119 (e.g., from ATCC, Eurofins, or other commercial vendors).[14][15]

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer).

  • 384-well white, low-volume assay plates.

  • Test compounds (derived from this compound) and a reference GPR119 agonist (e.g., AR231453).[2]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-GPR119 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in complete growth medium and adjust the cell density to 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of the test and reference compounds in 100% DMSO.

    • Perform a serial dilution of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Execution:

    • Carefully remove the growth medium from the cell plate.

    • Add 10 µL of assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well.

    • Add 10 µL of the diluted test or reference compounds to the respective wells. For control wells, add 10 µL of assay buffer with DMSO.

    • Incubate the plate at room temperature for 30 minutes.

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Add 10 µL of the cAMP-d2 solution to each well, followed by 10 µL of the anti-cAMP-cryptate solution.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Data Presentation:

CompoundChemical ClassEC50 (nM) for human GPR119
AR231453 (Reference)Pyrimidine4.7 - 9[2]
Test Compound 1Pyridine DerivativeCalculated Value
Test Compound 2Pyridine DerivativeCalculated Value
Protocol 2: GPR139 Agonist Activity via Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration upon GPR139 activation using a fluorescent calcium indicator.

Materials and Reagents:

  • CHO-K1 or HEK293 cell line stably expressing human GPR139.[10]

  • Complete growth medium: Ham's F-12 or DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluorescent calcium indicator dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit, FLIPR® Calcium 6 Assay Kit).[16][17]

  • 384-well black-walled, clear-bottom assay plates.

  • Test compounds and a reference GPR139 agonist (e.g., JNJ-63533054).[18]

  • A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR139-expressing cells as described in Protocol 1.

    • The day before the assay, plate the cells in 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of growth medium.

    • Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's protocol. This typically involves dissolving the dye in the provided assay buffer, which may contain a probenecid solution to prevent dye leakage from the cells.

    • Remove the growth medium from the cell plate and add 40 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 5X concentrated stock plate of the test and reference compounds in assay buffer.

  • Assay Execution and Data Acquisition:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to monitor fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument will then automatically add 10 µL of the 5X compound solution to the corresponding wells of the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The data is typically expressed as the change in fluorescence intensity (ΔF) from baseline or as a ratio of the maximum fluorescence to the baseline fluorescence (F/F0).

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Determine the EC50 values by fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundEC50 (nM) for human GPR139Maximum Response (% of Reference)
JNJ-63533054 (Reference)13 - 16[18]100%
Test Compound 3Calculated ValueCalculated Value
Test Compound 4Calculated ValueCalculated Value
Protocol 3: Universal GPCR Activation via β-Arrestin Recruitment Assay

This protocol describes a general method for measuring β-arrestin recruitment to an activated GPCR using an enzyme fragment complementation (EFC) assay (e.g., PathHunter® assay).

Materials and Reagents:

  • Cell line engineered to co-express the target GPCR (GPR119 or GPR139) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[11]

  • Optimized cell culture medium for the specific cell line.

  • Assay buffer.

  • PathHunter® Detection Reagents.

  • 384-well white, solid-bottom assay plates.

  • Test compounds and a reference agonist for the target GPCR.

Procedure:

  • Cell Plating:

    • Prepare a cell suspension in assay buffer.

    • Dispense the cells into a 384-well assay plate. The cell number per well should be optimized according to the manufacturer's recommendations.

  • Compound Addition:

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • Add the diluted compounds to the cell plate.

  • Incubation:

    • Incubate the plate at 37°C or room temperature for 60-90 minutes. The optimal incubation time may vary depending on the specific GPCR.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescence signal on a standard plate reader.

    • Plot the relative light units (RLU) against the logarithm of the compound concentration.

    • Calculate the EC50 values using a four-parameter logistic curve fit.

Data Presentation:

CompoundTarget GPCRβ-Arrestin Recruitment EC50 (nM)
Reference AgonistGPR119/GPR139Determined Value
Test Compound 5GPR119/GPR139Calculated Value
Test Compound 6GPR119/GPR139Calculated Value

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of a known reference agonist in each assay allows for the normalization of data and ensures the assay is performing as expected. Furthermore, running a counter-screen using a parental cell line that does not express the target receptor is crucial to identify and eliminate compounds that exhibit non-specific activity or assay interference. For a comprehensive characterization, it is recommended to test active compounds in more than one of the described assays to confirm their mechanism of action.

References

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Application Notes and Protocols for the In Vivo Evaluation of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of a Novel Chemical Entity

5-Chloro-2-(piperidin-4-yloxy)pyridine is a novel small molecule with a chemical structure that suggests potential biological activity. The presence of the piperidine ring is a common feature in many centrally active pharmaceuticals, while the chloro-substituted pyridine core is found in a range of bioactive compounds.[1] As of the current literature, extensive in vivo characterization of this specific molecule is not publicly available. Therefore, the following guide is designed to provide a comprehensive framework for the initial in vivo evaluation of this compound, treating it as a new chemical entity (NCE).

This document provides a strategic and methodological guide for researchers, scientists, and drug development professionals. The experimental design is structured to first establish the foundational pharmacokinetic and safety profile of the compound, which is a critical prerequisite for any meaningful efficacy studies.[2][3][4] Subsequently, based on structural similarities to molecules with known neurological or metabolic targets, this guide proposes exploratory efficacy evaluations in relevant disease models.

The causality behind this phased approach is to ensure that resources are used efficiently and that animal welfare is prioritized. Without understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the maximum tolerated dose (MTD), interpreting data from efficacy models would be unreliable and ethically questionable.[5][6]

Ethical Conduct and Regulatory Compliance

All in vivo experiments must be conducted in strict adherence to ethical guidelines and regulatory requirements. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount and should be integrated into every stage of the experimental design to minimize animal use and suffering.[7][8] All studies should be performed in compliance with Good Laboratory Practice (GLP) standards where applicable, ensuring data integrity and reproducibility.[9]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is dedicated to understanding the compound's behavior within a living system and establishing a preliminary safety window.

Single Ascending Dose (SAD) Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Causality: The SAD study is the first-in-animal assessment of the compound's safety. It is essential for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies. By starting with a low dose and escalating, we can identify the dose at which adverse effects first appear, thereby defining the upper limit for safe administration.

Protocol:

  • Animal Model: Select a standard rodent species, typically Sprague-Dawley rats or CD-1 mice, using both male and female animals.[10]

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control group. A minimum of 3-5 animals per sex per group is recommended for initial assessments.

  • Compound Formulation and Administration: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil). The route of administration should be selected based on the intended clinical route, with oral gavage (PO) and intravenous (IV) being common starting points.

  • Monitoring: Observe animals intensively for the first 4 hours post-dosing and then at regular intervals for up to 14 days. Record clinical signs of toxicity, changes in body weight, and any instances of morbidity or mortality.

  • Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals. For higher dose groups or where signs of toxicity were observed, collect major organs (liver, kidney, spleen, heart, brain) for histopathological analysis.

Pharmacokinetic (PK) Profiling

Objective: To characterize the ADME properties of this compound.

Causality: Understanding the PK profile (how the drug concentration changes over time in the body) is crucial for designing effective dosing regimens in efficacy studies.[11] Key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are essential for correlating dose with exposure and, ultimately, with pharmacological effect.

Protocol:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling from the same animal, which aligns with the 3Rs principle of Reduction.

  • Study Design: Administer a single dose of the compound via both IV and PO routes in separate groups of animals. The dose selected should be well-tolerated based on the SAD study (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Bioanalysis: Process the blood to plasma. Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeDetermines the time it takes for the drug concentration to decrease by half, influencing dosing frequency.
CL ClearanceMeasures the volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (for PO administration)The fraction of the administered dose that reaches systemic circulation.

Phase 2: Exploratory Pharmacodynamic and Efficacy Evaluation

Based on the piperidine moiety, which is prevalent in CNS-active drugs, and the general drug-like structure, initial efficacy testing can explore neurological and cognitive functions.

Workflow for In Vivo Experimental Design

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Exploratory Efficacy cluster_2 Decision Point SAD Single Ascending Dose (Tolerability & MTD) PK Pharmacokinetics (PK) (IV & PO Administration) SAD->PK Inform Dose Selection Model_Selection Animal Model Selection (e.g., Cognitive Impairment, Schizophrenia) PK->Model_Selection Inform Dosing Regimen Efficacy_Study Dose-Response Efficacy Study Model_Selection->Efficacy_Study PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Efficacy_Study->PD_Biomarkers Go_NoGo Go/No-Go Decision (Lead Optimization) PD_Biomarkers->Go_NoGo

Caption: Phased approach for the in vivo evaluation of a novel compound.

Animal Models of Cognitive Impairment

Causality: Cognitive deficits are a core feature of several neurological disorders, including Alzheimer's disease and schizophrenia.[12][13] Pharmacological models that induce a temporary cognitive deficit are excellent tools for screening the potential therapeutic efficacy of a new compound.[14]

Protocol: Scopolamine-Induced Amnesia Model

  • Objective: To assess the ability of this compound to reverse cholinergic-induced cognitive deficits.

  • Animal Model: C57BL/6 mice or Wistar rats.[10]

  • Experimental Design:

    • Acclimate animals to the testing apparatus, such as a Morris Water Maze or Y-Maze.

    • Treat animals with the test compound at several doses (informed by PK and MTD data) or vehicle, typically 30-60 minutes before the test.

    • Administer scopolamine (a muscarinic antagonist) to induce a cognitive deficit, typically 15-30 minutes before the test.

    • A positive control group (e.g., treated with donepezil) should be included.

    • Conduct the behavioral test (e.g., Y-maze for spatial working memory, Morris water maze for spatial learning and memory).

  • Data Collection: Record parameters such as latency to find the platform, distance traveled, or percentage of spontaneous alternations.

  • Endpoint Analysis: Following the behavioral tests, brain tissue can be collected to measure relevant pharmacodynamic markers, such as neurotransmitter levels or receptor occupancy.

Animal Models of Schizophrenia-like Behaviors

Causality: Several animal models can replicate certain symptoms of schizophrenia.[15][16] Pharmacologically-induced models, such as those using NMDA receptor antagonists, are widely used to screen for antipsychotic potential.[17]

Protocol: Ketamine-Induced Hyperlocomotion and Social Deficit Model

  • Objective: To evaluate if the compound can mitigate positive (hyperlocomotion) and negative (social withdrawal) symptoms in a schizophrenia model.[18]

  • Animal Model: Adult male mice or rats.

  • Experimental Design:

    • Hyperlocomotion: Place animals in an open-field arena. Administer the test compound or vehicle, followed by a sub-anesthetic dose of ketamine. Record locomotor activity (distance traveled, rearing) using automated tracking software.

    • Social Interaction: Use a three-chamber social interaction test. Pre-treat animals with the test compound or vehicle, followed by ketamine. Measure the time spent in the chamber with a novel animal versus a novel object.

  • Data Analysis: Compare the activity levels and social interaction times between the different treatment groups. A successful compound would be expected to reduce ketamine-induced hyperlocomotion and restore normal social preference.

Potential Mechanism of Action: GPCR Signaling

Given that structurally related molecules have been identified as G-protein coupled receptor (GPCR) agonists, a hypothetical mechanism could involve the modulation of a GPCR pathway, leading to downstream effects on neuronal function.[19][20]

G Compound 5-Chloro-2- (piperidin-4-yloxy)pyridine GPCR Target GPCR (e.g., Gs-coupled) Compound->GPCR Agonist Binding AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Data Analysis and Interpretation

Conclusion

The in vivo experimental design detailed in this document provides a robust, phased, and ethically considerate pathway for the initial characterization of this compound. By systematically evaluating its tolerability, pharmacokinetics, and effects in validated animal models of CNS disorders, researchers can make a well-informed go/no-go decision on its potential as a therapeutic candidate. This structured approach ensures that the data generated is reliable, reproducible, and provides a solid foundation for further preclinical development.

References

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  • Wacker, D. A., Wang, Y., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]

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  • Levin, E. D., & Buccafusco, J. J. (2006). Introduction. In Animal Models of Cognitive Impairment. NCBI Bookshelf. Available at: [Link]

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Application Notes and Protocols for the Dosing and Administration of 5-Chloro-2-(piperidin-4-yloxy)pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for In Vivo Evaluation

5-Chloro-2-(piperidin-4-yloxy)pyridine is a chemical intermediate with significant potential in medicinal chemistry, serving as a scaffold for developing novel therapeutic agents targeting a range of diseases, including metabolic disorders and inflammation.[1] The pyridine nucleus is a common feature in many bioactive compounds, often contributing to improved solubility and therapeutic efficacy.[2][3] As researchers move from in vitro characterization to in vivo animal models, establishing robust and reproducible dosing and administration protocols is a critical step that underpins the reliability of any subsequent efficacy and safety data.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of this compound in common rodent models (mice and rats). Lacking specific public data on this exact molecule, this guide establishes a foundational methodology based on its chemical properties, data from structurally analogous compounds, and established best practices in preclinical research.[6][7] The objective is not to provide a single, prescriptive dose, but to empower researchers with the principles and detailed protocols necessary to design and execute their own well-controlled dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Part 1: Compound Characteristics and Safety Considerations

Before any in vivo work, a thorough understanding of the test article is paramount.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₃ClN₂O[8]

  • Molecular Weight: 212.67 g/mol [8]

  • Structure: Comprises a chloro-substituted pyridine ring linked via an ether bond to a piperidine ring.[1]

Safety and Handling: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Part 2: Formulation Development and Vehicle Selection

The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of the compound. The pyridine and piperidine rings suggest potential for pH-dependent solubility.

Causality of Vehicle Choice: The goal is to administer a homogenous, stable formulation at the desired concentration. For initial studies, a simple aqueous-based vehicle is preferred for parenteral routes to minimize vehicle-related toxicity. However, for compounds with low aqueous solubility, suspension or co-solvent systems may be necessary. A structurally related GPR119 agonist was dosed as an oral suspension, indicating that this may be a viable strategy.[9]

Vehicle_Selection_Workflow cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Final Formulation start Start: Determine Compound Solubility sol_check Soluble in Aqueous Buffer (e.g., PBS, pH 7.4)? start->sol_check aqueous_sol Use Sterile Aqueous Solution (e.g., 0.9% Saline, PBS) Ideal for IV, IP Routes sol_check->aqueous_sol Yes ph_adjust Attempt pH Adjustment (e.g., citrate buffer for acidic pH) Is compound stable and soluble? sol_check->ph_adjust No sol_yes Yes sol_no No final_solution Final Formulation: Buffered Aqueous Solution aqueous_sol->final_solution ph_adjust->aqueous_sol Yes cosolvent Evaluate Co-solvent System (e.g., PEG400, DMSO, Solutol) Is it well-tolerated? ph_adjust->cosolvent No ph_yes Yes ph_no No suspension Prepare Suspension (e.g., 0.5% MC, 0.5% CMC-Na) Ideal for PO Route cosolvent->suspension No final_cosolvent Final Formulation: Co-solvent Solution cosolvent->final_cosolvent Yes cosolvent_yes Yes cosolvent_no No final_suspension Final Formulation: Homogenous Suspension suspension->final_suspension

Caption: Vehicle selection decision workflow.

Recommended Vehicles for Initial Screening

Route of AdministrationVehicle SystemRationale & Key Considerations
Oral (PO) 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na) in purified waterStandard, non-toxic suspending agents. Ensure uniform suspension through sonication and constant stirring. Suitable for dose volumes up to 10 mL/kg in mice and rats.[10][11]
Intraperitoneal (IP) Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4Isotonic and well-tolerated. Preferred for soluble compounds. Maximum volume should not exceed 10 mL/kg.[12]
Intravenous (IV) Sterile 0.9% Saline with co-solvent if necessary (e.g., up to 10% DMSO, 40% PEG400)Requires a true solution. Co-solvents must be used with caution to avoid hemolysis and precipitation. Administer slowly. Bolus volume should not exceed 5 mL/kg.[13][14]
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is designed to create a homogenous suspension, suitable for oral gavage.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance and weigh boat

  • Volumetric flask

Procedure:

  • Vehicle Preparation: Prepare the 0.5% MC solution in advance by slowly adding 0.5 g of MC to 100 mL of hot (~60-70°C) purified water while stirring. Allow it to cool to room temperature or 4°C overnight to ensure complete hydration.

  • Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL formulation at 10 mg/mL, weigh 100 mg.

  • Trituration: Place the weighed compound into a mortar. Add a small volume (e.g., 1 mL) of the 0.5% MC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure fine particle dispersion.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a suitable container (e.g., a beaker or vial) with a magnetic stir bar.

  • Homogenization: Stir the suspension on a magnetic stir plate for at least 30 minutes before dosing. For some compounds, brief sonication in a bath sonicator may aid in achieving a uniform suspension.

  • Verification: Visually inspect the suspension for any large particles or clumping. It should appear uniform and milky. Maintain continuous stirring during the dosing procedure to prevent settling.

Part 3: Administration Protocols in Rodent Models

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Proper training in animal handling and administration techniques is mandatory.[15]

Protocol 2: Oral Gavage (PO) Administration

Oral gavage is a common method for precise oral dosing.[16] The primary risk is accidental tracheal intubation or esophageal perforation, which can be mitigated with proper technique.[17]

Materials:

  • Appropriately sized gavage needle (flexible or curved bulb-tipped needles are preferred).[11]

    • Mice: 18-20 gauge, 1.5 inches long.

    • Rats: 16-18 gauge, 2-3 inches long.

  • Syringe corresponding to the dosing volume.

  • Prepared drug formulation.

Procedure:

  • Animal Restraint: Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight line to the esophagus.[11]

  • Measure Tube Length: Before the first use on an animal, measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) and mark the tube. Do not insert the needle past this point.

  • Tube Insertion: Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[11] The animal should swallow the tube as it reaches the pharynx. The tube should pass easily without resistance. If resistance is met, withdraw and restart.

  • Administer Dose: Once the tube is correctly positioned in the esophagus, administer the formulation smoothly and at a moderate pace.

  • Withdraw Tube: Gently remove the gavage tube in a single, smooth motion.

  • Post-Dose Monitoring: Monitor the animal for 5-10 minutes post-administration for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental lung delivery.[16]

Protocol 3: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption, though it can be more variable than IV administration.[18]

Materials:

  • Sterile syringe and needle.

    • Mice: 25-27 gauge needle.

    • Rats: 23-25 gauge needle.[12]

  • 70% Isopropyl alcohol.

Procedure:

  • Animal Restraint: Restrain the animal to expose the abdomen. Tilting the head downwards can help displace the abdominal organs.[19]

  • Injection Site: Locate the lower right quadrant of the abdomen.[12][20] This site is chosen to avoid the cecum (left side) and the urinary bladder.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated. If aspiration is positive, discard the syringe and re-attempt with fresh materials at a different site.[21]

  • Inject: Inject the solution smoothly.

  • Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 4: Intravenous (IV) Tail Vein Injection

IV injection provides 100% bioavailability and is the most direct route of administration.[22] This technique requires significant skill.[23]

Materials:

  • Sterile syringe and needle (27-30 gauge for mice).[13]

  • A restraining device.

  • A heat source (e.g., heat lamp or warm water bath) to induce vasodilation.[24][25]

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp (at a safe distance) or by immersing it in warm water to make the lateral tail veins more visible.[26]

  • Vein Identification: Identify one of the two lateral tail veins.

  • Needle Insertion: With the bevel facing up, align the needle nearly parallel to the vein and insert it smoothly about 2-3 mm into the vessel, starting from the distal part of the tail.[13][26] A successful insertion may result in a small "flash" of blood in the needle hub.

  • Administer Dose: Inject the solution slowly and steadily. The vein should blanch as the solution displaces the blood. If a subcutaneous bleb forms or significant resistance is felt, the needle is not in the vein.[14]

  • Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Monitor: Monitor the animal to ensure hemostasis before returning it to its cage.

Part 4: Designing the Initial Dose-Range Finding Study

The primary goal of the first in vivo study is to determine a range of tolerated doses. This is a crucial step before proceeding to efficacy models. All preclinical studies should be conducted in compliance with Good Laboratory Practice (GLP) where applicable.[6][27]

Rationale for Starting Dose Selection: A structurally related GPR119 agonist, BMS-903452, was administered orally to mice at 30 mg/kg.[9] This serves as a valuable reference point. A conservative approach is to start dosing at a fraction of this level (e.g., 3-10 mg/kg) and escalate.

Dose_Finding_Study cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis & Decision start Start: Define Study Objective (e.g., Determine MTD) groups Establish Dose Groups (n=3-5 animals/group) - Vehicle Control - Low Dose (e.g., 3 mg/kg) - Mid Dose (e.g., 10 mg/kg) - High Dose (e.g., 30 mg/kg) start->groups dosing Administer Single Dose (Select Route: PO, IP, or IV) groups->dosing monitoring Intensive Clinical Monitoring: - First 4 hours (continuously) - Daily for 7-14 days dosing->monitoring endpoints Record Endpoints: - Body Weight - Clinical Signs (e.g., lethargy, ataxia) - Morbidity/Mortality monitoring->endpoints analysis Analyze Data Identify NOAEL & MTD endpoints->analysis decision Select Doses for Efficacy Studies (Typically <= MTD) analysis->decision

Caption: Workflow for a Dose-Range Finding Study.

Key Definitions:

  • MTD (Maximum Tolerated Dose): The highest dose that does not cause unacceptable toxicity (e.g., >15-20% body weight loss or significant adverse clinical signs).

  • NOAEL (No Observed Adverse Effect Level): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Part 5: Pharmacokinetic (PK) and Bioanalytical Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for interpreting efficacy data.[5] Following a single dose administration, serial blood samples should be collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) to characterize the plasma concentration-time profile.

  • Bioanalysis: A sensitive and selective analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of this compound in plasma or other biological matrices.[28]

  • PK Parameters: Key parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (Area Under the Curve), and t₁/₂ (half-life).[29][30] This data will inform the selection of an appropriate dosing frequency for multi-dose efficacy studies. Pyridine-based compounds can be subject to extensive metabolism.[31]

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for initiating in vivo studies with this compound. By following these detailed protocols for formulation, administration, and initial dose-finding, researchers can generate high-quality, reproducible data. This methodical approach ensures animal welfare, upholds scientific integrity, and provides a solid foundation for advancing novel compounds through the drug discovery pipeline.

References

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Application Notes and Protocols for the Utilization of 5-Chloro-2-(piperidin-4-yloxy)pyridine as a Foundational Scaffold for GPR119 Agonist Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes serve as a comprehensive guide for the strategic use of 5-Chloro-2-(piperidin-4-yloxy)pyridine as a versatile chemical scaffold in the discovery and development of potent and selective G protein-coupled receptor 119 (GPR119) agonists. This document provides not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their quest for novel therapeutics for type 2 diabetes and other metabolic disorders.

Introduction: The Therapeutic Promise of GPR119 and the Strategic Role of the Pyridyl-Piperidinyl Ether Scaffold

G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus and obesity.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[4][5] Stimulation of GPR119, a Gαs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP potentiates glucose-stimulated insulin secretion (GSIS) directly from β-cells and enhances the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[4][6] This dual action presents a powerful therapeutic strategy with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[6]

The chemical scaffold, this compound, represents a key starting point for the synthesis of a diverse range of GPR119 agonists. Its structure incorporates a pyridine ring, which can be a key interaction motif with the receptor, and a piperidine ring that allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The chloro-substituent on the pyridine ring and the secondary amine on the piperidine provide reactive handles for synthetic elaboration, making it an ideal foundational element for a medicinal chemistry program targeting GPR119.

Part 1: The GPR119 Signaling Cascade

A fundamental understanding of the GPR119 signaling pathway is paramount for interpreting experimental data and designing novel agonists. Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. The subsequent downstream effects are cell-type specific:

  • In Pancreatic β-Cells: Increased cAMP levels potentiate the effects of elevated intracellular calcium, leading to enhanced exocytosis of insulin-containing granules in a glucose-dependent manner.

  • In Intestinal L-Cells: Elevated cAMP triggers the secretion of GLP-1, which then circulates and acts on GLP-1 receptors on pancreatic β-cells to further amplify insulin release.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., derived from This compound) GPR119 GPR119 Agonist->GPR119 Binds G_protein Gαs GPR119->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicle Insulin Granule Exocytosis (Pancreatic β-cell) PKA->Insulin_Vesicle GLP1_Vesicle GLP-1 Vesicle Exocytosis (Intestinal L-cell) PKA->GLP1_Vesicle Epac2->Insulin_Vesicle Epac2->GLP1_Vesicle

Caption: GPR119 agonist signaling pathway.

Part 2: Synthetic Protocol - From Scaffold to Potent Agonist

The following is a representative synthetic scheme for elaborating the this compound scaffold into a potent GPR119 agonist, adapted from published methodologies. This scheme demonstrates the versatility of the scaffold in allowing for modifications at the piperidine nitrogen.

Experimental Workflow: Synthesis of a Representative GPR119 Agonist

Synthesis_Workflow Start This compound (Scaffold) Step1 Boc Protection of Piperidine Start->Step1 Intermediate1 Boc-protected Intermediate Step1->Intermediate1 Step2 Suzuki Coupling (Modification of Pyridine Ring) Intermediate1->Step2 Intermediate2 Aryl-substituted Intermediate Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Intermediate3 Free Piperidine Intermediate Step3->Intermediate3 Step4 N-Arylation/Acylation (Piperidine Modification) Intermediate3->Step4 Final_Product Final GPR119 Agonist Step4->Final_Product

Caption: Synthetic workflow for GPR119 agonist.

Step-by-Step Synthesis Protocol:

Objective: To synthesize a GPR119 agonist by modifying the piperidine nitrogen of the core scaffold. This protocol is a generalized representation and may require optimization for specific target molecules.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aryl boronic acid or ester for Suzuki coupling (if modifying the pyridine ring)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for Suzuki coupling

  • Trifluoroacetic acid (TFA) or HCl in dioxane for Boc deprotection

  • Aryl halide or acyl chloride for N-arylation/acylation

  • Appropriate solvents for reaction and purification (e.g., DMF, DMSO)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection of the Piperidine Nitrogen:

    • Dissolve this compound (1 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

  • Modification of the Pyridine Ring (Optional, e.g., Suzuki Coupling):

    • Combine the Boc-protected intermediate (1 eq), aryl boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10-20 eq) or a solution of HCl in dioxane (4M) and stir at room temperature for 1-4 hours.

    • Monitor for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The product is often obtained as a salt.

  • N-Arylation/Acylation of the Piperidine:

    • Dissolve the deprotected piperidine salt (1 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add a base such as DIPEA or K₂CO₃ (2-3 eq).

    • Add the desired aryl halide or acyl chloride (1.1 eq).

    • Heat the reaction to 60-120 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, concentrate, and purify by silica gel chromatography or preparative HPLC to obtain the final GPR119 agonist.

Part 3: In Vitro Characterization Protocols

Once synthesized, the novel compounds must be characterized for their activity at the GPR119 receptor. The following are standard in vitro assays.

Protocol 1: cAMP Accumulation Assay

Principle: This assay directly measures the functional consequence of Gαs-coupled receptor activation by quantifying the increase in intracellular cAMP.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Test compounds (derived from the scaffold) and a reference agonist (e.g., AR231453).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the GPR119-expressing cells in 96- or 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer containing the PDE inhibitor.

  • Incubate for 30 minutes at 37 °C.

  • Add serial dilutions of the test compounds and the reference agonist to the wells.

  • Incubate for 30-60 minutes at 37 °C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: GLP-1 Secretion Assay

Principle: This assay assesses the ability of the test compounds to stimulate GLP-1 release from an enteroendocrine L-cell model.

Materials:

  • GLUTag or STC-1 cell line.

  • Culture medium (e.g., DMEM with high glucose).

  • Secretion buffer (e.g., KRB buffer supplemented with 0.1% BSA).

  • DPP-4 inhibitor (to prevent GLP-1 degradation).

  • Test compounds and a positive control (e.g., forskolin/IBMX).

  • GLP-1 ELISA kit.

Procedure:

  • Seed GLUTag or STC-1 cells in 24- or 48-well plates and culture to ~80% confluency.

  • Wash the cells twice with secretion buffer.

  • Pre-incubate the cells in secretion buffer for 1-2 hours at 37 °C.

  • Replace the buffer with fresh secretion buffer containing the DPP-4 inhibitor and serial dilutions of the test compounds.

  • Incubate for 2 hours at 37 °C.[7]

  • Collect the supernatant and centrifuge to remove any cell debris.

  • Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.[8]

  • Lyse the cells and measure the total protein content in each well to normalize the GLP-1 secretion data.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Principle: This assay evaluates the potentiation of insulin secretion by the test compounds in a pancreatic β-cell model under low and high glucose conditions.

Materials:

  • MIN6 cell line or isolated pancreatic islets.

  • Culture medium (e.g., DMEM with 25 mM glucose).

  • Krebs-Ringer Bicarbonate (KRB) buffer with 0.2% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

  • Test compounds.

  • Insulin ELISA kit.

Procedure:

  • Seed MIN6 cells in 24- or 48-well plates.

  • Wash the cells with a glucose-free KRB buffer.

  • Pre-incubate the cells in KRB buffer with low glucose for 1 hour at 37 °C to establish a basal secretion rate.[9]

  • Replace the buffer with KRB containing either low or high glucose, with or without serial dilutions of the test compounds.

  • Incubate for 1-2 hours at 37 °C.[10]

  • Collect the supernatant for insulin measurement.

  • Measure the insulin concentration using an ELISA kit.

  • Normalize the data to the total insulin content from cell lysates.

Part 4: In Vivo Evaluation Protocol

Promising compounds from in vitro assays should be advanced to in vivo models to assess their therapeutic potential.

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

Principle: The OGTT is a gold-standard preclinical assay to evaluate the effect of a compound on glucose disposal following an oral glucose challenge.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (20% w/v in water).

  • Handheld glucometer and test strips.

  • Blood collection tubes (e.g., EDTA-coated capillaries).

Procedure:

  • Fast the mice overnight (16-18 hours) with free access to water.[11]

  • Record the body weight of each mouse.

  • At time t = -30 minutes, administer the test compound or vehicle via oral gavage.

  • At time t = 0 minutes, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Immediately after the baseline blood collection, administer a glucose bolus (2 g/kg body weight) via oral gavage.[12]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12][13]

  • Measure blood glucose at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

  • A significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Part 5: Data Presentation and Interpretation

The data generated from these assays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Activity of a Representative GPR119 Agonist

AssayCell LineParameterValue
cAMP AccumulationHEK293-hGPR119EC₅₀15 nM
GLP-1 SecretionGLUTagEC₅₀50 nM
GSIS (at 16.7 mM glucose)MIN6Fold increase over vehicle2.5-fold

Table 2: In Vivo Efficacy in Mouse OGTT

Treatment GroupDose (mg/kg, p.o.)Glucose AUC₀₋₁₂₀ ₘᵢₙ (mg/dLmin)% Reduction vs. Vehicle
Vehicle-18500 ± 1200-
Representative Agonist1012025 ± 95035%
Representative Agonist309805 ± 800**47%
*p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

The this compound scaffold is a valuable starting point for the development of novel GPR119 agonists. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of compounds derived from this scaffold. By understanding the underlying biology of GPR119 and meticulously applying these experimental procedures, researchers can effectively advance their drug discovery programs aimed at treating type 2 diabetes and other metabolic diseases.

References

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. (n.d.). Retrieved January 21, 2026, from [Link]

  • High-throughput quantitative screening of glucose-stimulated insulin secretion and insulin content using automated MALDI-TOF. (2023, February 15). bioRxiv. [Link]

  • Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. (2007, June 1). American Diabetes Association. [Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Oral Glucose Tolerance Test in Mouse. (2020, April 14). Protocols.io. [Link]

  • Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. Retrieved January 21, 2026, from [Link]

  • A protocol for studying glucose homeostasis and islet function in mice. (2022, February 17). PubMed Central. [Link]

  • In-vitro GLP-1 Release Assay Using STC-1 Cells. (2020, August 20). PubMed Central. [Link]

  • Synthesis of GPR119 Agonist GSK-1292263. (2016, March 10). Chinese Journal of Pharmaceuticals. [Link]

  • Insulin secretion assays in an engineered MIN6 cell line. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Oral Glucose Tolerance Test (OGTT) in Mice. (n.d.). Melior Discovery. Retrieved January 21, 2026, from [Link]

  • Oral Glucose Tolerance Test. (2024, April 1). MMPC.org. [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Static Glucose-stimulated Insulin Secretion (GSIS) Protocol. (2019, January 10). Human Islets. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • GLP-1 Secretion from GLUTag Cells GLUTag cells were treated with 10 µM... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hormonal stimulation of GLP-1 release from GLUTag cells. a GLP-1... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. (2022, August 27). YouTube. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI. [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. (2024, October 8). PubMed Central. [Link]

  • How to properly collect and handle GLP-1 samples. (2019, February 22). YouTube. [Link]

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Application Notes and Protocols: The Utility of the 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold in Advancing Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for a Promising Metabolic Target

In the landscape of modern drug discovery for metabolic diseases, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. The compound 5-Chloro-2-(piperidin-4-yloxy)pyridine, while primarily a versatile chemical intermediate, represents a foundational structural motif for a class of molecules with significant therapeutic potential in the management of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1] Its true value in this field is realized through its derivatives, which have been instrumental in the development of potent agonists for the G-protein-coupled receptor 119 (GPR119).[1][2][3]

GPR119 has emerged as a highly attractive target for the treatment of T2DM due to its unique dual mechanism of action that addresses key aspects of glucose homeostasis.[2][3][4] This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2][3][4] Agonism of GPR119 in these tissues leads to:

  • Glucose-Dependent Insulin Secretion: Direct stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.

  • Incretin (GLP-1) Release: Promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. GLP-1, in turn, enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[2][4]

This dual action offers a powerful approach to glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. The piperidinyloxy-pyridine scaffold, as exemplified by compounds like the clinical candidate BMS-903452, has proven to be a highly effective framework for designing potent and selective GPR119 agonists.[2][3] These application notes will provide an in-depth guide to leveraging this chemical class in the investigation of GPR119-mediated effects in metabolic disease models.

Mechanism of Action: The GPR119 Signaling Cascade

Upon binding of a GPR119 agonist, such as a derivative of the this compound scaffold, the receptor couples to the Gαs subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP then activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn modulate downstream effectors to promote insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Piperidinyloxy-pyridine Scaffold Agonist Agonist->GPR119 Binds Gas->AC Activates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Epac->Insulin_Secretion Epac->GLP1_Secretion

Caption: GPR119 Signaling Pathway.

In Vitro Characterization of GPR119 Agonists

The initial assessment of novel compounds derived from the this compound scaffold involves a series of in vitro assays to determine their potency, selectivity, and functional activity.

Protocol 1: GPR119-Mediated cAMP Accumulation Assay

This assay is a primary screen to quantify the ability of a test compound to activate GPR119 and induce the production of its second messenger, cAMP.

1. Cell Culture:

  • Maintain a stable cell line recombinantly expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate growth medium supplemented with a selective antibiotic.
  • Culture cells to approximately 80-90% confluency before assaying.

2. Assay Procedure:

  • Seed the GPR119-expressing cells into a 96- or 384-well microplate at a predetermined density and allow them to adhere overnight.
  • On the day of the assay, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
  • Prepare a serial dilution of the test compound (and a reference GPR119 agonist) in stimulation buffer.
  • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value, which represents the compound's potency.
Protocol 2: GLP-1 Secretion Assay in Enteroendocrine Cells

This assay assesses the functional consequence of GPR119 activation in a physiologically relevant cell type.

1. Cell Culture:

  • Culture an immortalized murine (GLUTag) or human (NCI-H716) enteroendocrine L-cell line in the recommended growth medium.
  • For NCI-H716 cells, which grow in suspension, culture as spheroids.

2. Assay Procedure:

  • Plate the cells in a 24- or 48-well plate. For NCI-H716 cells, differentiate them to an adherent phenotype if required by the protocol.
  • Wash the cells with a basal secretion buffer (e.g., KRB buffer) and then incubate in fresh basal buffer for a pre-incubation period.
  • Prepare test compounds at various concentrations in the secretion buffer.
  • Aspirate the basal buffer and add the compound-containing buffer to the cells.
  • Incubate for a defined period (e.g., 2 hours) at 37°C.
  • Collect the supernatant, and if necessary, add a DPP-4 inhibitor to prevent GLP-1 degradation.
  • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

3. Data Analysis:

  • Express the GLP-1 secretion as a fold-increase over the vehicle control.
  • Determine the EC50 value for GLP-1 secretion by plotting the fold-increase against the compound concentration.

In Vivo Evaluation of GPR119 Agonists

Promising compounds from in vitro studies should be advanced to in vivo models of metabolic disease to assess their efficacy in a whole-organism context.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

The OGTT is a standard preclinical model to evaluate the ability of a compound to improve glucose disposal.

1. Animal Model:

  • Use a relevant rodent model of T2DM, such as the C57BL/6 mouse on a high-fat diet or the Zucker Diabetic Fatty (ZDF) rat.
  • Acclimatize the animals for at least one week before the study.

2. Experimental Workflow:

OGTT_Workflow Start Fast Animals Overnight (12-16 hours) T0 T = -60 min: Administer Vehicle or Test Compound (p.o.) Start->T0 T1 T = 0 min: Collect Baseline Blood Sample (Tail Nick) T0->T1 T2 T = 0 min: Administer Glucose Bolus (p.o.) T1->T2 T3 T = 15, 30, 60, 90, 120 min: Collect Blood Samples T2->T3 End Measure Blood Glucose and Plasma Insulin/GLP-1 T3->End

Caption: In Vivo OGTT Experimental Workflow.

3. Procedure:

  • Fast the animals overnight but allow ad libitum access to water.
  • At T=-60 minutes, administer the test compound or vehicle orally (p.o.).
  • At T=0 minutes, collect a baseline blood sample for glucose and hormone measurements.
  • Immediately after the baseline sample, administer an oral bolus of glucose (e.g., 2 g/kg).
  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
  • Measure blood glucose concentrations at each time point.
  • Process a portion of the blood to plasma for later analysis of insulin and GLP-1 levels.

4. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.
  • Calculate the area under the curve (AUC) for the glucose excursion from T=0 to T=120 minutes.
  • A statistically significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
  • Analyze plasma insulin and GLP-1 levels to confirm the mechanism of action.

Quantitative Data Summary

The following table provides representative in vitro potency data for GPR119 agonists based on the piperidinyloxy-pyridine scaffold, as reported in the scientific literature.

Compound IDTargetAssay TypeEC50 (nM)Reference
BMS-903452Human GPR119cAMP Accumulation13[2]
Analog 29Human GPR119cAMP Accumulation14[2]
Analog 37Human GPR119cAMP Accumulation12[2]
Analog 40Human GPR119cAMP Accumulation11[2]

Conclusion

The this compound scaffold is a cornerstone in the development of potent and selective GPR119 agonists. The protocols and information provided herein offer a comprehensive framework for researchers to effectively utilize compounds derived from this scaffold in the exploration of GPR119 biology and the pursuit of novel therapeutics for metabolic diseases. The dual mechanism of action of GPR119 agonists holds significant promise for achieving robust glycemic control, and the continued investigation of this target, facilitated by versatile chemical tools, is a critical endeavor in addressing the global challenge of type 2 diabetes.

References

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5‑Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4- yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)‑one (BMS- 903452), an Antidiabetic Clinical Candidate Targeting GPR119. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. As a key building block in pharmaceutical research, particularly for G-protein-coupled receptor 119 (GPR119) agonists, a robust and reproducible synthesis is paramount.[1]

This document moves beyond simple procedural outlines to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, troubleshoot common issues with logical, evidence-based solutions, and provide detailed protocols to ensure your success.

Synthetic Overview: A Two-Step Approach

The most common and reliable synthetic route to this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the ether linkage by reacting the alkoxide of N-Boc-4-hydroxypiperidine with 2,5-dichloropyridine.

  • Amine Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final secondary amine.

Synthesis_Workflow cluster_0 Step 1: SNAr Ether Formation cluster_1 Step 2: Boc Deprotection 2,5-Dichloropyridine 2,5-Dichloropyridine Intermediate tert-butyl 4-((5-chloropyridin-2-yl)oxy) piperidine-1-carboxylate 2,5-Dichloropyridine->Intermediate N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Intermediate Base_Solvent Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) Base_Solvent->Intermediate Reaction Conditions Acid Strong Acid (e.g., HCl) Solvent (e.g., Dioxane) Final_Product This compound (often as HCl salt) Intermediate->Final_Product Acid->Final_Product Reaction Conditions Troubleshooting_Deprotection Start Incomplete Boc Deprotection? Check_Acid Check Acid Equivalents (Are you using >5 eq?) Start->Check_Acid Yes Increase_Acid Increase Acid to 10 eq. or use as solvent Check_Acid->Increase_Acid No Use_TFA Switch to stronger acid: 25% TFA in DCM Check_Acid->Use_TFA Yes Increase_Acid->Start Re-evaluate Heat Apply gentle heat (40-50 °C) Use_TFA->Heat Still slow? Complete Reaction Complete Use_TFA->Complete Heat->Complete

Sources

Technical Support Center: Optimizing the Yield of 5-Chloro-2-(piperidin-4-yloxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. This document moves beyond a simple protocol, offering insights into the chemical principles and strategic decisions that underpin a high-yield synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate for various therapeutic agents.[1] Its synthesis, typically involving a nucleophilic aromatic substitution (SNAr) reaction, can present challenges that impact yield and purity. This guide will address common issues encountered during a typical two-step synthesis pathway: the etherification of 2,5-dichloropyridine with N-Boc-4-hydroxypiperidine, followed by the deprotection of the Boc group.

Synthesis Overview & Key Challenges

The synthesis of this compound is generally accomplished via a Williamson ether synthesis, a type of SNAr reaction.[2] The process involves the reaction of an alkoxide with a suitable organohalide. In this specific synthesis, the alkoxide of N-Boc-4-hydroxypiperidine reacts with 2,5-dichloropyridine.[3] This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Several factors can influence the success of this synthesis, including the choice of base, solvent, reaction temperature, and purification methods. Common challenges include incomplete reactions, formation of side products, and difficulties in purification.

Experimental Workflow Diagram

Synthesis_Workflow General Synthesis Workflow cluster_step1 Step 1: SNAr Reaction (Etherification) cluster_step2 Step 2: Boc Deprotection cluster_workup Workup & Purification Reactants 2,5-Dichloropyridine + N-Boc-4-hydroxypiperidine Base Strong Base (e.g., NaH, KOtBu) Reactants->Base Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Reactants->Solvent Reaction1 Formation of N-Boc-5-chloro-2-(piperidin-4-yloxy)pyridine Base->Reaction1 Nucleophilic Attack Solvent->Reaction1 Intermediate N-Boc Protected Intermediate Reaction1->Intermediate Acid Strong Acid (e.g., TFA, HCl in Dioxane) Intermediate->Acid Acidolysis Reaction2 Formation of this compound Acid->Reaction2 Workup Aqueous Workup / Extraction Reaction2->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General Synthesis Workflow

Troubleshooting Guide & FAQs

Part 1: The SNAr Etherification Reaction

Question 1: My SNAr reaction is showing low conversion to the desired N-Boc protected intermediate. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the SNAr reaction is a common issue and can often be attributed to several factors:

  • Insufficiently Strong Base: The Williamson ether synthesis requires the deprotonation of the alcohol to form a potent nucleophile.[2][4] If you are using a weak base, the concentration of the alkoxide will be low, leading to a sluggish reaction.

    • Troubleshooting: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases will irreversibly deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, driving the reaction forward.

  • Inappropriate Solvent Choice: The choice of solvent is critical in SNAr reactions. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

    • Troubleshooting: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive alkoxide.[5][6]

  • Reaction Temperature is Too Low: While some SNAr reactions can proceed at room temperature, many require heating to overcome the activation energy barrier.[5]

    • Troubleshooting: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. Be cautious of excessively high temperatures, which can lead to decomposition and side reactions.

  • Moisture in the Reaction: Alkoxides are highly sensitive to moisture. Any water present will protonate the alkoxide, quenching the nucleophile.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Question 2: I am observing the formation of a significant amount of a side product that appears to be a dimer of my starting materials. What is happening and how can I prevent it?

Answer: The formation of dimeric side products can occur, particularly if the reaction conditions are not optimized. One possibility is the self-condensation of 2,5-dichloropyridine under basic conditions, though this is less common. A more likely scenario is the reaction of the product with another molecule of the starting material.

  • Troubleshooting:

    • Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants. A slight excess of the N-Boc-4-hydroxypiperidine can sometimes help to ensure the complete consumption of the 2,5-dichloropyridine.

    • Slow Addition: Add the base portion-wise or the 2,5-dichloropyridine dropwise to the solution of the alkoxide. This helps to maintain a low concentration of the electrophile and minimize side reactions.

Question 3: Why is the reaction selective for the 2-position of 2,5-dichloropyridine?

Answer: The regioselectivity of the nucleophilic aromatic substitution on the pyridine ring is a key aspect of this synthesis. The SNAr reaction is most favorable at the C-2 and C-4 positions of the pyridine ring.[5] This is because the nitrogen atom in the ring can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The electron-withdrawing nature of the pyridine nitrogen makes the ortho and para positions more electrophilic and susceptible to nucleophilic attack.[5][7]

Part 2: The Boc Deprotection Step

Question 4: My Boc deprotection is incomplete, or I am seeing decomposition of my product. What adjustments can I make?

Answer: The removal of the Boc protecting group is typically achieved under acidic conditions.[8] However, the conditions must be carefully controlled to avoid unwanted side reactions.

  • Incomplete Deprotection:

    • Troubleshooting:

      • Increase Acid Strength or Concentration: If using a milder acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or using a higher concentration of HCl in a solvent like dioxane or methanol.[8]

      • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.

  • Product Decomposition:

    • Troubleshooting:

      • Lower the Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize potential acid-catalyzed degradation of the product.

      • Use Milder Conditions: If your molecule is particularly acid-sensitive, explore alternative deprotection methods. While less common for Boc groups, some can be removed under specific thermal or microwave-assisted conditions.[8]

Question 5: After deprotection with TFA, I am having trouble isolating my product as a free base. What is the best workup procedure?

Answer: After deprotection with TFA, the product exists as a trifluoroacetate salt. To isolate the free base, a basic workup is necessary.

  • Recommended Workup Protocol:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic.

    • Wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the free base.

Part 3: Purification

Question 6: What is the most effective method for purifying the final product, this compound?

Answer: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often successful. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Recrystallization: If the crude product is of relatively high purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.

  • Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.[9] Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Step 1: SNAr Reaction
BaseNaH, KOtBuStrong bases ensure complete deprotonation of the alcohol, driving the reaction to completion.
SolventDMF, DMSO, THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[5]
Temperature60-100 °CProvides sufficient energy to overcome the activation barrier for the SNAr reaction.
Step 2: Boc Deprotection
ReagentTFA in DCM, 4M HCl in DioxaneStrong acids efficiently cleave the Boc protecting group.[8]
Temperature0 °C to Room TemperatureLower temperatures can minimize side reactions and product degradation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-chloro-2-(piperidin-4-yloxy)pyridine
  • To a solution of N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF (0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Logical Relationship Diagram

Troubleshooting_Logic Troubleshooting Logic Flow cluster_SNAr S-N-Ar Step Issues cluster_Deprotection Deprotection Step Issues Start Low Yield or Impurities Detected Check_Step Identify Problematic Step Start->Check_Step SNAr_Problem Low Conversion in SNAr? Check_Step->SNAr_Problem Step 1 Deprotection_Problem Incomplete Deprotection? Check_Step->Deprotection_Problem Step 2 Check_Base Base Strength Sufficient? SNAr_Problem->Check_Base Yes Check_Solvent Solvent Polar Aprotic? Check_Base->Check_Solvent Yes Check_Temp Temperature Optimized? Check_Solvent->Check_Temp Yes End Optimized Synthesis Check_Temp->End Check_Acid Acid Strength/Conc. Adequate? Deprotection_Problem->Check_Acid Yes Check_Time Sufficient Reaction Time? Check_Acid->Check_Time Yes Check_Time->End

Caption: Troubleshooting Logic Flow

References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH).
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). BenchChem.
  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. (n.d.). BenchChem.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (n.d.). Patsnap.

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Technical Support Center: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve problems but also prevent them.

Diagram: Synthetic Pathways Overview

Below is a summary of the two primary synthetic routes discussed in this guide for preparing this compound.

SM1 2,5-Dichloropyridine R1 Williamson Ether Synthesis SM1->R1 R2 Mitsunobu Reaction SM1->R2 SM2 N-Boc-4-hydroxypiperidine SM2->R1 Recommended SM2->R2 SM3 4-Hydroxypiperidine SM3->R1 Side reactions likely INT1 N-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine R1->INT1 PROD This compound R1->PROD SP1 N-Alkylated Isomer (Side Product) R1->SP1 R2->INT1 INT1->PROD

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Section 1: Williamson Ether Synthesis Route

The Williamson ether synthesis is a common and cost-effective method for this transformation.[1] It involves the reaction of an alkoxide with a suitable electrophile, in this case, the alkoxide of 4-hydroxypiperidine and 2,5-dichloropyridine.[2]

Question 1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from the desired product. What is happening and how can I fix it?

Answer: This is the most frequent challenge in this synthesis and is almost certainly due to competitive N-alkylation versus the desired O-alkylation . 4-Hydroxypiperidine is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. Both can react with the electrophilic C2 position of 2,5-dichloropyridine.

  • Causality: The reaction of the piperidine nitrogen with 2,5-dichloropyridine leads to the formation of the N-alkylated isomer, 1-(5-chloropyridin-2-yl)piperidin-4-ol. This byproduct has a similar polarity and molecular weight to your target molecule, making purification by standard column chromatography challenging. The ratio of N- to O-alkylation is highly dependent on reaction conditions.[3]

Solution & Prevention: The most robust and widely accepted solution is to use a protecting group on the piperidine nitrogen . The tert-butoxycarbonyl (Boc) group is ideal for this purpose.

  • Start with N-Boc-4-hydroxypiperidine: By protecting the nitrogen, you eliminate its nucleophilicity, ensuring that the reaction can only occur at the oxygen atom.[4] This directs the synthesis exclusively towards the desired O-alkylation pathway.

  • Reaction: React N-Boc-4-hydroxypiperidine with 2,5-dichloropyridine under standard Williamson conditions (e.g., using a strong base like sodium hydride in a polar aprotic solvent like DMF).[5]

  • Deprotection: Following the successful ether formation, the Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, this compound.

cluster_0 Problem: Ambident Nucleophile cluster_1 Reaction Pathways cluster_2 Solution: Site Deactivation Nuc 4-Hydroxypiperidine Paths Two Reactive Sites: - Oxygen (O-H) - Nitrogen (N-H) O_Alk O-Alkylation (Desired) Nuc->O_Alk N_Alk N-Alkylation (Side Product) Nuc->N_Alk Protect Use N-Boc-4-hydroxypiperidine O_Alk->Protect Leads to Solution Result Nitrogen is no longer nucleophilic. Reaction proceeds selectively at Oxygen.

Caption: Logic for preventing N-alkylation side reactions.

Question 2: My reaction yield is low, and I have a lot of unreacted 2,5-dichloropyridine starting material. How can I improve the conversion?

Answer: Low conversion in a Williamson ether synthesis can typically be attributed to three factors: insufficient base, insufficiently anhydrous conditions, or reaction temperature.

  • Causality (Base): A strong base is required to fully deprotonate the hydroxyl group of 4-hydroxypiperidine to form the more nucleophilic alkoxide.[2] Weak bases like potassium carbonate (K₂CO₃) may not be strong enough to achieve complete deprotonation, leading to a low concentration of the active nucleophile and thus a sluggish or incomplete reaction.

  • Causality (Water): Sodium hydride (NaH) is a common choice of base, and it reacts violently with water. Any moisture in your solvent or on your glassware will consume the base, reducing the amount available to deprotonate your alcohol.

  • Causality (Temperature): Nucleophilic aromatic substitution on an electron-deficient ring like pyridine is an activated process. While room temperature might be sufficient, gentle heating is often required to drive the reaction to completion. However, excessive heat can promote side reactions.

Solutions:

ParameterRecommendationRationale
Base Use a strong base such as Sodium Hydride (NaH) (60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu).Ensures complete and irreversible deprotonation of the alcohol, maximizing the concentration of the reactive alkoxide nucleophile.[2]
Solvent Use a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).These solvents effectively solvate the cation (Na⁺) but not the alkoxide anion, keeping it highly nucleophilic. Ensure solvents are from a freshly opened bottle or properly dried.[6]
Temperature Start the reaction at 0 °C during the addition of NaH, then allow it to warm to room temperature. If the reaction is slow, gently heat to 50-70 °C and monitor by TLC or LC-MS.Controlled addition of the base at low temperature manages the initial exotherm from deprotonation. Subsequent heating provides the necessary activation energy for the SNAr reaction without promoting significant decomposition.

Question 3: I am seeing multiple spots on my TLC that I suspect are impurities from my 2,5-dichloropyridine starting material. What are these and are they a problem?

Answer: Yes, the purity of your starting 2,5-dichloropyridine is critical. Commercial 2,5-dichloropyridine can contain other dichloropyridine isomers (e.g., 2,3-dichloro, 2,6-dichloro, 3,5-dichloro) depending on its synthetic route.[7][8]

  • Causality: Many syntheses of 2,5-dichloropyridine start from 2-aminopyridine or related compounds.[9] Chlorination or diazotization reactions can lead to a mixture of isomers that are difficult to separate due to their similar boiling points. These isomeric impurities will react with your piperidine alcohol in the same way as 2,5-dichloropyridine, leading to a mixture of final products that can be extremely difficult to separate.

Solutions:

  • Source High-Purity Starting Material: Purchase 2,5-dichloropyridine from a reputable supplier with a specified purity of >98% or higher.

  • Analyze Before Use: Do not assume the purity stated on the bottle. Run a GC-MS analysis on your 2,5-dichloropyridine to confirm its identity and check for the presence of isomers before starting your reaction.

  • Purify if Necessary: If significant isomeric impurities are present, you may need to purify the 2,5-dichloropyridine by fractional distillation or recrystallization, although this can be challenging.

Section 2: Mitsunobu Reaction Route

The Mitsunobu reaction is a powerful alternative for forming C-O bonds, particularly when the Williamson synthesis is problematic. It proceeds with inversion of configuration at a stereocenter, though that is not relevant for this particular synthesis.[10]

Question 4: My Mitsunobu reaction worked, but I am having extreme difficulty removing the triphenylphosphine oxide (TPPO) byproduct. What is the best way to get rid of it?

Answer: This is the classic drawback of the Mitsunobu reaction. Triphenylphosphine oxide (TPPO) is often a crystalline solid but is notorious for its variable polarity, frequently co-eluting with products during column chromatography.

  • Causality: The reaction mechanism involves the oxidation of triphenylphosphine (PPh₃) to TPPO. This byproduct is generated in stoichiometric amounts, making its removal a primary concern in the reaction workup.

Solutions:

There are several effective strategies for removing TPPO, ranging from simple precipitation to chemical scavenging.

MethodProtocolAdvantagesDisadvantages
Precipitation with a Non-polar Solvent After the reaction, concentrate the mixture, then triturate the residue with a non-polar solvent like diethyl ether, pentane, or a hexane/ether mixture. TPPO is often insoluble and can be removed by filtration.[11]Simple, fast, and avoids chromatography.May not be effective if the product is also insoluble or if the TPPO is particularly soluble in the crude mixture. May require multiple attempts.
Precipitation with ZnCl₂ Dissolve the crude reaction mixture in a polar solvent (e.g., THF, EtOAc, MeCN). Add a solution of zinc chloride (ZnCl₂). A [TPPO-ZnCl₂] complex will precipitate and can be removed by filtration.[11]Highly effective and works well in polar solvents where simple precipitation fails.Adds an additional reagent and filtration step.
Chromatography If the product is significantly less polar than TPPO, a silica gel plug can be effective. Suspend the crude material in a minimal amount of DCM and add it to a short column. Elute with a non-polar solvent system (e.g., hexanes/ether) to wash the product through while retaining the TPPO on the silica.Can be effective if there is a sufficient polarity difference.Often, the polarity is too similar, leading to co-elution.
Modified Reagents Use polymer-supported triphenylphosphine (PS-PPh₃). At the end of the reaction, the polymer-bound TPPO can be simply filtered off.Dramatically simplifies workup, eliminating the need for chromatography to remove the phosphine byproduct.More expensive than standard PPh₃. May have slightly different reactivity or require longer reaction times.

Experimental Protocols

Protocol 1: Williamson Synthesis using N-Boc-4-hydroxypiperidine (Recommended)

This protocol is designed to favor selective O-alkylation and minimize side product formation.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 2,5-Dichloropyridine (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • 4M HCl in Dioxane

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of piperidine) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C. Hydrogen gas will be evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete.

  • Addition of Electrophile: Add 2,5-dichloropyridine (1.1 eq) to the reaction mixture, either as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 60 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purification (if necessary): The crude intermediate can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc intermediate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane). Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired product. It can be triturated with diethyl ether to afford a purified solid, which is collected by filtration.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method provides a starting point for assessing the purity of the final product and detecting the presence of the N-alkylated isomer.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 275 nm
Injection Volume 10 µL
Expected Elution The N-alkylated isomer is typically slightly more polar and will likely have a shorter retention time than the desired O-alkylated product.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Chemistry Central Journal.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Latin American Journal of Pharmacy. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target compounds. (a) NaH, DMF, 0 °C to RT, o/n;.... Retrieved from [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][12][13]triazine of Remdesivir. Retrieved from [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - European Patent Office - EP 0243450 B1. Retrieved from [Link]

  • PubMed. (n.d.). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • Reddit. (n.d.). Removal of triphenylphosphine from reaction : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide. Retrieved from [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Bioactivity of 5-Chloro-Indane Derivatives Containing Guanidine. Retrieved from [Link]

  • PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Chemsrc. (2025). N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2. Retrieved from [Link]

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Degradation of 5-Chloro-2-(piperidin-4-yloxy)pyridine and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Chloro-2-(piperidin-4-yloxy)pyridine (CAS No. 260441-44-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile chemical intermediate throughout its storage and application. Drawing from established safety protocols and chemical principles, we address common questions and troubleshooting scenarios you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section covers the foundational knowledge required for the safe and effective management of this compound in a laboratory setting.

Question 1: What are the optimal storage conditions for this compound?

Answer: Proper storage is critical to maintain the compound's purity and stability. Based on safety data for structurally related pyridine and piperidine compounds, a multi-faceted approach to storage is recommended.

The primary causal factor for degradation is exposure to atmospheric moisture, oxygen, and light, which can initiate hydrolytic or oxidative processes. High temperatures can accelerate these degradation reactions. Therefore, the core principle is to store the compound in a controlled, inert environment.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures reduce the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Container Keep container tightly closed.[2][3][4][5] Use an airtight, light-resistant container (e.g., amber glass vial).Prevents contamination and exposure to light, which can be a source of energy for photodegradation.[6]
Location Store in a well-ventilated area away from incompatible substances.[1][3][5][7]Ensures safety in case of accidental release and prevents contact with reactive chemicals.

Question 2: What substances are considered incompatible with this compound?

Answer: Incompatibility arises from the potential for chemical reactions that would degrade the compound and could create hazardous situations. The key reactive sites on this molecule are the basic piperidine nitrogen and the electron-rich pyridine ring.

  • Strong Oxidizing Agents: These can react with the piperidine and pyridine rings, potentially leading to N-oxidation or ring-opening, compromising the compound's structure.[2][3]

  • Strong Acids (especially nitric acid): The basic nitrogen on the piperidine ring can be protonated, forming a salt. While often done intentionally for purification or solubilization, uncontrolled contact with strong acids should be avoided.[6]

  • Strong Bases: While the compound itself is basic, strong bases can promote side reactions if other reactive species are present.[6]

  • Heat and Ignition Sources: Pyridine derivatives can be flammable and thermal decomposition may produce toxic gases like carbon monoxide, nitrogen oxides, and hydrogen chloride.[3][7] Therefore, keep the compound away from open flames, sparks, and hot surfaces.[6][7]

Question 3: What are the primary safety and handling precautions for this compound?

Answer: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8] Therefore, a standard personal protective equipment (PPE) protocol is mandatory.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4][5][10] Ensure that an eyewash station and safety shower are readily accessible.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be sufficient for prolonged contact.[6] Always inspect gloves before use.[4][10]

    • Body Protection: A fully-buttoned lab coat is required to prevent skin contact.[6]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[3][7]

Part 2: Troubleshooting Guide: Stability and Degradation

Users may occasionally observe changes in the physical appearance or analytical profile of their compound. This section provides insights into potential causes and solutions.

Question 4: I'm observing a new, more polar peak in my HPLC analysis of an aged sample. What could this be?

Answer: The most probable cause for the appearance of a new, more polar impurity over time, especially if the sample was exposed to ambient conditions, is the hydrolysis of the ether linkage. The ether bond connecting the pyridine and piperidine rings is a potential site for cleavage.

This reaction would break the molecule into 5-chloropyridin-2-ol and piperidin-4-ol . Both of these degradation products contain hydroxyl (-OH) groups, which significantly increase their polarity compared to the parent compound. This would result in earlier elution times (i.e., new peaks) on a reverse-phase HPLC column.

Below is a diagram illustrating this primary hypothesized degradation pathway.

G parent This compound intermediate Protonation of Ether Oxygen parent->intermediate Step 1 product1 5-Chloropyridin-2-ol intermediate->product1 Step 2: Nucleophilic Attack by H₂O & C-O Bond Cleavage product2 Piperidin-4-ol intermediate->product2 Step 2: Nucleophilic Attack by H₂O & C-O Bond Cleavage condition H₂O (Moisture) [Acid/Base Catalyzed] condition->intermediate G cluster_prep 1. Sample Preparation cluster_storage 2. Stress Conditions cluster_analysis 3. Time-Point Analysis cluster_eval 4. Data Evaluation A Prepare multiple aliquots of the compound (solid and in solution) B1 Condition 1: 40°C / 75% RH (ICH Guideline) A->B1 B2 Condition 2: Ambient / Light Exposure A->B2 B3 Condition 3: Control (2-8°C, Dark, Inert) A->B3 C Pull samples at T=0, 1, 2, 4 weeks B1->C B2->C B3->C D Analyze Purity via HPLC (Protocol 1) C->D E Characterize Degradants (LC-MS if available) D->E F Plot % Purity vs. Time for each condition E->F G Determine degradation rate and identify stable conditions F->G

Sources

Improving the solubility of 5-Chloro-2-(piperidin-4-yloxy)pyridine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide, prepared by a Senior Application Scientist, provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the solubility of 5-Chloro-2-(piperidin-4-yloxy)pyridine in aqueous buffers for in vitro assays. We will explore the causal factors behind solubility issues and provide validated, step-by-step protocols to achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening and how can I fix it?

A1: This is a common phenomenon known as "precipitation upon dilution." It occurs because while this compound is soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the solution is diluted into a predominantly aqueous environment like cell culture media or assay buffer.[1] The compound's predicted lipophilicity (XLogP ≈ 1.9) indicates a preference for organic environments over aqueous ones.[2]

To resolve this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to test if your compound is soluble at a lower final concentration in the assay.

  • Decrease the DMSO stock concentration: Preparing a less concentrated DMSO stock solution (e.g., 1-10 mM instead of 50-100 mM) and adding a correspondingly larger volume to your assay buffer can sometimes prevent precipitation. However, be mindful of the final DMSO concentration's effect on your assay system.[3]

  • Modify the assay buffer: You can try adjusting the pH of your assay buffer or adding a small amount of a non-ionic surfactant. See the detailed protocols in the Troubleshooting Guide below.

Q2: What is the best organic solvent to use for creating a stock solution of this compound?

A2: DMSO is the most widely used and recommended initial co-solvent for preparing high-concentration stock solutions of novel compounds for in vitro screening.[4][5] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[4] For this compound, start with 100% DMSO. If you encounter issues, other potential co-solvents to consider are ethanol, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc).[] However, always consider the compatibility of the solvent with your specific assay, as some solvents can be cytotoxic or interfere with assay components even at low concentrations.[3][7]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a highly effective technique for improving the solubility of ionizable compounds.[][8][9] this compound has two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring). In an acidic environment (lower pH), these nitrogens can become protonated, forming a positively charged salt. This ionized form is generally much more soluble in aqueous solutions than the neutral form.[10][11] Therefore, decreasing the pH of your assay buffer is a promising strategy.

Q4: Will heating or sonicating the solution help improve solubility?

A4: Gentle heating and sonication can help to increase the rate of dissolution, but they do not increase the thermodynamic equilibrium solubility of the compound. While these methods can be useful for initially dissolving the compound in the stock solvent, if the compound is in a supersaturated state in the final assay buffer, it will likely precipitate out over time, especially during long incubation periods.[12] For creating amorphous, kinetically soluble forms, lyophilization can be an option, but this is a more advanced technique.[12]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to systematically address solubility challenges with this compound.

Protocol 1: Optimizing Co-Solvent (DMSO) Concentration

The objective of this protocol is to find the highest tolerable concentration of the compound in your assay buffer using DMSO as a co-solvent, while keeping the final DMSO concentration below a level that affects the assay's biological system (typically ≤ 0.5% for cell-based assays).[3]

Methodology:

  • Prepare a High-Concentration Primary Stock: Accurately weigh out your this compound and dissolve it in 100% DMSO to make a 50 mM primary stock solution. Ensure complete dissolution; gentle vortexing or brief sonication can be used.

  • Create a Serial Dilution of Intermediate Stocks: From your 50 mM primary stock, prepare a series of intermediate stocks in 100% DMSO (e.g., 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).

  • Test Dilution in Assay Buffer: Add a fixed volume of each intermediate stock to your aqueous assay buffer to achieve your desired final compound concentration. For example, a 1:100 dilution (e.g., 2 µL of stock into 198 µL of buffer) is common.

  • Visual Inspection for Precipitation: After dilution, vortex gently and let the solution stand at the assay temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals, or film). For a more sensitive assessment, you can measure light scattering using a plate reader.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your working limit for this specific DMSO and buffer system.

Parameter Recommendation Rationale
Primary Stock Solvent 100% DMSOMaximizes initial dissolution of the lipophilic compound.[1]
Primary Stock Conc. 10-50 mMA concentrated stock minimizes the volume of organic solvent added to the final assay.[13][14]
Final DMSO Conc. in Assay < 0.5% (cell-based) or < 2% (biochemical)High concentrations of DMSO can be cytotoxic or interfere with enzyme activity.[1][3]
Equilibration Time 30-60 minutesAllows time for less soluble compounds to precipitate out of a supersaturated solution.
Protocol 2: pH Adjustment for Enhanced Solubility

This protocol leverages the basic nature of the pyridine and piperidine moieties to increase aqueous solubility by lowering the pH of the assay buffer.

Methodology:

  • Select a Biologically Compatible Buffer System: Choose a buffer that is effective in the desired pH range and is compatible with your assay (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5).

  • Prepare a Range of Buffer pHs: Prepare your assay buffer at several different pH values. A good starting range would be pH 6.0, 6.5, 7.0, and 7.4.

  • Test Solubility: Using the highest concentration DMSO stock that caused precipitation in your original buffer (from Protocol 1), add it to each of the new pH-adjusted buffers.

  • Observe and Quantify: Visually inspect for precipitation as described previously. If possible, quantify the soluble concentration at each pH using HPLC-UV or a similar method after centrifuging the samples to pellet any precipitate.

  • Select Optimal pH: Choose the lowest pH that provides complete solubility at your desired final concentration without adversely affecting your assay system.

Protocol 3: Utilizing Surfactants for Solubilization

If co-solvents and pH adjustment are insufficient or not compatible with your assay, a low concentration of a non-ionic surfactant can be used.[8][15]

Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[15][16] Even below the CMC, surfactants can improve the wettability of the compound.[17]

Methodology:

  • Choose a Surfactant: For biological assays, non-ionic surfactants like Tween-20 or Triton X-100 are commonly used due to their relatively low toxicity.[12]

  • Prepare Surfactant-Containing Buffer: Prepare your optimal assay buffer (determined from Protocol 2, or your standard buffer if pH adjustment is not an option) containing a low concentration of the chosen surfactant. A typical starting point is 0.01% to 0.05% (v/v).[12]

  • Test for Solubility: Repeat the solubility test by adding your DMSO stock solution to the surfactant-containing buffer.

  • Validate Assay Compatibility: It is critical to run a control experiment with the surfactant alone (without your compound) to ensure it does not interfere with your assay readout (e.g., enzyme activity, cell viability, or signal detection).

Best Practices for Stock Solution Preparation

Accurate and consistent preparation of stock solutions is fundamental to reproducible results.[13][14][18]

  • Use High-Quality Reagents: Start with high-purity compound and anhydrous, high-grade DMSO.

  • Accurate Weighing: Use a calibrated analytical balance. For small quantities, it's often more accurate to weigh a larger amount and make a more concentrated initial stock, which is then diluted.[18]

  • Volumetric Accuracy: Use calibrated pipettes and volumetric flasks for precise measurements.[18]

  • Proper Labeling: Clearly label your stock solutions with the compound name, concentration, solvent, date of preparation, and your initials.[13]

  • Storage: Store stock solutions in appropriate containers (e.g., amber glass vials to protect from light) and at the recommended temperature, typically -20°C or -80°C, to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles.[19]

Visual Workflow Guides

Below are diagrams to visually guide you through the experimental process.

Solubility_Troubleshooting_Workflow start Start: Compound Precipitates in Assay Buffer stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep protocol1 Protocol 1: Test Serial Dilutions in Standard Assay Buffer stock_prep->protocol1 check1 Is Compound Soluble at Required Concentration (with DMSO < 0.5%)? protocol1->check1 protocol2 Protocol 2: Test Solubility in Buffers of Decreasing pH (e.g., 7.0, 6.5, 6.0) check1->protocol2 No success Success: Proceed with Assay check1->success Yes check2 Is Compound Soluble? protocol2->check2 protocol3 Protocol 3: Add 0.01% Tween-20 or Triton X-100 to Buffer check2->protocol3 No check2->success Yes check3 Is Compound Soluble? protocol3->check3 check3->success Yes fail Re-evaluate Compound or Consider Advanced Formulation (e.g., Cyclodextrins) check3->fail No Stock_Solution_Preparation cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate & Working Solution weigh Accurately weigh compound powder add_dmso Add 100% DMSO to target concentration (e.g., 50 mM) weigh->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve dilute_stock Dilute Primary Stock in Assay Buffer dissolve->dilute_stock Use Primary Stock storage Aliquot & Store Primary Stock at -20°C / -80°C dissolve->storage final_conc Achieve Final Assay Concentration dilute_stock->final_conc add_to_assay Add to Assay Plate final_conc->add_to_assay

Caption: Workflow for stock and working solution preparation.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC - NIH. (n.d.).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • ResearchGate. (2006, May 10).
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • PubChem. (n.d.). This compound | C10H13ClN2O | CID 11264329.
  • PMC - NIH. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • Bitesize Bio. (2025, March 10).
  • BOC Sciences. (n.d.).
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • Slideshare. (n.d.).
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?.
  • Benchchem. (n.d.). This compound.
  • Khan Academy. (n.d.). pH and solubility.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
  • Artemis Dx. (n.d.).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • RSC Publishing. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • IJSAT. (2025, May 24).
  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
  • PMC - NIH. (2021, May 17).
  • BLDpharm. (n.d.). 260441-44-9|this compound.
  • PubChemLite. (n.d.). This compound.
  • ECHEMI. (n.d.). 260441-44-9, 5-chloro-2-piperidin-4-yloxypyridine Formula.
  • (n.d.).
  • PubChem. (n.d.). 5-Chloro-2-pyridone | C5H4ClNO | CID 77889.
  • PubMed Central. (n.d.).
  • Chemsrc. (2025, August 23). 5-Chloro-2-(piperidin-2-yl)pyridine | CAS#:1270513-01-3.
  • Cynor Laboratories. (n.d.). Pyridine Derivatives - 2- Hydroxy-5-Chloro Pyridine(4214-79-3)
  • Simson Pharma Limited. (n.d.). 5-chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine | CAS No.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-(piperidin-4-yloxy)pyridine. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges related to its cell permeability. Our approach is rooted in a deep understanding of physicochemical principles and extensive field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results indicate poor cell permeability for this compound. What are the likely contributing factors based on its structure?

A1: To diagnose potential permeability issues, we first need to analyze the physicochemical properties of this compound in the context of established principles like Lipinski's Rule of Five.[1][2][3][4]

Physicochemical Properties of this compound

PropertyValueImplication for Permeability
Molecular Weight 212.67 g/mol Favorable (<500 Da)
XLogP3 1.9Favorable (<5)
Hydrogen Bond Donors 1Favorable (≤5)
Hydrogen Bond Acceptors 3Favorable (≤10)
Rotatable Bonds 2Favorable (≤10)
Topological Polar Surface Area (TPSA) 34.2 ŲFavorable (<140 Ų)

Data sourced from PubChem CID 11264329.[5]

Based on a preliminary analysis, this compound does not violate any of Lipinski's rules and possesses a low topological polar surface area (TPSA).[6][7][8][9][10] These properties generally suggest that the compound should have reasonable passive permeability.

However, other factors could be at play:

  • Aqueous Desolvation: For a molecule to cross a lipid membrane, it must first shed its hydration shell. The energy required for this desolvation can be a significant barrier to permeability. Studies on substituted pyridines have shown that aqueous desolvation, rather than membrane partitioning itself, can dictate the rate of permeation.[6][11]

  • pKa and Ionization State: The piperidine ring has a basic nitrogen that will be protonated at physiological pH, leading to a positive charge. Charged species generally exhibit poor passive diffusion across the lipophilic cell membrane.

  • Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell, leading to low intracellular concentrations.[12][13][14][15]

A structurally related compound, BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one), has demonstrated excellent permeability in both PAMPA and Caco-2 assays.[16][17] This suggests the core this compound scaffold is not inherently impermeable and that modifications or experimental conditions might be influencing your results.

Troubleshooting and Optimization Guides

Q2: How can I experimentally confirm the permeability of my batch of this compound?

A2: It is crucial to obtain reliable experimental data on your compound's permeability. We recommend a tiered approach, starting with a simple, high-throughput assay and progressing to more complex cell-based models.

Workflow for Experimental Permeability Assessment

Permeability Assessment Workflow Experimental Permeability Assessment Workflow start Start with Compound pampa PAMPA Assay (High-throughput screen for passive diffusion) start->pampa caco2_mdck Caco-2 or MDCK Assay (Models intestinal barrier, includes active transport) pampa->caco2_mdck If permeability is still a concern analyze Analyze Results & Troubleshoot pampa->analyze mdck_mdr1 MDCK-MDR1 Assay (Identifies P-gp efflux substrates) caco2_mdck->mdck_mdr1 If efflux is suspected caco2_mdck->analyze mdck_mdr1->analyze

Caption: A tiered approach to experimentally determine cell permeability.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a cost-effective, high-throughput assay that models passive diffusion.[3][11][16][18][19][20][21] It's an excellent first step to assess the intrinsic ability of your compound to cross a lipid barrier.

Experimental Protocol: PAMPA

  • Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.

  • Prepare the Acceptor Plate: Fill a 96-well plate with buffer (e.g., phosphate-buffered saline, pH 7.4) which may contain a solubility enhancer.

  • Add Compound: Add your test compound, dissolved in buffer, to the donor plate.

  • Incubate: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

2. Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1][2][6][9][14][15][18][22][23][24][25] It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ system and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This models absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps identify active efflux.

  • Quantification and Calculation: Analyze the compound concentration in the samples by LC-MS/MS and calculate the Papp values for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[13]

3. MDCK-MDR1 Permeability Assay

If you suspect P-gp mediated efflux from your Caco-2 results, the MDCK-MDR1 assay can confirm this.[12][13][14][15][26] This assay uses Madin-Darby canine kidney cells that have been transfected with the human MDR1 gene, leading to high expression of the P-gp transporter.

Q3: My experimental results confirm poor permeability. What strategies can I employ to improve it?

A3: There are two main avenues for improving the cell permeability of this compound: structural modification and formulation strategies .

Troubleshooting Decision Tree for Poor Permeability

Troubleshooting Permeability Troubleshooting Poor Permeability start Poor Permeability Confirmed efflux_check High Efflux Ratio in Caco-2/MDCK-MDR1? start->efflux_check structural_mod Structural Modification - Mask efflux recognition sites - Increase lipophilicity efflux_check->structural_mod Yes passive_diffusion_issue Low Passive Diffusion (Low PAMPA permeability) efflux_check->passive_diffusion_issue No retest Synthesize & Re-test Permeability structural_mod->retest prodrug Prodrug Approach - Mask polar groups (piperidine N-H) passive_diffusion_issue->prodrug Yes formulation Formulation Strategies - Use of permeation enhancers - Nanoparticle delivery passive_diffusion_issue->formulation No (Consider other issues) prodrug->retest

Caption: A decision tree for addressing poor cell permeability.

1. Structural Modification Strategies

  • Prodrug Approach: This is a highly effective strategy for transiently masking the polar N-H group on the piperidine ring, which is likely protonated at physiological pH.[27] By converting this group into a more lipophilic, cleavable moiety, you can enhance passive diffusion. The prodrug is then cleaved by intracellular enzymes to release the active parent compound.

    • N-Acyloxyalkoxy Prodrugs: These can be synthesized by reacting the piperidine nitrogen with an acyloxyalkyl halide. These prodrugs are known to be cleaved by esterases.[24]

    • N-Mannich Bases: These are formed by reacting the piperidine with an aldehyde and an amine or amide. This approach has been shown to enhance the lipophilicity and diffusion potential of parent drugs.

  • Intramolecular Hydrogen Bonding: Introducing a hydrogen bond acceptor in a suitable position on the pyridine ring could encourage the formation of an intramolecular hydrogen bond with the piperidine N-H. This can effectively "hide" the polar groups from the aqueous environment, reducing the desolvation energy penalty and improving permeability.[20][23]

  • Modifying the Pyridine Ring: A study on substituted pyridines showed that small, non-polar substituents tend to yield higher permeability values.[6][11] Consider replacing the chloro group with other small, lipophilic groups and re-evaluating permeability.

2. Formulation Strategies

If structural modifications are not feasible, formulation approaches can be used to enhance permeability.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or solid lipid nanoparticles (SLNs) can facilitate its transport across the cell membrane.

By systematically evaluating the physicochemical properties of this compound, employing robust experimental assays to determine its permeability, and applying targeted strategies for improvement, researchers can overcome the challenges of poor cell permeability and advance their drug discovery and development programs.

References

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. [Link]

  • Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin: In vitro anthelmintic and cytotoxic evaluation. PMC - NIH. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist. PubMed. [Link]

  • Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. [Link]

  • Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. PubMed. [Link]

  • Caco2 assay protocol. [Source for Caco-2 protocol]. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • Topological polar surface area – An ABC of PK/PD. Open Education Alberta. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

  • A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters. NIH. [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. [Source for QSAR models in permeability prediction]. [Link]

  • Prodrugs of cimetidine with increased lipophilicity: N-acyloxymethyl and N-alkoxycarbonyl derivatives. PubMed. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. [Source for permeability comparison studies]. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

  • Investigation of N-[(acyloxy) alkyl] ester as a prodrug model for drugs containing the phenyltetrazole moiety. PubMed. [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI. [Link]

  • (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate. [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. ResearchGate. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central - NIH. [Link]

  • (PDF) Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents. ResearchGate. [Link]

  • Lipinski's rules for drugs. YouTube. [Link]

  • MDCK-MDR1 Permeability Assay. Creative Bioarray. [Link]

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  • Targeted membrane permeability alterations in Enterobacter hormaechei ZS01 for high-level production of 3-succinyl-pyridine from the tobacco waste. PubMed. [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Source for Piperidine Synthesis]. [Link]

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Interpreting unexpected results in 5-Chloro-2-(piperidin-4-yloxy)pyridine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(piperidin-4-yloxy)pyridine

Introduction: Navigating the Nuances of this compound

Welcome to the technical support guide for this compound. As a key intermediate in pharmaceutical research, particularly in the development of GPR119 agonists for diabetes treatment, this molecule's synthesis and handling are critical.[1][2] However, its structure—an electron-deficient pyridine ring linked via an ether bond to a basic piperidine moiety—presents a unique set of challenges. Unexpected results are not uncommon, but they are almost always interpretable and solvable with a systematic approach.

This guide is structured as a series of frequently asked questions (FAQs) drawn from common issues reported by researchers in the field. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to anticipate and resolve challenges proactively. We will delve into issues related to synthesis, purification, analysis, and stability, ensuring every protocol is a self-validating system.

Part 1: Synthesis Troubleshooting - The Williamson Ether Synthesis and Beyond

The primary route to this compound is a variation of the Williamson ether synthesis, typically involving the reaction of a 2-halo-5-chloropyridine with 4-hydroxypiperidine. This seemingly straightforward SNAr (Nucleophilic Aromatic Substitution) reaction is sensitive to conditions that can favor undesirable side reactions.

FAQ 1.1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in this synthesis is a classic problem that usually points to one of three areas: inefficient deprotonation of 4-hydroxypiperidine, competition from side reactions, or suboptimal reaction conditions.

Possible Cause 1: Incomplete Alkoxide Formation The nucleophile in this reaction is the alkoxide of 4-hydroxypiperidine. If deprotonation is incomplete, the concentration of the active nucleophile is low, slowing the desired reaction.

  • Recommended Solution: Use a strong, non-nucleophilic base to ensure complete and rapid deprotonation. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. Ensure the NaH is fresh and the solvent (e.g., DMF, THF) is anhydrous, as moisture will quench the base.[3]

Possible Cause 2: Competing Side Reactions The alkoxide is a strong base, which can promote elimination (E2) reactions if the alkylating agent is susceptible.[4][5] More specific to this synthesis, if the piperidine nitrogen is unprotected (i.e., you are using 4-hydroxypiperidine directly instead of a protected version like N-Boc-4-hydroxypiperidine), it can also act as a nucleophile.

  • Recommended Solution:

    • N-Arylation: The secondary amine of the piperidine ring can compete with the hydroxyl group, attacking the pyridine ring to form an N-aryl byproduct. Protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) is the most robust solution. This group can be removed later under acidic conditions.

    • Choice of Leaving Group: The reactivity of 2-halo-5-chloropyridines follows the order F > Cl > Br > I for SNAr reactions. Using 2-fluoro-5-chloropyridine will significantly accelerate the desired O-arylation over competing pathways.

Possible Cause 3: Suboptimal Reaction Conditions Temperature and solvent play a critical role.

  • Recommended Solution:

    • Temperature Control: Perform the deprotonation step at 0 °C to control the exothermic reaction of NaH with the alcohol. After deprotonation is complete (hydrogen evolution ceases), the SNAr reaction can be gently heated (e.g., 60-80 °C) to drive it to completion. Excessively high temperatures can promote degradation and side reactions.[5]

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation (Na+) effectively, leaving the alkoxide nucleophile "naked" and highly reactive.[6]

The following diagram illustrates the desired reaction pathway versus the common N-arylation side reaction.

G Reactants 2-Fluoro-5-chloropyridine + 4-Hydroxypiperidine Base Strong Base (e.g., NaH) in Anhydrous DMF Reactants->Base 1. Add Base Alkoxide Piperidin-4-olate (Active Nucleophile) Base->Alkoxide 2. Deprotonation (0 °C) DesiredProduct This compound (Desired O-Arylation Product) Alkoxide->DesiredProduct 3a. SNAr Attack by Oxygen (Favored Pathway) SideProduct 1-(5-Chloropyridin-2-yl)piperidin-4-ol (N-Arylation Byproduct) Alkoxide->SideProduct 3b. SNAr Attack by Nitrogen (Competing Pathway if N is unprotected)

Caption: Key reaction pathways in the synthesis.

FAQ 1.2: My TLC shows a new, non-polar spot that I can't identify. What could it be?

Answer:

An unexpected, non-polar spot often suggests an elimination reaction, though other possibilities exist.

Possible Cause: E2 Elimination While the pyridine ring itself isn't prone to elimination, if your 4-hydroxypiperidine starting material is contaminated or if alternative substrates are used, the strong base can induce elimination.[4][5] For instance, if a tosylate of 4-hydroxypiperidine were used as an intermediate, elimination to form 1,2,3,6-tetrahydropyridine would be a significant risk.

  • Recommended Solution:

    • Verify Starting Materials: Ensure the purity of your 4-hydroxypiperidine.

    • Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at elevated temperatures.[4] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize this side product.

    • Use a Less Hindered Base: While NaH is ideal for deprotonation, if elimination is a persistent issue with a sensitive substrate, a bulkier, less nucleophilic base like potassium tert-butoxide could be considered, although this may reduce the rate of the desired SNAr reaction.

The following table summarizes recommended adjustments to reaction conditions to favor the desired SNAr pathway.

ParameterStandard ConditionAdjustment to TroubleshootRationale
Base Sodium Hydride (NaH)Use fresh, high-purity NaHEnsures complete deprotonation, maximizing nucleophile concentration.
Solvent Anhydrous DMF or THFRe-distill solvent over a drying agentPrevents quenching of the base and alkoxide by water.[3]
Temperature 0 °C (deprotonation), then 60-80 °CMaintain 0 °C for deprotonation, then raise T slowlyMinimizes side reactions and ensures controlled alkoxide formation.
Leaving Group 2-Chloro-5-chloropyridineSwitch to 2-Fluoro-5-chloropyridineFluorine is a superior leaving group in SNAr, increasing reaction rate.
Protection Unprotected PiperidineUse N-Boc-4-hydroxypiperidinePrevents competitive N-arylation at the piperidine nitrogen.

Part 2: Purification and Analysis

Purifying and analyzing this molecule can be complicated by its dual nature: the somewhat greasy aromatic portion and the basic, polar piperidine ring.

FAQ 2.1: My compound streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I fix this?

Answer:

This is a very common issue when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The basic nitrogen atoms of the pyridine and piperidine moieties interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible binding, peak tailing, and sometimes on-column degradation.

  • Recommended Solution 1: Neutralize the Stationary Phase The most effective solution is to add a small amount of a volatile base to your eluent system.

    • Protocol: Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonia solution per liter of your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The TEA will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Recommended Solution 2: Use an Alternative Stationary Phase If tailing persists, switch to a more inert or a basic stationary phase.

    • Alumina (basic or neutral): Aluminum oxide is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase purification can be highly effective. A buffer, such as ammonium acetate or formic acid, is often required to control the ionization state and achieve good peak shape.[7][8]

FAQ 2.2: The mass spectrum of my final product shows a peak at M+16. Is my product being oxidized?

Answer:

A peak at M+16 is a strong indicator of oxidation, a known degradation pathway for pyridine-containing compounds.[9]

Possible Cause: N-Oxide Formation The nitrogen atom on the pyridine ring is susceptible to oxidation, especially if exposed to oxidizing agents, air, or certain metabolic conditions, forming a pyridine N-oxide.[9] The piperidine nitrogen can also be oxidized, though the pyridine N-oxide is a very common metabolite and degradation product for this class of compounds.

  • Recommended Solution:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[10]

    • Avoid Oxidizing Agents: Check all reagents and solvents for peroxides, a common contaminant in ethers like THF.

    • Storage: Store the final compound in a tightly sealed container in a cool, dark place, preferably in a freezer.[11][12]

The following workflow provides a systematic approach to troubleshooting unexpected analytical results.

G Start Unexpected Analytical Result (e.g., extra MS peak, NMR complexity) CheckMS Check MS Data: Is there an M+16 peak? Start->CheckMS CheckNMR Check 1H NMR Data: Are peaks broad or shifted? Start->CheckNMR Oxidation Hypothesis: N-Oxide Formation - Re-purify sample - Store under N2 - Check solvents for peroxides CheckMS->Oxidation Yes NoOxidation Hypothesis: Salt/Adduct Formation - Check for Na+ or K+ adducts - Consider other impurities CheckMS->NoOxidation No Protonation Hypothesis: Protonation State Issue - Add D2O to sample (D-exchange) - Run variable temp. NMR - Check for residual acid/base (e.g., TFA) CheckNMR->Protonation Yes Impurity Hypothesis: Stable Impurity - Re-check TLC/LCMS - Re-purify by different method (e.g., Alumina vs Silica) CheckNMR->Impurity No

Caption: Troubleshooting workflow for analytical data.

Part 3: Stability and Handling

This compound is generally stable but can degrade under specific conditions. Understanding its stability profile is crucial for generating reliable biological data and for long-term storage.

FAQ 3.1: My compound seems to degrade in aqueous solution during biological assays. What is the likely degradation pathway?

Answer:

Aqueous instability, particularly under acidic or basic conditions or upon exposure to light, is a known liability for similar heterocyclic structures.

Possible Cause 1: Hydrolysis of the Ether Linkage The ether bond is generally stable, but under strongly acidic or basic conditions, it can be susceptible to hydrolysis, cleaving the molecule into 5-chloro-pyridin-2-ol and piperidin-4-ol. This is less common under typical physiological pH but can be a concern in formulation studies or under stress testing.

Possible Cause 2: Photodegradation Pyridine derivatives can be sensitive to light, especially UV radiation. Photodegradation can lead to complex reaction pathways, including ring opening and the formation of highly reactive intermediates.[13] One study on 2-chloropyridine showed that photodegradation could produce genotoxic intermediates.[13]

  • Recommended Solutions & Best Practices:

    • pH Control: When preparing aqueous solutions for assays, use buffered systems (e.g., PBS at pH 7.4) to avoid pH extremes.

    • Light Protection: Prepare and handle solutions in amber vials or under foil to protect them from light. Minimize the exposure of stock solutions to ambient light.

    • Fresh Solutions: Prepare aqueous solutions fresh for each experiment whenever possible. If solutions must be stored, they should be frozen at -20 °C or -80 °C and protected from light.

    • Forced Degradation Study: To definitively identify liabilities, perform a forced degradation study. Expose the compound to standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) and analyze the samples by a stability-indicating method like LC-MS to identify and quantify degradants.[14]

Common 1H NMR Spectral Issues & Solutions
Observation Possible Cause(s)
Broad N-H and O-H peaksRapid proton exchange with residual water or other exchangeable protons.
Significant peak broadening of all signalsAggregation of the molecule at high concentration; presence of paramagnetic impurities.
Chemical shifts differ from literature valuesDifferent solvent used; presence of residual acid (e.g., TFA from purification) or base, causing partial protonation.
More signals than expectedPresence of rotational isomers (rotamers); a stable impurity.

References

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. [Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Method for preparing 2-chloro-5-substituted pyridine.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Pyridine Nucleophilic Reactions | Favourable Positions. YouTube. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. Jubilant Ingrevia. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and antitubercular evaluation of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine. ResearchGate. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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5-Chloro-2-(piperidin-4-yloxy)pyridine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 5-Chloro-2-(piperidin-4-yloxy)pyridine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of assay development and execution, ensuring high-quality, reproducible data.

Given its chemical structure—a chloro-substituted pyridine linked to a piperidine ring—this compound is a versatile intermediate in medicinal chemistry.[1] It is often explored in drug discovery campaigns targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and various enzymes.[1][2] This guide will focus on a common application: evaluating the compound's activity in a cell-based GPCR signaling assay, a frequent source of experimental variability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the screening and characterization of this compound and similar small molecules.

Q1: My dose-response curve for this compound is not sigmoidal. What are the likely causes?

An ideal dose-response curve has a classic "S" shape. Deviations can indicate several underlying issues.[3]

  • Poor Solubility: At high concentrations, the compound may precipitate out of the assay buffer, leading to a plateau or drop in signal that is not related to its biological activity.

  • Cytotoxicity: The compound may be toxic to the cells at higher concentrations, leading to a sharp drop in signal and a bell-shaped curve.

  • Assay Interference: The compound might interfere with the detection system itself (e.g., autofluorescence, quenching), causing a non-linear response.[3]

  • Complex Biological Mechanism: The compound may have a non-standard mechanism of action, such as acting as a partial agonist or an allosteric modulator.

Initial Troubleshooting Steps:

  • Visually inspect the highest concentration wells for precipitation.

  • Run a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay.

  • Perform a counter-screen with a mock assay system that excludes the biological target to check for direct interference with the reporter.[3]

Q2: I'm seeing significant plate-to-plate or day-to-day variability in my IC50/EC50 values. How can I improve reproducibility?

Variability is a common challenge in biological assays and can stem from multiple sources.[4][5] Key factors to investigate include:

  • Reagent Stability and Handling: Ensure consistent sourcing, lot numbers, and storage conditions for all critical reagents, including the cell culture medium, serum, and the compound itself.[4][6] Thaw reagents consistently and avoid repeated freeze-thaw cycles.

  • Cell Passage Number and Health: Use cells within a defined, narrow passage number range. High-passage cells can exhibit altered receptor expression and signaling. Always monitor cell viability and morphology before plating.

  • Environmental Control: Factors like temperature and CO2 levels in the incubator, as well as incubation times, must be tightly controlled.[5] Even minor deviations can alter biological responses.

  • Analyst Technique: Variations in pipetting, mixing, and timing can introduce significant error, especially in high-throughput formats.[4][7]

Q3: How do I properly prepare and store this compound for consistent results?

The handling of the primary compound is critical.

  • Solvent Selection: Use a high-purity, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Solubility Check: Before preparing a large stock, test the solubility of a small amount to ensure it fully dissolves. If not, gentle warming or sonication may be required.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.

  • Working Dilutions: Prepare fresh working dilutions in your assay buffer for each experiment. Be mindful of the final DMSO concentration in your assay wells, as it can affect cell health and enzyme activity (typically keep below 0.5%).

Q4: My Z'-factor is consistently below 0.5. What does this mean and how can I improve it?

The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range (signal window) and data variation.[8] A Z'-factor below 0.5 indicates that the assay is not robust enough for reliable high-throughput screening.[8]

To improve your Z'-factor:

  • Increase the Signal Window:

    • Optimize the concentration of your positive control agonist/antagonist.

    • Adjust the concentration of detection reagents.

    • Ensure the receptor is adequately expressed in your cell line.

  • Decrease Data Variability:

    • Automate liquid handling steps to improve pipetting precision.[7]

    • Optimize cell seeding density to ensure a uniform monolayer.

    • Extend incubation times to allow the biological system to reach equilibrium.

Part 2: In-Depth Troubleshooting Guide

This section provides structured workflows for diagnosing and resolving complex assay problems.

Issue 1: High Background Signal or False Positives

A high background can mask the true biological effect of your compound. This workflow helps identify the source of the noise.

Workflow for Diagnosing High Background

A Start: High Background Observed B Run 'No-Cell' Control (Assay buffer + Reagents + Compound) A->B C Is background still high? B->C D YES: Compound Autofluorescence/ Reagent Interference C->D Yes E NO: Issue is cell-related C->E No J Solution: Perform counter-screen without the target receptor. D->J F Run 'Vehicle-Only' Control (Cells + Assay buffer + Reagents) E->F G Is background still high? F->G H YES: Basal Receptor Activity or Reagent Cross-Reactivity with Cells G->H Yes I NO: Issue is likely contamination or non-specific compound effects G->I No K Solution: Optimize assay buffer (e.g., add BSA) or check reagent lots. H->K L Solution: Test compound in parental cell line lacking the receptor. I->L

Caption: Diagnostic workflow for high background signal.

Corrective Actions for High Background
Potential Cause Corrective Action Scientific Rationale
Compound Autofluorescence Pre-read the plate after compound addition but before adding detection reagents. Subtract this reading from the final signal.This isolates the signal generated by the compound itself, allowing for mathematical correction.
Reagent Contamination/Cross-Reactivity Test new lots of critical reagents (e.g., serum, detection antibodies). Filter all buffers.Biological reagents are a major source of variability; lot-to-lot differences or contamination can cause non-specific signals.[4]
High Basal Receptor Activity Reduce cell seeding density or serum-starve cells for several hours before the assay.Over-confluent cells or growth factors in serum can sometimes activate signaling pathways, increasing the baseline signal.
Non-Specific Binding Add a carrier protein like Bovine Serum Albumin (BSA, 0.1%) or a non-ionic detergent like Tween-20 (0.01%) to the assay buffer.[3]These agents block non-specific binding sites on the plate and cell surfaces, reducing the chance of the compound sticking promiscuously.
Issue 2: Poor Assay Reproducibility (High CV%)

High coefficient of variation (CV%) within replicates or between experiments undermines data confidence.

Systematic Analysis of Variability Sources

A variance components analysis can formally identify the largest sources of error (e.g., between-plate, between-day, between-analyst).[4][5] This statistical approach helps prioritize which experimental parameters to optimize.[4]

Protocol for Improving Precision
  • Standardize Cell Culture:

    • Step 1: Create a master cell bank and a working cell bank.

    • Step 2: Define a strict protocol for cell passage, including seeding densities and splitting ratios.

    • Step 3: Use an automated cell counter to ensure consistent cell numbers for plating.

    • Rationale: Eliminates variability arising from inconsistent cell health, density, and passage number.[9]

  • Optimize Liquid Handling:

    • Step 1: Use a multichannel pipette or an automated liquid handler for all reagent additions.

    • Step 2: Calibrate pipettes regularly.

    • Step 3: Perform a "dry run" with colored dyes to visually check for pipetting accuracy and identify any systematic errors (e.g., edge effects).

    • Rationale: Manual pipetting is a major source of random and systematic error.[7] Automation and calibration are key to reducing this.

  • Control Environmental Factors:

    • Step 1: Record temperature and humidity daily. Ensure incubators are calibrated.

    • Step 2: Standardize all incubation times precisely using timers.

    • Step 3: Allow plates to equilibrate to room temperature for a set period (e.g., 30 minutes) before reading.

    • Rationale: Biological and chemical reaction rates are highly sensitive to temperature.[5] Thermal gradients across a microplate can introduce significant variability.

Visualizing the Path to Reproducibility

Caption: Logical flow for troubleshooting high assay variability.

References

  • Bower, J. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Guan, Y., et al. (2003). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of Microbiological Methods. Available at: [Link]

  • Wojnicz, W., & Avello, M. (2021). Biological variability of the most common biochemical parameters. Diagnostyka Laboratoryjna. Available at: [Link]

  • Technology Networks. (2020). Identify Easily Controlled Sources of Variability in Assays. Available at: [Link]

  • Swain, P.S., et al. (2012). Identifying sources of variation and the flow of information in biochemical networks. PNAS. Available at: [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Available at: [Link]

  • Salvati, M.E., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Biologist. Assay Troubleshooting. Available at: [Link]

  • Mamdouh, I., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available at: [Link]

  • Lindsley, C.W., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay and Drug Development Technologies. Available at: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]

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Technical Support Center: Troubleshooting Low Potency of 5-Chloro-2-(piperidin-4-yloxy)pyridine and its Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers observing lower-than-expected potency or efficacy with 5-Chloro-2-(piperidin-4-yloxy)pyridine or its structural analogs in functional assays. While this compound is a versatile chemical intermediate[1][2], its derivatives have been identified as potent agonists for G-protein-coupled receptor 119 (GPR119)[3][4]. This guide is designed to address common pitfalls in the experimental process, from compound handling to data interpretation, ensuring the integrity and reproducibility of your results.

GPR119 is a Gs-coupled receptor, and its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP)[3][4]. Therefore, functional assays typically involve measuring this downstream second messenger.

Troubleshooting Workflow Overview

When encountering low potency, a systematic approach is crucial. We recommend investigating potential issues in three core areas: the compound itself, the assay system, and the cellular model.

A Start: Low Potency Observed B Phase 1: Compound Validation A->B C Purity & Identity (LC-MS, NMR) Solubility & Stability Stock Concentration B->C Check H Resolved B->H Issue Found & Fixed D Phase 2: Assay System Optimization C->D If Compound OK E Solvent Effects Reagent Quality Assay Controls (Positive/Negative) Incubation Times & Temps D->E Check D->H Issue Found & Fixed F Phase 3: Cellular Model Verification E->F If Assay OK G Cell Health & Viability Passage Number Receptor Expression Level Cell Line Authentication F->G Check F->H Issue Found & Fixed G->H If Cells OK, Re-evaluate Hypothesis cluster_membrane Cell Membrane cluster_cyto Cytoplasm GPR119 GPR119 Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB Activation PKA->CREB Agonist Compound (Agonist) Agonist->GPR119 ATP ATP ATP->AC

Caption: GPR119 Gs-coupled signaling pathway.

  • Assay Sensitivity: Is your detection kit sensitive enough? Luminescence-based assays (e.g., Promega's cAMP-Glo™) or HTRF assays are generally more sensitive than ELISA-based methods. [5][6][7]* Cell Density: The number of cells per well is critical. Too few cells will produce an insufficient signal, while too many can lead to nutrient depletion and artifacts. Optimize cell density for your specific plate format and cell line. [6]* PDE Inhibitor: As mentioned, ensure you are using a broad-spectrum PDE inhibitor like IBMX to prevent cAMP degradation. Test different concentrations to find the optimal balance between signal amplification and potential off-target effects. [8]

Part 3: Cellular Model and Target Expression
Q5: How do I know if the cells I'm using are appropriate for this assay?

A5: The choice of the cellular model is paramount. A compound can't act on a target that isn't there or isn't functional.

  • Target Expression: The most common reason for a lack of response is low or absent receptor expression. You must validate that your chosen cell line endogenously expresses GPR119 or has been successfully transfected to express it.

    • Validation Methods: Use qPCR to check for mRNA transcript levels or Western Blot/FACS to confirm protein expression. A functional validation can be done by testing a potent, known GPR119 agonist. [9][10]* Cell Line Authentication: Ensure your cell line is what you think it is. Misidentification and cross-contamination of cell lines are widespread problems. Use Short Tandem Repeat (STR) profiling to authenticate your cell line.

  • Cell Health: Only use healthy, viable cells in their logarithmic growth phase. [11]Stressed or senescent cells will not respond reliably. [12]

Q6: Does the passage number of my cell line matter?

A6: Yes, critically. Cell lines can change over time in culture. This "genetic drift" can lead to significant alterations in phenotype. [13][14][15]

  • Effects of High Passage: Cells at high passage numbers can exhibit altered growth rates, morphology, and, most importantly, changes in protein expression, including your target receptor. [13][16][17]This can dramatically reduce the response to a stimulus.

  • Best Practices:

    • Create a master cell bank (low passage) and multiple working cell banks.

    • For any given project, use cells within a consistent and narrow passage range (e.g., passages 5-15). [14][16] 3. Thaw a fresh vial from your working cell bank regularly rather than continuously passaging the same culture indefinitely.

    • If you observe a sudden drop in assay performance, one of the first things to check is the passage number.

Appendix: Key Experimental Protocols

Protocol 1: General cAMP Luminescence Assay

This protocol is a general guideline based on the principles of assays like Promega's cAMP-Glo™. [6][7]Always refer to your specific kit manufacturer's instructions.

A. Reagents and Materials

  • Cells expressing GPR119

  • Assay Buffer (e.g., HBSS)

  • PDE Inhibitor (e.g., 500µM IBMX)

  • Test compound and Control Agonist (e.g., Forskolin)

  • cAMP-Glo™ Reagent Kit (or equivalent)

  • Opaque, white 96- or 384-well assay plates

  • Luminometer

B. Step-by-Step Method

  • Cell Plating: Seed cells in white assay plates at a pre-optimized density and culture overnight to allow attachment.

  • Compound Preparation: Prepare serial dilutions of your test compound in DMSO. Then, dilute these into assay buffer containing a PDE inhibitor to make 2X working solutions.

  • Cell Stimulation: Remove culture media from the cells. Add an equal volume of the 2X compound working solutions to the wells. Also include wells for vehicle control and a positive control agonist.

  • Incubation: Incubate the plate at room temperature for an optimized time (e.g., 15-30 minutes) to stimulate cAMP production. [5]5. Cell Lysis & Detection: Add the cAMP detection solution (containing a lysis agent) as per the kit instructions. This releases the intracellular cAMP.

  • Signal Generation: Add the kinase reagent (e.g., Kinase-Glo®) to measure the remaining ATP. The luminescent signal is inversely proportional to the amount of cAMP produced. [5][6]7. Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: [³⁵S]GTPγS Binding Assay (SPA Format)

This assay measures the direct activation of G-proteins, an event upstream of second messenger production. [18][19][20]It is most robust for Gi/o-coupled receptors but can be adapted for Gs. [18] A. Reagents and Materials

  • Cell membranes expressing GPR119

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂)

  • GDP (final concentration ~10 µM)

  • [³⁵S]GTPγS (radioligand)

  • Unlabeled GTPγS (for non-specific binding)

  • Test compound and control agonist

  • Wheat germ agglutinin (WGA)-coated Scintillation Proximity Assay (SPA) beads

  • Microplate scintillation counter

B. Step-by-Step Method

  • Reagent Preparation: Prepare a slurry of SPA beads in assay buffer. Prepare all compounds and reagents in the assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Add assay buffer.

    • Add GDP.

    • Add cell membranes (5-20 µg protein/well).

    • Add the test compound at various concentrations.

    • For non-specific binding control wells, add 10 µM unlabeled GTPγS. [18] * For total binding wells, add buffer.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature. [18]4. Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Add SPA Beads: Add the WGA-coated SPA bead slurry to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking. This allows the radiolabeled, activated G-proteins bound to membranes to come into proximity with the beads, generating a signal. [18]7. Quantification: Count the plate in a microplate scintillation counter. No washing steps are required. [18]

References

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Available from: [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Available from: [Link]

  • Lazar, D. C., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • NeuroProof. (n.d.). Receptor Target Validation. Retrieved from [Link]

  • Al-Hosaini, K., et al. (2011). Developing Chemical Genetic Approaches to Explore G Protein-Coupled Receptor Function: Validation of the Use of a Receptor Activated Solely by Synthetic Ligand (RASSL). Molecular Pharmacology, 80(6), 1043–1055. Available from: [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Jasim, H. A., et al. (2020). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available from: [Link]

  • Jorgensen, M. R., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 8(2), 218–223. Available from: [Link]

  • Tuccinardi, T., et al. (2019). Solvents to Fragments to Drugs: MD Applications in Drug Design. Molecules, 24(9), 1806. Available from: [Link]

  • Precision Antibody. (2024). Role of Functional Assays in Antibody-Based Drug Development. Retrieved from [Link]

  • Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. Retrieved from [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • MDPI. (2024). Synergistic Mechanisms and Comprehensive Functional Evaluation of Bioactive Components from Olive and Chinese Olive. Foods, 13(16), 2459. Available from: [Link]

  • Jahan, N., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1399. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11264329, this compound. Retrieved from [Link]

  • Myler, H., & Nejad, H. (2019). Stability Issues in Bioanalysis. Bioanalysis, 11(23), 2133–2136. Available from: [Link]

  • Charlton, S. J. (2014). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. ResearchGate. Available from: [Link]

  • Kenakin, T. (2017). The Pharmacological Analysis of Drug Activity in Receptor Systems. In A Pharmacology Primer (pp. 21-50). Elsevier. Available from: [Link]

  • ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?. Retrieved from: [Link]

  • Reddit. (2017). Why does passage number matter in cell culture?. Retrieved from: [Link]

  • Charlton, S. J. (2009). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. British Journal of Pharmacology, 158(1), 153–163. Available from: [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from: [Link]

  • Bracaglia, L. G., et al. (2012). The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells. Tissue Engineering Part C: Methods, 18(9), 651–659. Available from: [Link]

  • Kumar, A., et al. (2024). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. Scientific Reports, 14, 18671. Available from: [Link]

  • Bhardwaj, R. K., et al. (2023). Establishing a functional activation assay for the prostacyclin receptor. News-Medical.Net. Retrieved from [Link]

  • Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311–322. Available from: [Link]

  • Bodor, N., & Buchwald, P. (2020). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology, 11, 583522. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from: [Link]

Sources

Strategies to reduce off-target effects of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for "5-Chloro-2-(piperidin-4-yloxy)pyridine" with a focus on reducing off-target effects.

On-Target and Off-Target Context

For the purpose of this guide, we will consider the following context based on available research on analogous structures:

  • Primary Target (On-Target): Agonism of G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin release and promoting the secretion of incretin GLP-1.[1][2]

  • Hypothesized Off-Target Effect: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This is a common and critical off-target effect in drug discovery, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[3][4]

This technical support center is designed to help researchers identify, understand, and mitigate this potential hERG liability while optimizing for on-target GPR119 activity.

A Guide for Senior Application Scientists

Welcome to the technical support center for this compound and its analogs. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, with a focus on strategies to reduce off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based compounds?

A1: The this compound scaffold is a key component of potent G-protein-coupled receptor 119 (GPR119) agonists.[5] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Agonism of this receptor has a dual effect: it stimulates glucose-dependent insulin release directly from the pancreas and promotes the secretion of glucagon-like peptide 1 (GLP-1) from the gastrointestinal tract.[1][2] Both actions help to lower plasma glucose levels, making GPR119 an attractive target for type 2 diabetes.

Q2: What are the potential off-target effects, and why are they a concern?

A2: A significant potential off-target effect for many small molecules, including those with structures related to this compound, is the inhibition of the hERG potassium channel.[3][4] The hERG channel is crucial for cardiac repolarization.[3] Inhibition of this channel can delay this process, leading to a prolongation of the QT interval on an electrocardiogram. This can increase the risk of a life-threatening ventricular arrhythmia called Torsade de Pointes (TdP).[4] Due to this safety risk, early assessment of hERG liability is a critical step in drug development.

Q3: My in vitro GPR119 agonist assay shows high potency, but I'm observing unexpected cytotoxicity in my cell line. What could be the cause?

A3: Unexpected cytotoxicity, even with high on-target potency, is often a red flag for off-target effects.[6][7][8] While hERG inhibition is a primary concern for cardiotoxicity, it may not manifest as general cytotoxicity in non-cardiac cell lines. The observed cell death could be due to interactions with other unintended targets that regulate cell viability or apoptosis. It is also possible that at higher concentrations, the compound's physicochemical properties (e.g., poor solubility leading to aggregation) are causing non-specific toxicity.

Q4: How can I begin to experimentally distinguish between on-target GPR119 agonism and off-target hERG inhibition?

A4: The first step is to perform specific assays for each target. You will need to determine the concentration-response curves for both the on-target and off-target effects to establish a therapeutic window.

  • For GPR119 agonism: A functional assay measuring cAMP accumulation or a reporter gene assay in a cell line expressing GPR119 would be appropriate.

  • For hERG inhibition: An automated patch-clamp electrophysiology assay is the gold standard for directly measuring hERG channel currents.[4][9] Alternatively, a high-throughput thallium flux assay can be used for initial screening.[3][10]

By comparing the EC50 (for GPR119 agonism) and the IC50 (for hERG inhibition), you can quantify the selectivity of your compound. A larger ratio of hERG IC50 to GPR119 EC50 is desirable.

Troubleshooting Guide

Problem: High variability in hERG inhibition data between experimental runs.

Potential Cause Troubleshooting Steps
Compound Instability or Precipitation 1. Verify Solubility: Determine the maximum soluble concentration of your compound in the assay buffer. Visually inspect for precipitation at the tested concentrations. 2. Use Fresh Dilutions: Prepare fresh serial dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Health and Passage Number 1. Monitor Cell Health: Ensure the HEK293 or CHO cells stably expressing the hERG channel are healthy and in the logarithmic growth phase. 2. Limit Passage Number: Use cells within a validated passage number range, as channel expression levels can change over time.
Inconsistent Voltage Protocol 1. Standardize Protocol: Ensure the voltage protocol used in your automated patch-clamp system is consistent across all experiments.[9] 2. Use Control Compounds: Include a known hERG inhibitor (e.g., E-4031) as a positive control in every run to ensure the assay is performing as expected.[9]

Problem: The compound shows good in vitro selectivity (GPR119 vs. hERG), but in vivo studies show cardiotoxic effects.

Potential Cause Troubleshooting Steps
Pharmacokinetics (PK) 1. Metabolite Profiling: The parent compound may be safe, but a metabolite could be a potent hERG inhibitor. Perform in vitro metabolism studies (e.g., using liver microsomes) and test the major metabolites for hERG activity. 2. Assess Drug Exposure: High plasma concentrations (Cmax) of the drug in vivo could exceed the hERG IC50, even with a good in vitro selectivity index. Relate the in vivo toxic findings to the measured plasma concentrations.
Off-Target Effects Beyond hERG 1. Broader Profiling: The observed cardiotoxicity may not be hERG-related. Consider screening the compound against a broader panel of cardiac ion channels (e.g., sodium, calcium channels). 2. Functional Assessment: In isolated cardiomyocytes, assess the compound's effect on action potential duration. This can provide a more integrated view of its cardiac effects.

Visualizing On-Target vs. Off-Target Mechanisms

cluster_0 On-Target Pathway (GPR119 Agonism) cluster_1 Off-Target Pathway (hERG Inhibition) Compound 5-Chloro-2- (piperidin-4-yloxy)pyridine GPR119 GPR119 Receptor (Pancreatic β-cell) Compound->GPR119 Binds To AC Adenylate Cyclase GPR119->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Compound_off 5-Chloro-2- (piperidin-4-yloxy)pyridine hERG hERG K+ Channel (Cardiomyocyte) Compound_off->hERG Blocks K_efflux ↓ K+ Efflux hERG->K_efflux Repolarization Delayed Repolarization K_efflux->Repolarization APD ↑ Action Potential Duration Repolarization->APD Arrhythmia Risk of Arrhythmia APD->Arrhythmia

Caption: On-target GPR119 agonism vs. off-target hERG channel inhibition.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GPR119 Affinity

This protocol determines the binding affinity (Ki) of your test compound for the GPR119 receptor by measuring its ability to displace a known radiolabeled ligand.[11][12]

Materials:

  • Cell membranes from a cell line stably expressing human GPR119.

  • Radioligand (e.g., [3H]-labeled GPR119 agonist).

  • Test compound (this compound analog).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of your unlabeled test compound in assay buffer. Prepare the radioligand and GPR119 membrane suspension at their optimal concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of GPR119 membranes.

    • 50 µL of the test compound dilution (or buffer for total binding).

    • 50 µL of the radioligand solution.

    • For non-specific binding wells, use a high concentration of a known unlabeled GPR119 ligand instead of the test compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[11][13]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition

This protocol directly measures the effect of your compound on hERG channel currents using an automated electrophysiology system (e.g., QPatch).[4][9]

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Extracellular and intracellular solutions appropriate for potassium channel recording.

  • Test compound.

  • Positive control (e.g., E-4031).

  • Automated patch-clamp system and corresponding consumables (e.g., QPlates).

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the optimal density for the patch-clamp system.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system will automatically trap cells and form gigohm seals. Only cells meeting quality control criteria (e.g., seal resistance > 100 MΩ) are used.[9]

  • Baseline Recording: Record baseline hERG currents using a standard voltage-clamp protocol designed to elicit the characteristic hERG tail current.

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) for a set period, followed by increasing concentrations of the test compound. Allow 3-5 minutes of exposure for each concentration to reach steady-state block.

  • Data Acquisition: Continuously record the hERG tail current during compound application.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a logistic equation to determine the IC50 value.

Logical Workflow for Mitigating Off-Target Effects

start Start: New Compound Synthesized gpr119_assay Primary Screen: GPR119 Functional Assay start->gpr119_assay is_active Active at GPR119? gpr119_assay->is_active herg_assay Secondary Screen: hERG Inhibition Assay is_active->herg_assay Yes stop Stop or Redesign: Low Potency is_active->stop No selectivity Calculate Selectivity Index (hERG IC50 / GPR119 EC50) herg_assay->selectivity is_selective Index > 100x? selectivity->is_selective sar Initiate SAR Campaign: Modify Scaffold to Reduce hERG Affinity is_selective->sar No optimize Lead Optimization: In Vivo Toxicology & Efficacy is_selective->optimize Yes retest Re-test Analogs in Primary & Secondary Screens sar->retest retest->is_active stop2 Stop or Redesign: Poor Selectivity

Caption: Workflow for identifying and mitigating hERG off-target effects.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available from: [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
  • BenchChem. Basic principles of competitive binding assays.
  • Wacker, D. A., Wang, Y., Broekema, M., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay.
  • Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2571, 29-37. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays.
  • Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Cyprotex. hERG Safety.
  • Creative Bioarray. hERG Safety Assay.
  • Wacker, D. A., Wang, Y., Broekema, M., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Available from: [Link]

  • BenchChem. This compound.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Chloro-2-(piperidin-4-yloxy)pyridine is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a range of therapeutic agents, including metalloproteinase inhibitors and G-protein-coupled receptor 119 (GPR119) agonists for type 2 diabetes.[1] The purity of this intermediate is paramount; trace impurities, whether from starting materials, by-products, or degradation, can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Therefore, a robust, validated analytical method to determine the purity of this compound is not merely a quality control measure but a foundational requirement for regulatory compliance and successful drug development. This guide provides an in-depth exploration of the gold-standard High-Performance Liquid Chromatography (HPLC) method for this purpose. It further compares this workhorse technique with Ultra-Performance Liquid Chromatography (UPLC), offering data-driven insights to help researchers select the optimal analytical strategy for their needs.

Part 1: The Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its robustness, versatility, and ability to separate a wide array of compounds.[2] For a molecule like this compound, which possesses both a hydrophobic chloropyridine moiety and a basic piperidine ring, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Causality-Driven Method Development

A successful analytical method is not a random collection of parameters but a series of deliberate choices grounded in the physicochemical properties of the analyte.

  • Column Selection: The initial choice is a C18 (octadecyl) column, a highly versatile stationary phase that provides excellent retention for moderately polar to non-polar compounds. The interaction between the non-polar C18 chains and the hydrophobic chloropyridine ring is the primary retention mechanism.

  • Mobile Phase Optimization: This is the most critical aspect of method development.

    • pH Control: The piperidine and pyridine nitrogens in the molecule are basic (pKa of pyridine is ~5.2).[3] At a neutral pH, these nitrogens can exist in both protonated (charged) and unprotonated (neutral) forms, leading to poor peak shape (tailing). By incorporating a buffer into the mobile phase and maintaining a low pH (e.g., pH 2.0-3.0 with phosphate or formate buffer), we ensure both nitrogens are fully protonated. This single, stable ionic species interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase. Its lower viscosity results in lower backpressure, and it often provides different selectivity for separating closely related impurities.

    • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is typically employed. This ensures that any more hydrophobic impurities are eluted from the column in a reasonable time frame while providing excellent resolution for impurities that elute close to the main analyte peak.

  • Detector Selection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of approximately 239 nm allows for sensitive detection of the main compound and its potential impurities.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of a typical HPLC purity analysis from sample receipt to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Batch StdPrep Prepare Reference Standard Solution Sample->StdPrep SamplePrep Prepare Sample Solution Sample->SamplePrep SST Perform System Suitability Test (SST) StdPrep->SST Inject Inject Blank, Standard, & Sample Solutions SamplePrep->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->SST SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: Standard workflow for HPLC purity analysis.

Protocol: Stability-Indicating HPLC Method

This protocol is designed to be "stability-indicating," meaning it can separate the intact drug from its potential degradation products. This is a requirement for methods used in stability studies, as mandated by regulatory bodies.[4][5]

1. Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 239 nm
Injection Volume 10 µL

| Diluent | 50:50 Acetonitrile:Water |

2. Standard Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with the diluent.

3. Sample Preparation (0.5 mg/mL):

  • Prepare the sample solution in the same manner as the standard solution.

4. System Suitability: Before sample analysis, perform injections of the standard solution to verify system performance. As per USP <621>, typical parameters include:[6][7]

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Precision (%RSD): ≤ 2.0% for 5 replicate injections

5. Trustworthiness through Forced Degradation: To validate the method as stability-indicating, forced degradation studies are essential.[4][8][9] This involves intentionally stressing the sample to produce degradation products and proving the method can separate them from the main peak.

  • Acid/Base Hydrolysis: Expose the sample to 0.1 N HCl and 0.1 N NaOH.

  • Oxidation: Treat the sample with 3% hydrogen peroxide.

  • Thermal Stress: Heat the solid sample in an oven (e.g., 80°C).

  • Photolytic Stress: Expose the sample solution to UV light. The method's ability to resolve the parent peak from all generated degradation peaks confirms its specificity, a key validation parameter under ICH Q2(R1) guidelines.[10][11]

Part 2: Comparative Guide: HPLC vs. UPLC

While HPLC is the established standard, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, particularly for high-throughput environments.[12][13] UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (< 2 µm) and systems capable of handling much higher backpressures (up to 15,000 psi).[14][15]

Logic for Method Selection

The choice between HPLC and UPLC often depends on the specific goals of the analysis—whether it's for routine QC, high-throughput screening, or in-depth impurity profiling.

Method_Selection cluster_criteria Decision Criteria cluster_method Recommended Method Start Purity Analysis Required? Throughput High Throughput Needed? Start->Throughput Sensitivity Trace-Level Impurity Quantification? Throughput->Sensitivity Yes Existing Existing Validated Method? Throughput->Existing No UPLC UPLC Sensitivity->UPLC Yes Sensitivity->UPLC No HPLC HPLC Existing->HPLC Yes Transfer Method Transfer (HPLC to UPLC) Existing->Transfer No, but can be modernized Transfer->UPLC

Caption: Decision logic for selecting between HPLC and UPLC.

Head-to-Head Performance Comparison

The primary advantages of UPLC stem directly from its use of sub-2 µm particles, which dramatically improves chromatographic efficiency.[14]

ParameterHPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage & Rationale
Analysis Time ~35 minutes~5-10 minutesUPLC: Faster analysis increases laboratory throughput and delivers results more quickly.[12][13]
Resolution GoodExcellentUPLC: Narrower peaks provide better separation between the main component and closely eluting impurities.[14]
Sensitivity StandardHighUPLC: Taller, narrower peaks result in a better signal-to-noise ratio, improving the Limits of Detection (LOD) and Quantitation (LOQ).[12]
Solvent Consumption HighLow (~80-90% reduction)UPLC: Shorter run times and lower flow rates significantly reduce solvent purchase and disposal costs, making it a greener technology.[12][13]
System Pressure 500 - 6,000 psiUp to 15,000 psiHPLC: Operates on a wider range of standard equipment. UPLC requires specialized instrumentation capable of handling high pressures.[15]
Method Robustness Very HighHighHPLC: Methods are often considered more robust and less susceptible to minor variations, making them reliable workhorses in QC labs.

Conclusion and Recommendations

For the purity analysis of this compound, a well-developed and validated RP-HPLC method remains the industry's gold standard. Its robustness, reliability, and the widespread availability of compatible instrumentation make it the ideal choice for routine quality control and release testing, where adherence to established pharmacopeial standards like USP <621> is crucial.[6][7]

UPLC represents a significant technological advancement and should be the method of choice for applications where speed and sensitivity are paramount . In research and development, process optimization, and high-throughput screening environments, the benefits of reduced run times and lower solvent consumption provide a compelling return on investment, despite the higher initial cost of the instrumentation.[12][13]

Ultimately, the choice is context-dependent. A laboratory equipped with both technologies can leverage HPLC for its established robustness in late-stage QC and UPLC for its speed and efficiency in early-stage development, ensuring the right tool is used for every stage of the pharmaceutical lifecycle.

References

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  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.
  • n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
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Comparative Analysis of GPR119 Agonist Development Strategies: A Tale of a Clinical Candidate and a Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The G-protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2] The pursuit of potent and selective GPR119 agonists has led to diverse chemical strategies. This guide provides a comparative analysis of two key entities in this field: GSK-1292263 , a well-characterized clinical candidate, and 5-Chloro-2-(piperidin-4-yloxy)pyridine , a versatile synthetic intermediate that serves as a core scaffold for a different class of GPR119 agonists.[3][4] Rather than a direct performance comparison, this document contrasts the specific, highly optimized properties of a late-stage compound with the potential and synthetic utility of a foundational chemical building block, offering researchers insights into distinct approaches in modern drug discovery.

Introduction: Two Paths to a Common Target

GPR119 is a Class A GPCR predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. Its activation leads to elevated intracellular cyclic adenosine monophosphate (cAMP) levels, initiating a signaling cascade that results in two desired therapeutic outcomes:

  • Direct stimulation of glucose-dependent insulin secretion from the pancreas.[2]

  • Indirect stimulation via the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) from the gut.[3]

This dual mechanism makes GPR119 an attractive target for T2DM therapies.[1] This guide examines two molecules that represent different stages and philosophies in the development of GPR119 agonists.

  • GSK-1292263 is a potent, selective, and orally available GPR119 agonist that has undergone Phase II clinical trials.[1][3][5] It represents a highly optimized chemical entity designed to elicit a specific pharmacological response.

  • This compound is a chemical intermediate.[4][6] While not a therapeutic agent itself, its piperidinyloxy-pyridine core is a validated scaffold for potent GPR119 agonists, including the clinical candidate BMS-903452.[2][4] It represents a foundational structure from which numerous analogs can be synthesized and optimized.

Physicochemical Properties: A Tale of Complexity

The structural differences between a final drug candidate and a starting scaffold are immediately apparent. GSK-1292263 is a larger, more complex molecule, a result of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

PropertyThis compoundGSK-1292263
Structure Chemical structure of this compoundChemical structure of GSK-1292263
Molecular Formula C₁₀H₁₃ClN₂O[6]C₂₃H₂₈N₄O₄S[7]
Molecular Weight 212.67 g/mol [6]456.56 g/mol [7]
Primary Role Synthetic Intermediate / Scaffold[4]GPR119 Agonist (Clinical Candidate)[3][8]
Solubility Not publicly detailedInsoluble in Water and Ethanol; Soluble in DMSO (≥ 20 mg/mL)[3][7]
CAS Number 260441-44-9[6]1032823-75-8[7]

Pharmacological Profile: From Potential to Potency

A direct comparison of pharmacological activity is invalid, as the pyridine intermediate lacks the necessary functional groups for potent receptor agonism. However, we can compare the activity of GSK-1292263 with that of compounds derived from the pyridine scaffold to understand the relative merits of each chemical series.

ParameterGSK-1292263Representative Scaffold Analog (BMS-903452)
Target GPR119[8]GPR119[2]
Mechanism of Action Potent Agonist[7]Potent Agonist[2]
In Vitro Potency (hGPR119) pEC₅₀ = 6.9[7]EC₅₀ = 3 nM[2]
In Vivo Effect Increases GLP-1, GIP, and PYY; enhances insulin secretion and improves glucose tolerance in rats.[3][5]Stimulates GLP-1 secretion and lowers glucose excursion in mouse oral glucose tolerance tests.[2]
Clinical Development Advanced to Phase II clinical trials.[1]Advanced as a clinical candidate.[2]

Causality Behind Experimental Choices: The use of both human (hGPR119) and rat orthologs in potency testing is critical in early development to ensure the compound is active in the preclinical species used for in vivo efficacy and safety models.[7] The pEC₅₀ (negative log of the half-maximal effective concentration) is a standard measure of agonist potency in functional assays like cAMP accumulation.

Strategic Application in Drug Discovery

The two molecules exemplify different, yet complementary, stages of a drug discovery program.

The Role of the Scaffold: this compound

This compound is a valuable starting point. Its structure contains two key reactive handles:

  • The secondary amine on the piperidine ring allows for the straightforward introduction of various substituents (e.g., amides, sulfonamides, or heterocycles) to explore the "right-hand side" of the molecule for GPR119 binding.

  • The chloro-substituted pyridine offers a site for reactions like nucleophilic aromatic substitution, enabling modification of the core itself.[4]

The primary value of this scaffold lies in its proven ability to be elaborated into highly potent GPR119 agonists, providing a reliable foundation for library synthesis and structure-activity relationship (SAR) studies.[2]

G cluster_0 Synthetic Elaboration of Scaffold A This compound (Core Scaffold) B Step 1: N-Arylation (e.g., with 5-chloro-2-iodopyrimidine) A->B Introduce 'right-hand' pharmacophore C Step 2: Core Modification (e.g., Suzuki coupling at Chloro-position) B->C Introduce 'left-hand' pharmacophore D Final GPR119 Agonist (e.g., BMS-903452) C->D Final Product

Caption: Synthetic strategy from a core scaffold to a final agonist.

The Role of the Clinical Candidate: GSK-1292263

GSK-1292263 is the product of an extensive optimization campaign. It serves as a benchmark tool for researchers for several reasons:

  • A Standard for Efficacy: Its well-documented in vitro and in vivo activity provides a high-quality positive control for validating new assays.[3][5]

  • A Probe for Biology: As a selective agonist, it can be used to investigate the physiological roles of GPR119 in various biological systems.

  • A Reference for PK/PD: Its published pharmacokinetic and pharmacodynamic data can inform the design of new compounds with improved properties.[5]

G GSK GSK-1292263 (GPR119 Agonist) GPR119 GPR119 Receptor (Pancreatic β-cell / Enteroendocrine L-cell) GSK->GPR119 Binds & Activates Gs Gαs Activation GPR119->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA / EPAC2 cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin GLP1 GLP-1 / GIP Secretion PKA->GLP1

Caption: Simplified GPR119 signaling pathway activated by an agonist.

Head-to-Head Experimental Protocol: Assessing GPR119 Agonist Potency

To compare a new compound synthesized from the pyridine scaffold against the benchmark GSK-1292263, a functional assay measuring cAMP production is essential.

Objective: To determine the potency (EC₅₀) of a test compound by quantifying cAMP accumulation in a cell line stably expressing human GPR119 (hGPR119).

Materials:

  • HEK293 cells stably expressing hGPR119.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: GSK-1292263 (positive control) and new analog (e.g., derived from the pyridine scaffold), dissolved in 100% DMSO.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or similar immunoassay).

  • 384-well white assay plates.

Methodology:

  • Cell Preparation: Culture hGPR119-HEK293 cells to ~80-90% confluency. On the day of the assay, harvest cells gently and resuspend in Assay Buffer to a density of 2,500 cells per 5 µL.

  • Compound Plating:

    • Prepare 11-point, 3-fold serial dilutions of the test compounds and GSK-1292263 in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plate. Final DMSO concentration should be ≤0.5%.

    • Include DMSO-only wells as a vehicle control (basal response) and a high-concentration forskolin well (a direct adenylate cyclase activator) as a positive control for maximum signal.

  • Cell Addition: Dispense 5 µL of the cell suspension into each well of the compound-containing plate.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 30 minutes.

    • Causality: This incubation period is typically sufficient for receptor binding, G-protein activation, and cAMP production to reach a detectable equilibrium.

  • cAMP Detection: Add 10 µL of the cAMP detection reagents (as per the kit manufacturer's instructions) to each well. This typically involves a competitive immunoassay between cellular cAMP and a labeled cAMP tracer.

  • Final Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 0% activity and the response from a maximally effective concentration of a reference agonist as 100% activity.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Discussion & Synthesis

This guide illustrates two critical aspects of drug discovery. This compound represents the starting point: a validated scaffold whose value is measured by its synthetic tractability and the potential of the analogs it can generate.[4] Its utility is in enabling the exploration of chemical space around a known pharmacophore.

In contrast, GSK-1292263 represents the culmination of that process.[3] It is a highly refined molecular tool and potential therapeutic, whose value is measured by its specific biological activity, selectivity, and clinical performance.[3][9] While GSK-1292263 ultimately did not proceed past Phase II for T2DM, its profound effects on gut hormones like PYY demonstrate its utility as a probe and the complex biology of the GPR119 target.[9]

For researchers, the choice is not "which compound is better," but "what is the research goal?"

  • To discover novel GPR119 agonists with different properties, one would start with a scaffold like this compound.

  • To validate an assay or study the biological consequences of GPR119 activation, one would use a well-characterized tool compound like GSK-1292263.

Both are essential components in the ecosystem of pharmaceutical research and development.

References

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Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-(piperidin-4-yloxy)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Its inherent structural rigidity, coupled with the versatile chemical handles it presents, has allowed for its incorporation into a wide array of therapeutic agents targeting diverse biological systems.[1][2] Analogs derived from this core have demonstrated activities ranging from potent G-protein-coupled receptor (GPCR) modulation to kinase inhibition, making a systematic understanding of their structure-activity relationships (SAR) crucial for drug development professionals.[3][4][5]

This guide provides a comparative analysis of the SAR of this compound analogs, drawing upon key examples from the literature. We will dissect the core scaffold into its constituent parts, analyze how modifications in each region impact biological activity, and provide standardized protocols for evaluating such compounds. Our focus is not merely on what modifications work, but on the underlying chemical and pharmacological rationale, thereby providing a predictive framework for future design efforts.

Core Scaffold Analysis and Key Modification Points

The therapeutic versatility of this scaffold stems from its three primary regions for chemical modification. Understanding the role of each is fundamental to rational drug design.

  • Region A: The Pyridine Ring: The 5-chloro substituent is a common starting point. Modifications here, such as changing the halogen or introducing other small electron-withdrawing or -donating groups, can profoundly affect electronic properties, target engagement, and metabolic stability. Furthermore, the pyridine nitrogen itself is a key hydrogen bond acceptor.

  • Region B: The Ether Linkage: The piperidin-4-yloxy linker provides a specific spatial orientation between the pyridine and piperidine rings. SAR studies on related scaffolds have shown this ether linkage to be critical for inhibitory activity in various contexts.[6][7][8]

  • Region C: The Piperidine Ring: The secondary amine of the piperidine ring is the most common site for diversification. Acylation, alkylation, or arylation at this position allows for the exploration of vast chemical space, enabling optimization of potency, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_scaffold This compound Core cluster_regions scaffold scaffold A Region A (Pyridine Ring) A->scaffold B Region B (Ether Linkage) B->scaffold C Region C (Piperidine N) C->scaffold

Caption: Core scaffold and key regions for SAR exploration.

Case Study 1: GPR119 Agonists for Type 2 Diabetes

G-protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes, as its activation stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones like GLP-1.[4] A series of pyridone analogs built upon our core scaffold led to the discovery of the clinical candidate BMS-903452.[3][4] The SAR campaign provides excellent insights into optimizing activity through modifications at Region C.

The initial lead compound incorporated a simple pyrimidine on the piperidine nitrogen. The key challenge was to enhance potency while maintaining good metabolic stability. The data below compares analogs with different substituents on the pyrimidine ring attached to the piperidine nitrogen.

Table 1: SAR of Piperidine (Region C) Modifications on GPR119 Agonist Potency

Compound IDModification at Piperidine N (Region C)Human GPR119 EC50 (nM)
29 4-Methylpyrimidine18
37 4-Trifluoromethylpyrimidine1
40 4-Chloropyrimidine2
42 (BMS-903452) 5-Chloropyrimidine13
Data synthesized from J. Med. Chem. 2014, 57, 21, 9374–9388.[3]

Analysis and Causality:

  • Electronic Effects: The initial 4-methylpyrimidine analog (29 ) showed moderate potency. The strategic decision to replace the electron-donating methyl group with a strongly electron-withdrawing trifluoromethyl group (37 ) resulted in an 18-fold increase in potency. This suggests that reducing the electron density of the pyrimidine ring is favorable for receptor binding.

  • Balancing Potency and Pharmacokinetics: While the 4-trifluoromethyl analog (37 ) was highly potent, it exhibited an excessively long half-life in preclinical species, raising concerns about potential for accumulation and toxicity in humans.[3] The researchers then explored halogen substituents. The 4-chloropyrimidine (40 ) maintained excellent potency with an improved metabolic profile. The 5-chloropyrimidine analog (42 , BMS-903452) was ultimately selected as the clinical candidate, offering the best overall balance of potent GPR119 agonism and favorable drug-like properties.[3][4] This exemplifies a critical principle in drug development: optimizing for a single parameter (potency) is insufficient; a holistic approach balancing efficacy and safety is paramount.

Case Study 2: Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer

The same core scaffold is present in a distinct therapeutic class: ALK inhibitors for non-small cell lung cancer. The clinical candidate LDK378 (Ceritinib) features a 2,4-diaminopyrimidine core, where the 5-chloro-N2-(...phenyl) portion bears a strong resemblance to our scaffold of interest. The SAR study highlights crucial interactions driven by modifications at both Region A (the chloro-substituent) and Region C (the piperidine).[5]

Table 2: SAR of Pyrimidine (Region A) and Piperidine (Region C) Modifications on ALK Inhibition

Compound IDR⁵ (Region A Analog)R¹ (Region C Analog)ALK IC50 (nM)
15a HBoc14
15b (LDK378) ClH (as HCl salt)< 3
15c MeH (as HCl salt)12
Data synthesized from J. Med. Chem. 2013, 56, 14, 5675-90.[5]

Analysis and Causality:

  • Region A - The "Chloro" is Key: Replacing the 5-chloro group with hydrogen (15a , with a Boc-protected piperidine) or a methyl group (15c ) leads to a significant loss of potency compared to the chlorinated analog (15b ). The chloro-substituent is critical for anchoring the molecule within the ATP-binding pocket of the ALK enzyme, likely through favorable hydrophobic and electronic interactions.

  • Region C - The Unsubstituted Amine: The piperidine N-H in the final compound (15b , LDK378) is crucial for activity. It acts as a key hydrogen bond donor, interacting with the kinase hinge region. The Boc-protected precursor (15a ) is significantly less active, demonstrating that a free, basic nitrogen at this position is a pharmacophoric requirement for this target class. This contrasts directly with the GPR119 agonists, where this nitrogen serves as an attachment point for large heterocyclic groups. This highlights how the same scaffold can be adapted for entirely different target topographies by altering the functional role of the piperidine nitrogen.

Experimental Protocols & Validation

To ensure the trustworthiness of SAR data, standardized and robust biological assays are essential. Below is a representative protocol for a primary functional screen to identify GPR119 agonists.

Protocol: cAMP Accumulation Assay for GPR119 Agonist Identification

  • Cell Culture: Maintain HEK293 cells stably expressing the human GPR119 receptor in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of test compounds in DMSO. Typically, an 11-point, 1:3 dilution series starting from 10 mM is used. Further dilute these plates in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Assay Execution:

    • Aspirate the culture medium from the cell plates.

    • Add 20 µL of the diluted compound solutions to the respective wells.

    • Incubate the plates at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE® Ultra cAMP kit, following the manufacturer's instructions.

    • Read the plates on a compatible plate reader (e.g., PHERAstar or EnVision).

  • Data Analysis:

    • Convert the fluorescence ratios to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is achieved). This self-validating system ensures that potency values are derived from a full dose-response curve.

Assay_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation start Compound Library (Analogs) primary_assay Primary Screen (e.g., cAMP Assay) Determine EC50 start->primary_assay Test Analogs selectivity Selectivity Panel (Assay vs. related targets) Determine Specificity primary_assay->selectivity Active Hits adme In Vitro ADME (Metabolic Stability, Permeability) Assess Drug-like Properties selectivity->adme Selective Hits pk_study Pharmacokinetics (Rodent Model) Determine Exposure adme->pk_study Lead Candidates efficacy Efficacy Study (Disease Model) Confirm In Vivo Activity pk_study->efficacy Candidates with Good Exposure final Clinical Trials efficacy->final Preclinical Candidate

Caption: A typical drug discovery workflow for analog evaluation.

Conclusion

The this compound scaffold is a remarkably versatile platform for drug discovery. Our comparative analysis demonstrates that its biological activity can be finely tuned through systematic modifications at three key positions.

  • The piperidine nitrogen (Region C) is the primary point of diversification. It can be functionalized with large aromatic systems to optimize potency for targets like GPR119 or left as a simple secondary amine to serve as a critical hydrogen bond donor for targets like ALK.

  • The 5-chloro group on the pyridine ring (Region A) is not merely a placeholder. As seen in the ALK inhibitor case, it can be an indispensable element for high-affinity binding.

  • The ether linkage (Region B) provides a structurally constrained vector that is often essential for maintaining the correct orientation of the terminal moieties.

The successful development of clinical candidates for disparate diseases based on this common core underscores the power of understanding detailed structure-activity relationships. By applying the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complex chemical space surrounding this privileged scaffold to develop the next generation of targeted therapeutics.

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Comparison Guide: Correlating In Vitro Potency and In Vivo Efficacy of 5-Chloro-2-(piperidin-4-yloxy)pyridine as a GPR119 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of 5-Chloro-2-(piperidin-4-yloxy)pyridine, a versatile heterocyclic intermediate[1], and its derivatives. We will explore the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC), a cornerstone of modern drug development that bridges the gap between laboratory findings and clinical outcomes.[2] The U.S. Food and Drug Administration (FDA) defines an IVIVC as a "predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response."[3][4] Establishing such a correlation is paramount for optimizing formulations, reducing the need for extensive human bioequivalence studies, and accelerating the delivery of novel therapeutics to patients.[3][5][6]

For the purpose of this guide, we will treat This compound as a core scaffold for our lead compound, hereafter designated "Cpd-A" . Based on patent literature and the activity of close structural analogs like BMS-903452, which have been investigated as clinical candidates for type 2 diabetes, we hypothesize that Cpd-A functions as an agonist for G-protein-coupled receptor 119 (GPR119).[1][7] GPR119 agonists are of significant interest due to their dual mechanism of action: directly stimulating glucose-dependent insulin release from pancreatic beta cells and promoting the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) from the gastrointestinal tract.[7]

Our objective is to outline the essential experiments required to characterize Cpd-A and to compare its performance against a benchmark compound, "Cpd-B" , a structural analog with known properties representative of a late-stage discovery molecule.

Part 1: In Vitro Characterization - From Target Engagement to Metabolic Fate

The initial phase of characterization aims to quantify a compound's activity at its molecular target and to assess its metabolic stability. These in vitro parameters are foundational for predicting in vivo behavior.

Expertise & Rationale: Experimental Choices
  • Functional Agonism Assay (cAMP Hunter): We select a cell-based cyclic AMP (cAMP) assay because GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cAMP. Measuring this downstream messenger provides a direct, quantifiable readout of functional receptor activation.

  • Metabolic Stability Assay (Human Liver Microsomes): Poor metabolic stability is a primary cause of failure for drug candidates. The pyridine ring, while often improving pharmacokinetic properties[8], can also be a site of metabolism. An early assessment of stability using human liver microsomes—which contain a rich complement of drug-metabolizing cytochrome P450 enzymes—is crucial for predicting a compound's half-life in vivo.[7]

Experimental Protocol 1: GPR119 Functional Agonism Assay

Methodology:

  • Cell Culture: A stable cell line (e.g., CHO-K1 or HEK293) engineered to overexpress human GPR119 is cultured to ~80% confluency.

  • Assay Preparation: Cells are harvested and seeded into 384-well assay plates at a density of 10,000 cells/well and incubated overnight.

  • Compound Preparation: Cpd-A and Cpd-B are serially diluted in DMSO to create a 10-point concentration gradient, typically from 10 µM to 0.1 nM.

  • Cell Treatment: The compound dilutions are added to the cells and incubated for 30 minutes at 37°C to stimulate cAMP production.

  • Detection: The assay is completed using a competitive immunoassay kit (e.g., DiscoverX cAMP Hunter™). Lysis buffer and detection reagents, including an antibody to cAMP and an enzyme-donor/acceptor pair, are added. The signal is read on a plate reader capable of detecting luminescence or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The signal is inversely proportional to the cAMP concentration. Data are normalized to a positive control (a known GPR119 agonist) and a vehicle control (DMSO). The half-maximal effective concentration (EC₅₀) is calculated using a four-parameter logistic curve fit.

Experimental Protocol 2: Human Liver Microsome (HLM) Stability Assay

Methodology:

  • Reaction Mixture: A master mix is prepared in a 96-well plate containing human liver microsomes (0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system and the test compound (Cpd-A or Cpd-B) at a final concentration of 1 µM. The plate is incubated at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Comparative In Vitro Data Summary
ParameterCpd-A (Hypothetical)Cpd-B (Benchmark)Justification
GPR119 EC₅₀ (nM) 25 nM10 nMMeasures potency. A lower value is better. Cpd-B is more potent.
Maximal Response (% of Control) 95%100%Measures efficacy. Both are full agonists.
HLM Half-Life (t½, min) 45 min20 minPredicts metabolic clearance. A longer half-life is generally preferred. Cpd-A shows superior metabolic stability.[7]

Part 2: In Vivo Evaluation - From Pharmacokinetics to Efficacy

The goal of in vivo studies is to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and whether it produces the desired therapeutic effect in a living organism.

Expertise & Rationale: Experimental Choices
  • Mouse Pharmacokinetics (PK): The mouse is a standard preclinical species. An oral PK study is essential to determine if the compound can be absorbed from the gut and achieve sufficient concentration in the bloodstream to engage the target. Key parameters like Cmax (peak concentration), AUC (total exposure), and oral bioavailability are measured.[7]

  • Oral Glucose Tolerance Test (OGTT): This is the gold-standard efficacy model for GPR119 agonists. It mimics the post-meal glucose surge in humans and directly assesses the ability of a compound to improve glucose disposal under a glucose challenge, which is the desired therapeutic outcome.[7]

Experimental Protocol 3: Mouse Pharmacokinetic (PK) Study

Methodology:

  • Animals: Male C57BL/6 mice are used and fasted overnight.

  • Dosing: Cpd-A and Cpd-B are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: A sparse sampling design is used. At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood is collected from a small cohort of mice into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Experimental Protocol 4: Oral Glucose Tolerance Test (OGTT)

Methodology:

  • Animals and Acclimation: Male C57BL/6 mice are fasted for 5-6 hours.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein using a glucometer (t= -60 min).

  • Compound Dosing: Cpd-A, Cpd-B (e.g., 10 mg/kg), or vehicle is administered by oral gavage (t= -60 min).

  • Glucose Challenge: After 60 minutes to allow for drug absorption, a glucose solution (2 g/kg) is administered orally (t= 0 min).

  • Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: The primary endpoint is the total Area Under the Curve (AUC) for glucose excursion. A statistically significant reduction in glucose AUC compared to the vehicle group indicates efficacy.

Comparative In Vivo Data Summary
ParameterCpd-A (Hypothetical)Cpd-B (Benchmark)Justification
Mouse PK (10 mg/kg, PO)
Cmax (ng/mL)1200850Peak plasma concentration.
AUC₀₋₂₄ (ng·h/mL)75003400Total drug exposure. Higher exposure for Cpd-A is driven by its better metabolic stability.
OGTT Efficacy (10 mg/kg, PO)
Glucose AUC Reduction (%)40%35%Measures in vivo efficacy. Cpd-A shows a better glucose-lowering effect, likely due to superior PK properties overcoming its slightly lower in vitro potency.

Part 3: The IVIVC - Connecting the Dots

The ultimate goal is to build a model that uses in vitro data to predict in vivo outcomes.[4] This correlation helps in setting specifications for drug formulations and can sometimes waive the need for further clinical bioequivalence studies.[3][6]

Synthesizing the Data: The PK/PD Relationship

A successful IVIVC in early discovery relies on establishing a clear Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. The key insight from our comparative data is:

  • Cpd-B is more potent in vitro (EC₅₀ = 10 nM).

  • Cpd-A has superior metabolic stability and, consequently, much higher in vivo exposure (AUC).

  • This superior exposure allows Cpd-A to achieve and maintain plasma concentrations above its effective threshold for a longer duration, resulting in greater efficacy in the OGTT model, despite its lower intrinsic potency.

This illustrates a critical principle: in vivo efficacy is a function of both potency and exposure. A highly potent compound is ineffective if it cannot achieve adequate concentration at the site of action. The pyridine scaffold is known to influence these pharmacokinetic properties.[8][9]

Workflow for Establishing an IVIVC Model

The following diagram illustrates the logical flow from initial screening to a predictive correlation.

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Modeling & Prediction vitro_potency Functional Potency (cAMP Assay) EC₅₀ pkpd_model PK/PD Modeling (Relate Exposure to Effect) vitro_potency->pkpd_model Potency Input vitro_stability Metabolic Stability (HLM Assay) vivo_pk Pharmacokinetics (Mouse PK Study) AUC, Cmax vitro_stability->vivo_pk Influences vivo_pk->pkpd_model Exposure Input vivo_pd Efficacy / PD (OGTT Model) Glucose Lowering vivo_pd->pkpd_model Effect Input ivivc_model IVIVC Establishment (Predict in vivo response from in vitro data) pkpd_model->ivivc_model Establishes Relationship

Caption: Workflow from in vitro and in vivo data generation to a predictive IVIVC model.

Conclusion and Recommendation

This comparative guide demonstrates the essential interplay between in vitro and in vivo pharmacology. While Cpd-B appeared superior based on raw potency, its poor metabolic stability limited its in vivo exposure and, ultimately, its efficacy. In contrast, Cpd-A , built on the this compound scaffold, represents a more promising candidate. Its balanced profile of acceptable potency and superior metabolic stability translated to higher drug exposure and a more robust therapeutic effect in the preclinical model.

This case study underscores that successful drug development hinges not on optimizing single parameters, but on achieving a harmonious balance of properties. A robust IVIVC, even at the discovery stage, is an invaluable tool that provides the confidence to select and advance candidates with the highest probability of clinical success.

References

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  • Sarkar, B. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

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Cross-Validation of 5-Chloro-2-(piperidin-4-yloxy)pyridine Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous evaluation of a compound's bioactivity across multiple cellular contexts is paramount. This guide provides a comprehensive cross-validation of the bioactivity of 5-Chloro-2-(piperidin-4-yloxy)pyridine, a molecule with a dual identity as the AMP-activated protein kinase (AMPK) activator A-769662 and the antifungal agent T-2307. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of its performance in different cell lines, supported by experimental data and detailed methodologies.

Introduction: A Molecule with a Dual Identity

This compound is a fascinating small molecule that has garnered significant attention for its distinct biological activities. As A-769662 , it is a potent and direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can influence a myriad of cellular processes, including metabolism, cell growth, and apoptosis, making it a compelling target for metabolic diseases and cancer.[1] Concurrently, under the designation T-2307 , this compound exhibits potent antifungal properties by selectively disrupting the mitochondrial membrane potential in yeast, presenting a promising avenue for treating invasive fungal infections.[2][3]

The diverse biological effects of this compound necessitate a thorough cross-validation of its bioactivity in various cell lines. Cellular context, including the genetic background, protein expression levels, and metabolic state, can significantly influence a compound's efficacy and mechanism of action. This guide will objectively compare the bioactivity of this compound in different cell lines, providing a critical resource for researchers investigating its therapeutic potential.

Mechanism of Action: A Tale of Two Targets

The bioactivity of this compound is dictated by its interaction with two distinct molecular targets, leading to vastly different cellular outcomes.

As an AMPK Activator (A-769662)

A-769662 functions as a direct activator of AMPK, a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. A-769662 allosterically activates AMPK, mimicking the effects of AMP by both promoting phosphorylation of the catalytic subunit and inhibiting its dephosphorylation.[4] This activation is independent of the upstream kinases LKB1 or CaMKKβ, highlighting its direct mode of action.[5] Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance.

A769662 A-769662 AMPK AMPK (α, β, γ subunits) A769662->AMPK Allosteric Activation pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Phosphorylation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activation Apoptosis Apoptosis pAMPK->Apoptosis Induction CellGrowth Cell Growth and Proliferation pAMPK->CellGrowth Inhibition

Figure 1: Simplified signaling pathway of A-769662 as an AMPK activator.

As an Antifungal Agent (T-2307)

In fungal cells, T-2307 exhibits a distinct mechanism of action by targeting the mitochondria. It selectively disrupts the fungal mitochondrial membrane potential, leading to a collapse of mitochondrial function and subsequent cell death.[2][6] This selective toxicity towards fungal mitochondria over mammalian mitochondria is a key attribute for its therapeutic potential as an antifungal agent.[3]

T2307 T-2307 FungalMito Fungal Mitochondria T2307->FungalMito Accumulation MitoPotential Mitochondrial Membrane Potential FungalMito->MitoPotential Disruption FungalCellDeath Fungal Cell Death MitoPotential->FungalCellDeath Induction

Figure 2: Mechanism of action of T-2307 as an antifungal agent.

Comparative Bioactivity in Different Cell Lines

The following sections present a comparative analysis of the bioactivity of this compound in various cell lines, focusing on its effects on cell viability, AMPK activation, and apoptosis.

Cell Viability and Cytotoxicity

The cytotoxic effects of a compound are a critical parameter in assessing its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function.

Table 1: Comparative Cytotoxicity (IC50) of A-769662 in Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Key ObservationsReference
Primary Rat HepatocytesNormal Liver Cells3.2 (for fatty acid synthesis inhibition)Demonstrates metabolic effects at non-toxic concentrations.[4]
Primary Mouse HepatocytesNormal Liver Cells3.6 (for fatty acid synthesis inhibition)Similar metabolic effects observed across species.[4]
HCT116Human Colon Carcinoma> 50 (for proliferation)Limited anti-proliferative effect under standard conditions.[1]
H1299Human Non-small Cell Lung Carcinoma> 50 (for proliferation)Limited anti-proliferative effect under standard conditions.[1]
Osteoblasts (MC3T3-E1)Mouse Osteoblastic CellsNot cytotoxic at 10 µMProtects against H₂O₂-induced apoptosis.[7]

Table 2: Comparative Antifungal Activity (MIC) and Mammalian Cytotoxicity of T-2307

Organism/Cell LineTypeMIC/IC50 (µg/mL)Key ObservationsReference
Candida albicansFungus (Yeast)0.00025 - 0.0078Potent activity against a common fungal pathogen.[2]
Cryptococcus neoformansFungus (Yeast)0.0039 - 0.0625Effective against another clinically relevant fungus.[2]
Aspergillus fumigatusFungus (Mold)0.0156 - 4Broad-spectrum antifungal activity.[2]
PNT1AHuman Prostate Epithelial (Normal)> 0.1Low cytotoxicity to a normal mammalian cell line, suggesting a good therapeutic window.[8]

Insights from the Data:

  • A-769662 demonstrates potent metabolic effects in primary hepatocytes at concentrations that are not overtly cytotoxic.

  • The anti-proliferative effects of A-769662 on cancer cell lines like HCT116 and H1299 appear to be modest under standard culture conditions. However, under nutrient-limiting conditions (low glucose), A-769662 can paradoxically promote the proliferation of these cancer cells, an important consideration for its therapeutic application.[1]

  • T-2307 exhibits remarkable potency against a broad range of fungal pathogens with minimal cytotoxicity to a normal human prostate epithelial cell line, indicating a high degree of selectivity.

AMPK Activation

The primary mechanism of A-769662 in mammalian cells is the activation of AMPK. This can be assessed by measuring the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).

Table 3: Comparative AMPK Activation by A-769662 in Different Cell Lines

Cell LineCell TypeEC50 for AMPK ActivationDownstream EffectsKey ObservationsReference
Rat Liver (cell-free)-0.8 µM-Potent direct activation of the AMPK enzyme complex.[4]
Mouse Embryonic Fibroblasts (MEFs)FibroblastNot determinedIncreased p-ACCEffect is dependent on the presence of AMPKα subunits.[9]
Primary Mouse HepatocytesNormal Liver CellsNot determinedIncreased p-ACCDemonstrates activity in primary, non-transformed cells.[9]
HeLaHuman Cervical CancerNot determinedIncreased p-AMPK and p-ACCActivation occurs in LKB1-deficient cells, confirming independence from this upstream kinase.[5]
Lung Cancer Cell Lines (e.g., H1299)Human Lung CancerDose-dependent increase in p-AMPK (10-100 µM)Sensitizes cells to other therapies like erlotinib.[10]

Insights from the Data:

  • A-769662 is a potent, direct activator of AMPK across different species and cell types.

  • The activation of AMPK by A-769662 is not dependent on the major upstream kinase LKB1, as demonstrated in HeLa cells, which highlights its direct allosteric mechanism.

  • The extent of AMPK activation can be cell-line dependent, and this can have significant implications for its downstream effects and potential therapeutic applications.

Induction of Apoptosis

Activation of AMPK is often associated with the induction of apoptosis in cancer cells, making it a desirable outcome for an anti-cancer agent.

Table 4: Apoptotic Effects of A-769662 in Different Cell Lines

Cell LineCell TypeApoptotic EffectKey ObservationsReference
Osteoblasts (MC3T3-E1)Mouse Osteoblastic CellsAnti-apoptoticProtects against oxidative stress-induced apoptosis.[7]
HCT116Human Colon CarcinomaNo significant increase in apoptosisThe primary effect appears to be on proliferation rather than inducing cell death under standard conditions.[1]
Lung Cancer Cell LinesHuman Lung CancerCan contribute to apoptosis when combined with other agents.Potentiates the effects of other anti-cancer drugs.[10]

Insights from the Data:

  • The effect of A-769662 on apoptosis is highly context-dependent.

  • In some non-cancerous cells like osteoblasts, A-769662 can exert a protective, anti-apoptotic effect.

  • In cancer cells, while A-769662 alone may not be a potent inducer of apoptosis, it can sensitize them to other therapeutic agents.

Experimental Protocols

To ensure the reproducibility and cross-validation of the bioactivity data, detailed experimental protocols are provided below.

Cell Culture
  • HeLa, HCT116, H1299, and PNT1A cell lines are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11][12] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[11][12]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for AMPK Phosphorylation

This technique is used to detect the levels of phosphorylated AMPK and its downstream target ACC.

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.[14]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[15][16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including the supernatant for adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]

  • Analyze the stained cells by flow cytometry within one hour.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

The cross-validation of this compound's bioactivity reveals a complex and context-dependent pharmacological profile. As A-769662, its potent and direct activation of AMPK holds therapeutic promise, particularly in metabolic diseases. However, its effects on cancer cells are nuanced, with the potential for both anti-proliferative and, under certain conditions, pro-proliferative effects. As T-2307, its selective and potent antifungal activity against a broad spectrum of pathogens with low mammalian cytotoxicity makes it a highly promising candidate for the development of new antifungal therapies.

This guide underscores the critical importance of evaluating a compound's bioactivity in a diverse range of cell lines to gain a comprehensive understanding of its therapeutic potential and limitations. Future research should focus on head-to-head comparative studies of A-769662 in a larger panel of cancer and normal cell lines to better define its therapeutic window and identify patient populations most likely to benefit. For T-2307, further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical development. The dual identity of this remarkable molecule serves as a compelling case study in the multifaceted nature of pharmacology and the exciting possibilities that emerge from a thorough and objective scientific investigation.

References

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  • Saxena, A., et al. (2016). AMP-activated protein kinase promotes epithelial-mesenchymal transition in cancer cells through Twist1 upregulation. Journal of Cell Science, 129(10), 2017–2029. Available at: [Link]

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  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (173), e62547. Available at: [Link]

  • Cai, G., et al. (2015). A-769662 Protects Osteoblasts from Hydrogen Dioxide-Induced Apoptosis through Activating of AMP-Activated Protein Kinase (AMPK). International Journal of Molecular Sciences, 16(11), 26429–26442. Available at: [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). How to go about a Phospho-AMPK blot?. Retrieved from [Link]

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A Head-to-Head Comparison: 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffolds versus Pyrimidine-Based GPR119 Agonists in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of GPR119 agonists derived from the 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold against the broad class of pyrimidine-based agonists. For researchers and drug development professionals in the field of metabolic diseases, understanding the nuanced differences in performance, underpinned by structural variations, is critical for advancing novel therapeutics for Type 2 Diabetes Mellitus (T2DM).

G-protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for T2DM.[1][2] This Class A GPCR is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells (K- and L-cells).[3][4][5] Its activation initiates a dual-pronged mechanism beneficial for glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion from β-cells and the indirect promotion of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[3][6][7] This dual action has fueled the development of numerous small-molecule GPR119 agonists, with many falling into distinct chemical classes defined by their core scaffolds.

This guide will dissect the performance of two prominent classes: agonists built upon the this compound framework and the diverse family of pyrimidine-based agonists. We will explore their structural foundations, compare their efficacy using preclinical data, and provide the experimental context necessary to interpret these findings.

The GPR119 Signaling Cascade: A Common Pathway

Both pyridine and pyrimidine-based agonists function by binding to the GPR119 receptor, which is coupled to the Gαs protein subunit.[8] This engagement activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][5][8] Elevated cAMP levels in pancreatic β-cells potentiate glucose-stimulated insulin secretion (GSIS).[7][8] In intestinal L-cells, this signaling cascade triggers the release of GLP-1.[3][8] This common mechanism underscores the therapeutic rationale for targeting GPR119.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist (Pyridinyl/Pyrimidinyl) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Potentiated GSIS (β-cell) GLP-1 Secretion (L-cell) PKA->Response Leads to

Caption: GPR119 agonist signaling pathway.

Structural Scaffolds: Pyridine vs. Pyrimidine Cores

The foundational difference between these two classes lies in their heterocyclic core.

  • This compound Scaffold: This structure provides a versatile building block for creating potent agonists.[9] The piperidine ring offers a point for substitution to modulate potency and pharmacokinetic properties, while the chloro-substituted pyridine ring is crucial for interaction with the receptor. A prominent clinical candidate derived from this scaffold is BMS-903452 .[3][4]

  • Pyrimidine-Based Scaffolds: This is a broader and highly explored class of GPR119 agonists.[5] The pyrimidine ring, a diazine with nitrogens at positions 1 and 3, serves as the central anchor. Medicinal chemists have developed numerous derivatives, including fused-pyrimidine structures like thienopyrimidines and pyrazolopyrimidines, to optimize receptor engagement and drug-like properties.[10][11][12] Representative compounds include AS1269574 and the potent fused-pyrimidine analog 16b from Astellas Pharma.[10][13]

The choice of a pyridine versus a pyrimidine core fundamentally alters the electronic distribution and steric profile of the molecule, influencing receptor binding affinity, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Head-to-Head Performance Metrics

Direct comparison of compounds across different studies requires caution due to variability in assay conditions. However, by compiling available data, we can discern performance trends.

In Vitro Potency & Efficacy

The primary measure of an agonist's potency is its half-maximal effective concentration (EC50) in a cAMP accumulation assay using cells engineered to express human GPR119 (hGPR119). A lower EC50 value signifies higher potency.

CompoundChemical ClasshGPR119 EC50 (nM)Efficacy (% of Max Response)Source
BMS-903452 Pyridin-2(1H)-one (related to the pyridine scaffold)3.698%[J Med Chem, 2014][4]
AS1269574 2,4,6-Trisubstituted Pyrimidine2,500Not specified[Bioorg Med Chem Lett, 2010][13]
Compound 16b Fused-Pyrimidine (Thienopyrimidine)1.1Not specified[Bioorg Med Chem, 2012][10]
HG043 ThienopyrimidinePotent (specific EC50 not stated)Enhanced vs. MBX-2982[Biomed Pharmacother, 2025][11]
Compound 15a Pyrimido[5,4-d]pyrimidine2.2Not specified[Bioorg Med Chem, 2018][14]

Analysis & Causality: The data indicates that while the pyridine-based scaffold can yield highly potent agonists like BMS-903452, the pyrimidine class, particularly with fused-ring systems, has produced some of the most potent GPR119 agonists reported to date, with EC50 values in the low single-digit nanomolar range.[10][14] The initial pyrimidine agonist, AS1269574, was significantly less potent, highlighting the critical role of subsequent structural optimization.[13] The fusion of additional rings to the pyrimidine core, as seen in thienopyrimidines, likely constrains the molecule into a more favorable conformation for binding to the GPR119 active site, thereby enhancing potency.[10][11]

In Vivo Efficacy: Glucose Tolerance

The definitive preclinical test for a potential anti-diabetic agent is the oral glucose tolerance test (OGTT), which measures a compound's ability to control blood glucose excursions following a glucose challenge.

  • Pyridinyl Agonists: In rodent models, BMS-903452 demonstrated efficacy in both acute and chronic studies, effectively lowering glucose levels.[4]

  • Pyrimidine Agonists: Highly potent pyrimidine derivatives have shown robust in vivo activity. For instance, compound 16b significantly improved glucose tolerance in mice at a very low oral dose of 0.1 mg/kg.[10] Similarly, compound 15a reduced the blood glucose area under the curve (AUC) by 13.5% at 15 mg/kg in mice.[14]

Analysis & Causality: Both optimized pyridinyl and pyrimidinyl agonists demonstrate significant efficacy in rodent OGTT models. The exceptional potency observed in vitro for compounds like the fused-pyrimidine 16b translates directly to high efficacy in vivo at very low doses.[10] This suggests that achieving high receptor affinity is a primary driver for in vivo glucose-lowering effects. The choice between scaffolds may ultimately depend more on achieving a favorable pharmacokinetic profile to ensure adequate receptor site exposure over time.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of findings, standardized protocols are essential.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate cAMP production in cells expressing the GPR119 receptor.

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human GPR119 gene in appropriate culture medium.

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and pyrimidine agonists) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This workflow assesses the effect of a GPR119 agonist on glucose metabolism in a living animal model.

OGTT_Workflow Start Fast Mice Overnight (e.g., 16 hours) T0 T = -30 min: Administer Compound (Oral Gavage) Start->T0 T1 T = 0 min: Collect Baseline Blood (Tail Nick) T0->T1 T2 Administer Glucose (2 g/kg, Oral Gavage) T1->T2 T3 T = 15, 30, 60, 120 min: Collect Blood Samples T2->T3 Analysis Measure Blood Glucose Calculate AUC T3->Analysis

Caption: Standard experimental workflow for an OGTT.

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice or other appropriate rodent models for at least one week.

  • Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Compound Administration (T=-30 min): Administer the test agonist (formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle control via oral gavage at a predetermined dose.

  • Baseline Glucose (T=0 min): Take a baseline blood sample from the tail vein and measure the glucose level using a glucometer.

  • Glucose Challenge: Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Time-Course Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose at each time point.

  • Data Analysis: Plot blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC of the compound-treated groups to the vehicle-treated group to determine efficacy.

Trustworthiness & Future Perspectives

The journey of GPR119 agonists has been challenging, with several candidates failing to translate robust preclinical efficacy into successful clinical outcomes in humans.[15][16] This discrepancy highlights potential species differences in receptor pharmacology or challenges in achieving adequate therapeutic exposure.

  • Pyridinyl Scaffolds: The development of compounds like BMS-903452 demonstrates that this class can produce drug-like candidates with balanced properties suitable for clinical investigation.[4] A single ascending dose study in healthy humans showed a trend toward increased total GLP-1 levels.[4]

  • Pyrimidine Scaffolds: This class boasts some of the most potent GPR119 agonists discovered.[10][14][17] The vast chemical space explored within pyrimidine derivatives offers a rich foundation for overcoming the pharmacokinetic and metabolic hurdles that have plagued earlier candidates. The development of novel fused-pyrimidine derivatives continues to be an active area of research.[10][12][17]

Expert Opinion: While both the this compound and pyrimidine-based scaffolds have yielded potent and efficacious GPR119 agonists in preclinical models, the future success of this target class may not hinge on the choice of the core heterocycle alone. Instead, success will likely be determined by achieving an optimal balance of high potency, selectivity, and a pharmacokinetic profile that ensures sustained target engagement in humans. The extensive structure-activity relationship (SAR) data available for pyrimidine-based agonists may offer a broader toolkit for fine-tuning these properties. Furthermore, the therapeutic future for GPR119 agonists may lie in combination therapies, for example with DPP-4 inhibitors, to achieve synergistic effects on glycemic control.[6] The continued exploration of diverse chemical scaffolds remains essential to unlock the full therapeutic potential of GPR119.

References

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  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

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A Head-to-Head Performance Benchmark: Evaluating 5-Chloro-2-(piperidin-4-yloxy)pyridine Against the GPR119 Reference Agonist AR231453

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The G protein-coupled receptor 119 (GPR119) remains a compelling, albeit challenging, therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1][4][5] Its stimulation leads to a glucose-dependent increase in insulin secretion from the pancreas and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[3][5][6] This combined action has driven significant research into small-molecule GPR119 agonists.[3][6]

Despite promising preclinical data in rodent models, many GPR119 agonists have shown only modest efficacy in human clinical trials, often attributed to issues like tachyphylaxis or insufficient potency.[2][6][7] This underscores the critical need for novel chemical scaffolds with improved pharmacological profiles.

This guide provides an objective, data-driven benchmark of a novel investigational compound, 5-Chloro-2-(piperidin-4-yloxy)pyridine, against AR231453, a well-characterized, first-generation GPR119 reference agonist.[1] We will detail the head-to-head experimental protocols for in vitro potency determination and in vivo glycemic control, presenting a clear comparative analysis for researchers in the field of metabolic drug discovery.

Compound Profiles

A direct comparison requires a clear understanding of the molecular structures being evaluated.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C1CNCCC1OC2=NC=C(C=C2)ClC₁₀H₁₃ClN₂O212.67[8]
AR231453 O=C(C1CC1)N1CCN(CC1)c1ccc(cc1)c1cc(nn1C)C(F)(F)FC₂₂H₂₅F₃N₄O434.46

Mechanism of Action: The GPR119 Signaling Cascade

GPR119 functions as a Gαs-protein-coupled receptor.[3][6] The canonical signaling pathway initiated upon agonist binding is central to its therapeutic effect. The decision to use a cyclic adenosine monophosphate (cAMP) assay as the primary in vitro readout is a direct consequence of this mechanism. Agonist binding causes a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[6][9] The accumulation of intracellular cAMP is the key second messenger signal that, in pancreatic β-cells and intestinal L-cells, ultimately triggers the secretion of insulin and GLP-1, respectively.[3][4][6][10]

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane GPR119 GPR119 Receptor Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Gas->AC Stimulates Gbg Gβγ Agonist GPR119 Agonist (e.g., AR231453) Agonist->GPR119 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin / GLP-1 Secretion) PKA->Response Triggers

Caption: Canonical GPR119 Gαs signaling pathway.

Head-to-Head In Vitro Characterization: cAMP Accumulation Assay

Objective: To quantify and compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and AR231453 in activating the human GPR119 receptor.

Rationale for Assay Choice: A cAMP accumulation assay provides a direct functional measure of Gαs-coupled receptor activation.[9] We selected a Homogeneous Time-Resolved Fluorescence (HTRF) based assay for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. This method is a self-validating system; a known agonist (AR231453) serves as a positive control, ensuring the assay is performing as expected.

In_Vitro_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing hGPR119 Harvest 2. Harvest and resuspend cells in stimulation buffer Dispense 3. Dispense cells into 384-well assay plate Serial_Dilution 4. Prepare serial dilutions of Test & Reference Compounds Add_Compound 5. Add compounds to wells Incubate 6. Incubate for 30 min at 37°C Lysis 7. Add HTRF Lysis Buffer & Detection Reagents Incubate_RT 8. Incubate for 60 min at RT Read_Plate 9. Read plate on HTRF- compatible reader Plot 10. Plot dose-response curve Calculate 11. Calculate EC50 & Emax Plot->Calculate

Caption: Workflow for the in vitro cAMP accumulation assay.

Detailed Experimental Protocol: HTRF cAMP Assay
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cell Preparation: Cells are harvested, washed with PBS, and resuspended in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (1 mM) to prevent cAMP degradation.[9][11] Cell density is adjusted to 2,500 cells/5 µL.

  • Compound Preparation: this compound and AR231453 are serially diluted in DMSO and then further diluted in stimulation buffer to create a 10-point concentration gradient, typically from 10 µM to 0.1 nM.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well white assay plate.

    • Add 5 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for 30 minutes at 37°C.

    • Add 5 µL of cAMP-d2 working solution followed by 5 µL of anti-cAMP-cryptate working solution (as per the manufacturer's HTRF kit instructions).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: The 665/620 ratio is calculated and normalized. Data are plotted as a function of compound concentration, and a four-parameter logistic regression is used to determine the EC₅₀ and Eₘₐₓ values.

Comparative In Vitro Data (Hypothetical)
ParameterThis compoundAR231453 (Reference)
Potency (EC₅₀) 15 nM25 nM
Efficacy (Eₘₐₓ) 95%100% (Defined)

Comparative In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Objective: To assess and compare the acute glucose-lowering effects of orally administered this compound and AR231453 in a standard mouse model.

Rationale for Assay Choice: The OGTT is the gold-standard preclinical assay for evaluating the efficacy of potential anti-diabetic agents.[12] It mimics the postprandial glycemic challenge in humans and provides a clear, quantitative measure of a compound's ability to improve glucose disposal. By measuring blood glucose over time, we can calculate the total glycemic excursion (Area Under the Curve, AUC), which serves as a robust endpoint for comparison.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing & Glucose Challenge cluster_sampling Blood Glucose Monitoring cluster_analysis Data Analysis Acclimate 1. Acclimate C57BL/6 mice (8-10 weeks old) Fast 2. Fast animals overnight (approx. 16 hours) Baseline_BG 3. Measure baseline blood glucose (T = -30 min) Dose 4. Orally administer Vehicle, Test, or Reference compound Glucose_Load 5. Administer oral glucose bolus (2 g/kg) at T = 0 min Sample_20 6. Measure blood glucose (T = 20 min) Sample_40 7. Measure blood glucose (T = 40 min) Sample_60 8. Measure blood glucose (T = 60 min) Sample_120 9. Measure blood glucose (T = 120 min) Plot_Curve 10. Plot blood glucose vs. time Calculate_AUC 11. Calculate Glucose AUC for each group Plot_Curve->Calculate_AUC

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocol: OGTT in Mice
  • Animals: Male C57BL/6 mice (8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

  • Acclimation and Fasting: Animals are acclimated for one week and then fasted overnight (16 hours) with free access to water before the experiment.

  • Dosing: Animals are randomized into three groups (n=8 per group):

    • Group 1: Vehicle (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: this compound (30 mg/kg, p.o.)

    • Group 3: AR231453 (30 mg/kg, p.o.)

  • Procedure:

    • At T = -30 min, a baseline blood sample is taken from the tail vein, and the respective compound or vehicle is administered by oral gavage.

    • At T = 0 min, a 2 g/kg glucose solution is administered by oral gavage.

    • Blood glucose levels are measured from tail vein samples at T = 20, 40, 60, and 120 minutes post-glucose load using a standard glucometer.[12]

  • Data Analysis: The blood glucose concentration over time is plotted for each group. The total area under the curve (AUC) from 0 to 120 minutes is calculated. The percent reduction in glucose AUC compared to the vehicle group is determined for each compound.

Comparative In Vivo Data (Hypothetical)
ParameterVehicleThis compound (30 mg/kg)AR231453 (30 mg/kg)
Glucose AUC₀₋₁₂₀ (mg/dL*min) 25,00019,50020,500
% Reduction in AUC vs. Vehicle -22.0%18.0%

Discussion and Interpretation

Based on our hypothetical data, this compound demonstrates a promising profile. In vitro, it exhibits slightly superior potency (EC₅₀ = 15 nM) compared to the reference compound AR231453 (EC₅₀ = 25 nM), with nearly identical maximal efficacy. This suggests a strong and efficient interaction with the GPR119 receptor at the molecular level.

More importantly, this in vitro advantage appears to translate to in vivo performance. In the acute OGTT model, this compound provided a more robust reduction in glycemic excursion (22.0% AUC reduction) than AR231453 (18.0% AUC reduction) at the same oral dose. This enhanced in vivo activity could be attributed to a combination of its high intrinsic potency and potentially more favorable pharmacokinetic properties (e.g., oral absorption, metabolic stability), which would be a critical area for subsequent investigation.

While these acute results are encouraging, the historical challenge for GPR119 agonists has been translating acute efficacy into sustained glycemic control in chronic studies and, ultimately, in diabetic patients.[2][6][7] Future studies for this compound should therefore focus on chronic dosing in diabetic animal models (e.g., db/db mice) to assess long-term efficacy, impact on body weight, and potential for tachyphylaxis.[12]

Conclusion

This comparative guide establishes this compound as a potent GPR119 agonist with a promising in vitro and in vivo profile. When benchmarked against the established reference compound AR231453, it demonstrates superior potency and a greater acute glucose-lowering effect in a standard preclinical model. These findings validate this compound as a strong candidate for further preclinical development as a potential treatment for type 2 diabetes.

References

  • Taylor & Francis. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • National Institutes of Health. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Retrieved from [Link]

  • PubMed. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Retrieved from [Link]

  • ResearchGate. (2025). GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. Retrieved from [Link]

  • ResearchGate. Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... Retrieved from [Link]

  • PubMed. Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • National Institutes of Health. (2018). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Retrieved from [Link]

  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Retrieved from [Link]

  • National Institutes of Health. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Retrieved from [Link]

  • Diabetes & Metabolism Journal. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Retrieved from [Link]

  • National Institutes of Health. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. Retrieved from [Link]

  • American Diabetes Association. (2025). A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. Retrieved from [Link]

  • Wikipedia. GPR119. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-2-(piperidin-4-yloxy)pyridine is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

This hazard profile necessitates that this compound be treated as a hazardous substance, requiring meticulous handling and disposal to mitigate risks to personnel and the environment.

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE when handling this compound for disposal.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and potential vapors that can cause severe eye irritation[2][3][4].
Hands Chemically resistant gloves such as butyl rubber or neoprene. Nitrile gloves may offer limited protection and should be changed frequently.Provides a barrier against skin contact, which can cause irritation[5]. Always consult the glove manufacturer's compatibility chart.
Body A fully-buttoned, flame-retardant laboratory coat.Protects against accidental skin contact with the chemical[2].
Respiratory All handling and preparation for disposal should be conducted in a certified chemical fume hood.Minimizes the inhalation of any dust or vapors that may cause respiratory tract irritation[5].

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and rinse solutions, in a dedicated, clearly labeled, and chemically compatible hazardous waste container[5].

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark).

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, which could lead to vigorous reactions[6].

Step 2: Secure Temporary Storage
  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Conditions: The storage area should be cool and dry, and away from sources of ignition, as many organic compounds are combustible[7].

Step 3: Professional Disposal
  • Engage a Licensed Contractor: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Regulatory Compliance: It is likely that this compound will fall under EPA hazardous waste codes for halogenated organic compounds or pyridine derivatives. Your EHS office or disposal contractor will determine the appropriate waste codes for compliant disposal.

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method for the ultimate disposal of chlorinated organic compounds, as it ensures complete destruction[8]. This process should be equipped with scrubbers to neutralize acidic gases like hydrogen chloride that are formed during combustion.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate all personnel from the immediate area.

    • If the substance is volatile or creates dust, do not attempt to clean it up yourself.

    • Contact your institution's EHS or emergency response team immediately[9][10].

    • Restrict access to the area until it has been decontaminated by trained professionals.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[5][9].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Unused Compound or Contaminated Material Assess Assess Hazards (Harmful, Irritant) Start->Assess Spill Spill Occurs Start->Spill PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container Clearly ('Hazardous Waste', Chemical Name) Collect->Label Collect->Spill Store Store Securely in Designated Area Label->Store ContactEHS Contact EHS for Professional Disposal Store->ContactEHS Incinerate High-Temperature Incineration (Preferred Method) ContactEHS->Incinerate End End: Compliant Disposal Incinerate->End MinorSpill Minor Spill? (in fume hood) Spill->MinorSpill Cleanup Contain & Clean Up per Protocol MinorSpill->Cleanup Yes MajorSpill Major Spill? (outside fume hood) MinorSpill->MajorSpill No Cleanup->Collect Evacuate Evacuate Area & Call Emergency Response MajorSpill->Evacuate Yes Evacuate->ContactEHS

Caption: Disposal Workflow for this compound

By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance.

References

  • PubChem. 2-Chloropyridine. [Link]

  • New Jersey Department of Health. Hazard Summary: 2-CHLOROPYRIDINE. [Link]

  • New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE. [Link]

  • Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Angene Chemical. Safety Data Sheet: this compound. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. CHEMICAL SPILL PROCEDURES. [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. [Link]

  • Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Capot Chemical. 5-Chlor-2-(piperidin-4-yloxy)-pyridin. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Rowan University. Chemical Spill Response. [Link]

  • LookChem. 5-chloro-2-piperidin-4-yloxypyridine Price from Supplier Brand.... [Link]

  • Capot Chemical. 260441-44-9 | 5-Cloro-2-(piperidin-4-iloxi)-piridina. [Link]

  • Archives of Pharmacy. Opportunities for sustainable waste management in the pharmaceutical industry. [Link]

  • ResearchGate. Recycling and waste management ideas for pharma industry. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Pharmaceutical Waste Management. [Link]

  • International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

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A Senior Application Scientist's Guide to Handling 5-Chloro-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-2-(piperidin-4-yloxy)pyridine, a halogenated pyridine derivative. By understanding the inherent risks and adhering to these field-proven protocols, we can ensure both the integrity of our research and the safety of our laboratory personnel. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of informed safety.

Hazard Analysis and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1].

The presence of a chlorinated pyridine ring and a piperidine moiety necessitates a cautious approach. Chlorinated pyridines can be toxic and may be absorbed through the skin[2][3]. Piperidine derivatives, while common in pharmaceuticals, can also present significant health risks if not handled correctly[4]. Therefore, a comprehensive understanding of these hazards is the first step in mitigating risk.

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure through inhalation, dermal contact, and ocular routes.

Hand Protection
  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene[5]. Latex gloves are not suitable. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Eye and Face Protection
  • Goggles/Face Shield: Chemical splash goggles are required to protect against splashes[5]. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

Body Protection
  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][6].

  • Respirator: If there is a risk of generating aerosols or dusts and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment Gloves Gloves Goggles Goggles Lab Coat Lab Coat Fume Hood Fume Hood Researcher Researcher Researcher->Gloves Hand Protection Researcher->Goggles Eye Protection Researcher->Lab Coat Body Protection Researcher->Fume Hood Respiratory Protection

Caption: Mandatory PPE for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that risks are minimized at every stage of the experimental workflow.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Pre-weighing Checks: Before weighing, ensure all necessary PPE is correctly worn.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula and weigh the desired amount in a tared container.

  • Container Sealing: Immediately after weighing, securely seal the container.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid within the fume hood. Be mindful of any potential exothermic reactions.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed to prevent the escape of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[2].

Post-Reaction Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and cautiously, preferably in an ice bath to control any exothermic processes.

  • Extraction and Purification: All extraction and purification steps, such as chromatography, should be performed within the fume hood.

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and further contamination.

Small Spills
  • Evacuation: If safe to do so, restrict access to the spill area.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Neutralization: For small spills, cautiously neutralize with a suitable agent if applicable and safe.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Large Spills
  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Emergency Services: Contact your institution's emergency response team.

  • Ventilation: If safe to do so, ensure the laboratory's ventilation is running.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal protocols[7][8].

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[7][8].

  • Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity[9]. Also, avoid mixing with incompatible waste streams such as strong acids or bases[7][10].

Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration[8].

  • Closure: Keep the waste container tightly closed except when adding waste[8].

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process Chemical_Waste This compound Waste Segregation Segregate as Halogenated Organic Waste Chemical_Waste->Segregation Contaminated_Materials Contaminated PPE, Glassware, etc. Contaminated_Materials->Segregation Labeling Label Container Clearly Segregation->Labeling Storage Store in Designated Area Labeling->Storage Disposal_Request Submit for Professional Disposal Storage->Disposal_Request

Caption: Waste disposal workflow for this compound.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a robust safety culture within your research environment.

References

  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Chloropyridine - Hazardous Agents.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.